2,3,6,7,10,11-Hexakis(hexyloxy)triphenylene
Description
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Properties
IUPAC Name |
2,3,6,7,10,11-hexahexoxytriphenylene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C54H84O6/c1-7-13-19-25-31-55-49-37-43-44(38-50(49)56-32-26-20-14-8-2)46-40-52(58-34-28-22-16-10-4)54(60-36-30-24-18-12-6)42-48(46)47-41-53(59-35-29-23-17-11-5)51(39-45(43)47)57-33-27-21-15-9-3/h37-42H,7-36H2,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQYCPYUKCAKHRN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCOC1=C(C=C2C(=C1)C3=CC(=C(C=C3C4=CC(=C(C=C24)OCCCCCC)OCCCCCC)OCCCCCC)OCCCCCC)OCCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C54H84O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90449060 | |
| Record name | 2,3,6,7,10,11-Hexakis(hexyloxy)triphenylene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90449060 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
829.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
70351-86-9 | |
| Record name | 2,3,6,7,10,11-Hexakis(hexyloxy)triphenylene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90449060 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
2,3,6,7,10,11-Hexakis(hexyloxy)triphenylene chemical structure and properties
Technical Whitepaper: 2,3,6,7,10,11-Hexakis(hexyloxy)triphenylene (HAT6)
Content Type: In-Depth Technical Guide Target Audience: Researchers, Materials Scientists, and Drug Development Professionals Subject: Chemical Structure, Synthesis, Mesomorphism, and Optoelectronic Properties of HAT6
Executive Summary
2,3,6,7,10,11-Hexakis(hexyloxy)triphenylene (commonly abbreviated as HAT6 or H6T ) is a benchmark Discotic Liquid Crystal (DLC) belonging to the family of triphenylene derivatives. Distinguished by its high symmetry (
This guide provides a comprehensive analysis of HAT6, detailing its molecular architecture, oxidative synthesis protocols, phase transition thermodynamics, and its critical role as a Hole Transport Layer (HTL) in next-generation photovoltaics and organic electronics.
Chemical Architecture & Molecular Design
The HAT6 molecule consists of a rigid, planar triphenylene aromatic core substituted with six flexible
-
Core Function: The triphenylene core (
-system) is responsible for the strong - stacking interactions that drive the formation of columnar supramolecular structures. -
Peripheral Function: The six hexyloxy tails act as a "solvent shell," providing solubility in common organic solvents (e.g., dichloromethane, toluene) and inducing the nanophase segregation required for liquid crystalline behavior.
-
Symmetry: The molecule exhibits
symmetry, which minimizes steric hindrance and facilitates dense packing within the columns.
Key Structural Parameters:
| Parameter | Value |
|---|---|
| IUPAC Name | 2,3,6,7,10,11-Hexakis(hexyloxy)triphenylene |
| CAS Number | 70351-86-9 |
| Molecular Formula |
Mesomorphic Properties (Phase Behavior)
HAT6 is a thermotropic liquid crystal. Its phase behavior is characterized by a transition from a crystalline solid to a discotic liquid crystalline phase, and finally to an isotropic liquid.
Phase Transition Sequence:
-
Crystalline (Cr) / Plastic Crystal (K): At room temperature, HAT6 often exists in a plastic crystalline phase where the columns are ordered, but the molecules retain some rotational freedom.
-
Hexagonal Columnar Mesophase (Col
): Upon heating, the material transitions to the Col phase. In this state, the molecules stack into columns arranged in a hexagonal lattice. This phase is critical for charge transport. -
Isotropic Liquid (Iso): At high temperatures, the columnar order collapses into a disordered fluid.
Thermodynamic Data (DSC):
| Transition | Temperature (
Note: HAT6 exhibits significant supercooling. Upon cooling, the Col
Optoelectronic Properties & Charge Transport[1]
The defining feature of HAT6 is its ability to conduct charge carriers (holes) along the self-assembled columns. The overlap of the
-
Mechanism: Hopping transport (in disordered phases) vs. Band-like transport (in highly ordered plastic crystalline phases).
-
Hole Mobility (
):-
Col
Phase: cm /V s -
Plastic Crystalline Phase:
can reach up to cm /V s (Seminal work by Adam et al., Nature 1994).
-
-
Anisotropy: Charge transport is highly anisotropic, being orders of magnitude faster along the column axis than perpendicular to it.
Applications in Organic Electronics
-
Organic Photovoltaics (OPVs) & Perovskite Solar Cells:
-
HAT6 is utilized as a Hole Transport Layer (HTL) . Its energy levels (HOMO ~ -5.6 eV) align well with many photoactive materials, facilitating efficient hole extraction while blocking electrons.
-
Recent studies utilize HAT6 to improve the stability of perovskite solar cells by providing a hydrophobic, dense capping layer.
-
-
Organic Field-Effect Transistors (OFETs):
-
Used as the active semiconductor channel. The high mobility in the plastic crystalline phase makes it a candidate for solution-processable logic circuits.
-
-
Nanoconfinement Templates:
-
HAT6 is frequently used to study confinement effects in nanoporous alumina (AAO), where it forms concentric ring structures, offering potential for nanowire electronics.
-
Experimental Protocols
Protocol A: Synthesis of HAT6 (Oxidative Trimerization)
Objective: Synthesize 2,3,6,7,10,11-Hexakis(hexyloxy)triphenylene from 1,2-dihexyloxybenzene.
Reagents:
-
1,2-Dihexyloxybenzene (Precursor)
-
Iron(III) Chloride (
) (Oxidant) -
Dichloromethane (
) (Solvent)[1] -
Methanol (
) (Quenching agent)
Step-by-Step Methodology:
-
Preparation: In a flame-dried round-bottom flask, dissolve 1,2-dihexyloxybenzene (10 mmol) in anhydrous dichloromethane (50 mL).
-
Oxidant Addition: Cool the solution to 0
C. Slowly add anhydrous (30 mmol, 3 equiv.) in small portions under a nitrogen atmosphere. The solution will turn dark blue/black, indicating the formation of the radical cation species. -
Reaction: Allow the mixture to warm to room temperature and stir for 2-4 hours. The trimerization occurs via the Scholl reaction mechanism.
-
Quenching: Pour the reaction mixture into ice-cold methanol (200 mL) containing a small amount of concentrated HCl. This precipitates the crude triphenylene and removes iron salts.
-
Purification:
-
Filter the precipitate.
-
Column Chromatography: Silica gel, eluting with Hexane/Dichloromethane (variable ratio, typically start 10:1).[2]
-
Recrystallization: Recrystallize from Acetone or Ethanol to obtain pure white/pale yellow needles.
-
Protocol B: Device Fabrication (Hole Only Device)
Objective: Measure mobility via Space Charge Limited Current (SCLC) or Time-of-Flight (TOF).[3]
-
Substrate: ITO-coated glass, cleaned via ultrasonication (detergent, water, acetone, isopropanol).
-
Deposition: Spin-coat HAT6 (10 mg/mL in Toluene) at 1000 rpm for 60s.
-
Annealing: Anneal at 110
C (Isotropic phase) for 10 min, then cool slowly (1 C/min) to room temperature to induce large domain Col alignment. -
Top Electrode: Thermally evaporate Gold (Au) or Aluminum (Al) (100 nm) through a shadow mask.
References
-
Adam, D., Schuhmacher, P., Simmerer, J., Häussling, L., Siemensmeyer, K., Etzbach, K. H., Ringsdorf, H., & Haarer, D. (1994). Fast photoconduction in the highly ordered columnar phase of a discotic liquid crystal. Nature, 371, 141–143. Link
-
Kumar, S. (2006). Recent developments in the chemistry of discotic liquid crystals. Chemical Society Reviews, 35, 83-109. Link
-
Boden, N., Bushby, R. J., Cammidge, A. N., & El-Mansoury, A. (1995). Synthesis and properties of triphenylene-based discotic liquid crystals. Journal of Materials Chemistry, 5(11), 1857-1860. Link
-
Ain, A., et al. (2023).[2][4] Transparent Liquid Crystal Hole-Transporting Material for Stable Perovskite Solar Cells. Solar RRL, 7(2), 2200920. Link
Sources
HAT6 Discotic Liquid Crystal Phase Transition Temperatures: A Technical Guide for Advanced Materials and Biosensing
Executive Summary
The molecule 2,3,6,7,10,11-hexakis(hexyloxy)triphenylene—commonly referred to as HAT6 —is a quintessential model for discotic liquid crystals (DLCs). Characterized by a rigid polyaromatic triphenylene core symmetrically substituted with six flexible hexyloxy side chains, HAT6 exhibits highly predictable, thermodynamically stable phase transitions[1].
While historically relegated to the domain of organic optoelectronics (e.g., hole transport layers in solar cells), the highly ordered columnar hexagonal (
This whitepaper details the thermodynamic causality of HAT6 phase transitions, the effects of nanoconfinement, and provides self-validating experimental protocols for mesophase characterization.
Molecular Architecture and Thermodynamic Causality
The phase transitions of HAT6 are dictated by the delicate interplay between two opposing thermodynamic forces: the strong
The Three Principal Phases
-
Plastic Crystalline Phase (Cr): At room temperature, HAT6 exists as a plastic crystal. The triphenylene cores are tilted with respect to the columnar axes, and the system is highly ordered but lacks the fluidity required for dynamic reorientation[1][6].
-
Columnar Hexagonal Phase (
): Upon heating to approximately 65 °C, the system undergoes a dynamic glass transition (often termed -relaxation). The alkyl chains "melt" and gain significant conformational freedom, providing the necessary free volume for the cores to align into perfectly stacked columns arranged in a 2D hexagonal lattice[6]. This phase is characterized by high anisotropic charge mobility, making it ideal for biosensor signal transduction[4]. -
Isotropic Liquid (Iso): At roughly 100 °C, the thermal energy surpasses the enthalpy of the
- stacking interactions. The columnar structures disassemble, resulting in a clearing transition to a disordered, isotropic liquid[1][7].
Thermodynamic phase transitions of HAT6, illustrating heating and cooling pathways.
Quantitative Phase Transition Data and Nanoconfinement
In drug delivery applications, liquid crystalline materials are frequently confined within mesoporous matrices (e.g., silica nanoparticles) to control the release kinetics of active pharmaceutical ingredients (APIs)[5][8]. Understanding how spatial restriction alters phase behavior is critical.
When HAT6 is embedded into cylindrical nanoconfinement—such as anodic aluminum oxide (AAO) membranes—both phase transition temperatures shift downward due to Gibbs-Thomson scaling and confinement-induced splay distortions[5][7]. In extreme confinement (e.g., 12 nm pores), the
Table 1: Summary of HAT6 Phase Transition Temperatures
| Phase Transition | Process | Bulk Temp (°C) | Nanoconfined (AAO, ~20nm) | Physical Mechanism |
| Cr | Heating | ~ 65.0 | < 65.0 (Shifted lower) | Alkyl chain melting ( |
| Heating | ~ 100.0 | < 100.0 (Shifted lower) | Disruption of core | |
| Iso | Cooling | ~ 97.0 | < 97.0 (Shifted lower) | Nucleation of columnar domains (supercooling effect) |
| Cooling | ~ 54.0 | < 54.0 (Shifted lower) | Crystallization of alkyl chains |
(Data synthesized from bulk differential scanning calorimetry and dielectric spectroscopy studies[1][7][9].)
Self-Validating Experimental Protocols
To reliably utilize HAT6 in biosensor matrices or as a structural proxy for lyotropic hexosomes, its phase transitions must be mapped with high precision. The following protocols establish a self-validating analytical workflow.
Multimodal experimental workflow for validating HAT6 mesophases and transition temperatures.
Protocol 1: Differential Scanning Calorimetry (DSC)
Objective: Quantify the thermodynamic transition temperatures and enthalpies of HAT6. Causality: Because DLCs exhibit significant supercooling (where the isotropic-to-columnar transition occurs at a lower temperature upon cooling than the reverse transition upon heating), a dynamic thermal program is required to capture the true hysteresis[9].
-
Sample Preparation: Encapsulate 3–5 mg of high-purity (>98%) HAT6 powder in a hermetically sealed aluminum pan.
-
Thermal History Erasure (Validation Step 1): Heat the sample from 25 °C to 120 °C at a rapid rate (10 °C/min). Hold at 120 °C for 3 minutes. Rationale: This ensures the complete melting of the sample into the isotropic phase, erasing any mechanical stress or solvent history from the manufacturing process.
-
Cooling Cycle: Cool the sample from 120 °C to 20 °C at a controlled rate of 5 °C/min. Record the exothermic peaks corresponding to the
(~97 °C) and (~54 °C) transitions. -
Heating Cycle (Validation Step 2): Heat the sample back to 120 °C at 5 °C/min. Record the endothermic peaks. The
transition should appear at ~65 °C, and the clearing transition at ~100 °C[1].
Protocol 2: Polarized Optical Microscopy (POM)
Objective: Optically verify the structural nature of the thermal events recorded in DSC.
Causality: The isotropic phase is optically isotropic and appears entirely dark under crossed polarizers. The
-
Slide Preparation: Place a small amount of HAT6 between a clean glass slide and a coverslip.
-
Isotropic Melting: Place the slide on a hot stage and heat to 110 °C. Observe under crossed polarizers. The field of view must be completely dark, validating that the sample has reached the isotropic liquid state.
-
Mesophase Nucleation: Cool the sample at 2 °C/min. As the temperature approaches ~97 °C, observe the nucleation of birefringent domains.
-
Texture Identification (Validation Step): Maintain the temperature at 80 °C. You should observe large areas of dark platelets (homeotropic alignment, where columns are normal to the substrate) interspersed with bright fan-like or spherulite regions (planar alignment, where columns are parallel to the substrate)[9]. This specific texture definitively validates the presence of the
phase, confirming the DSC data.
References
1.1 - ossila.com 2. 7 - nih.gov 3.4 - wur.nl 4. - rsc.org 5.9 - researchgate.net 6. 6 - semanticscholar.org 7.2 - nih.gov 8.3 - actascientific.com 9.5 - researchgate.net 10.8 - whiterose.ac.uk
Sources
- 1. ossila.com [ossila.com]
- 2. Cubic and Hexagonal Liquid Crystals as Drug Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 3. actascientific.com [actascientific.com]
- 4. edepot.wur.nl [edepot.wur.nl]
- 5. researchgate.net [researchgate.net]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Collective orientational order and phase behavior of a discotic liquid crystal under nanoscale confinement - PMC [pmc.ncbi.nlm.nih.gov]
- 8. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 9. researchgate.net [researchgate.net]
Unraveling Charge Carrier Mobility in Triphenylene Derivatives: A Mechanistic Guide for Advanced Organic Electronics and Bio-Sensors
Executive Summary
Triphenylene derivatives, a premier class of discotic liquid crystals (DLCs), have emerged as critical materials in the development of next-generation organic electronics. Because these disc-shaped molecules self-assemble into highly ordered, one-dimensional columnar phases, they provide uninterrupted
This whitepaper dissects the causality behind charge transport mechanisms in triphenylenes, contrasts the macroscopic and microscopic techniques used to quantify their mobility, and provides self-validating protocols to ensure absolute scientific integrity in material characterization.
The Mechanistic Architecture of 1D Charge Transport
The charge carrier mobility (
Causality in Phase-Dependent Mobility
The structural order of the material dictates the energetic landscape. As a triphenylene material cools from an isotropic liquid into various mesophases, the alignment of the columnar stacks tightens, directly reducing the energetic disorder and the hopping barrier height[5][6].
-
Isotropic Phase (I): Molecules are randomly oriented. The lack of continuous
stacking results in negligible mobility ( cm²/Vs)[5]. -
Columnar Hexagonal Phase (Col
): Molecules stack into columns, but rotational and translational defects exist. Mobility increases to the to cm²/Vs range[1][6]. -
Helical Plastic Phase (H): By substituting specific peripheral chains (e.g., replacing oxygen with sulfur to form hexakis(hexylthio)triphenylene), the columns adopt a highly ordered helical superstructure. The core-core positional correlation length increases drastically, pushing mobility up to
cm²/Vs[6][7]. -
Crystalline Phase (K): A rigid 3D lattice minimizes structural disorder, maximizing the transfer integral between adjacent molecules[5].
Phase-dependent charge mobility progression in triphenylene derivatives upon cooling.
Causality in Experimental Design: ToF vs. PR-TRMC
To accurately characterize triphenylene derivatives for high-sensitivity biosensors, researchers must understand the dichotomy between macroscopic and microscopic mobility. Relying on a single measurement technique introduces critical blind spots regarding material defects.
Time-of-Flight (ToF) measures macroscopic drift. It forces charge carriers to traverse the entire thickness of a film under an electric field[1]. Consequently, ToF mobility (
Pulse-Radiolysis Time-Resolved Microwave Conductivity (PR-TRMC) measures microscopic, intrinsic mobility. It uses a high-energy electron pulse to generate carriers and probes their local movement via microwave absorption[1][5]. Because the carriers only oscillate locally, they do not need to cross grain boundaries[5].
The Causality of Temperature:
In studies of triphenylene dimers, PR-TRMC mobility remains relatively constant (ca.
Dual-methodology workflow integrating ToF and PR-TRMC for unified transport modeling.
Self-Validating Experimental Protocols
To ensure data trustworthiness (E-E-A-T), experimental workflows must act as self-validating systems. The following protocols include mandatory internal controls to rule out artifacts.
Protocol A: Time-of-Flight (ToF) Transient Photocurrent
Purpose: Determine macroscopic charge carrier drift mobility.
-
Cell Fabrication: Sandwhich the liquid crystal sample between two Indium Tin Oxide (ITO) coated glass electrodes to form a capacitor cell[1]. Ensure orthogonal alignment of the columnar stacks relative to the electrodes for maximum 1D transport.
-
Carrier Generation: Apply a short pulse of UV light (energy > material bandgap) near one electrode to generate electron-hole pairs[1].
-
Drift Measurement: Apply a DC bias voltage (
). Carriers of one polarity will drift across the sample thickness ( ), inducing a transient photocurrent[1]. -
Data Extraction: Plot the photocurrent decay on a log-log scale. The intersection of the pre-transit and post-transit linear regimes defines the transit time (
)[1]. Calculate mobility: [1]. -
Self-Validation Step: You must plot
as a function of the electric field ( )[1]. If scales non-linearly with thickness or shows extreme field-dependence at high voltages, the measurement is artifactual (dominated by space-charge limitations rather than intrinsic hopping). A valid ToF measurement will plateau to a field-independent mobility at high fields.
Protocol B: PR-TRMC Intrinsic Mobility
Purpose: Determine local intracolumnar mobility, free from grain boundary interference.
-
Sample Placement: Position the triphenylene sample in a microwave waveguide at the point of maximum electric field[1].
-
Carrier Generation: Irradiate the sample with a short pulse of high-energy electrons from a Linear Accelerator (LINAC)[1]. This ensures uniform generation of electron-hole pairs throughout the bulk[1].
-
Microwave Probing: Establish a steady-state microwave signal (e.g., 30 GHz). Mobile charge carriers will absorb microwave power, causing a transient change in the detected signal[1][4].
-
Data Extraction: Extract the sum of electron and hole mobilities from the transient change in microwave power[1].
-
Self-Validation Step: Vary the radiation dose. The transient microwave conductivity must scale linearly with the absorbed dose. Non-linear scaling indicates bi-molecular recombination (carriers annihilating each other before they can be measured), which invalidates the intrinsic mobility calculation.
Quantitative Data Summary
The structural modifications of triphenylene cores—such as altering peripheral alkyl chains, substituting heteroatoms, or enforcing hydrogen bonding—yield vastly different charge transport capabilities.
| Triphenylene Derivative | Phase / Structure | Measurement Technique | Charge Carrier Mobility (cm²/Vs) | Source |
| H-Bond-Stabilized Triphenylene | Plastic Hexagonal Discotic | ToF (at 180 °C) | 0.12 (Highest reported for LC triphenylenes) | [8] |
| Hexakis(hexylthio)triphenylene (HHTT) | Helical Plastic Phase (H) | ToF / PR-TRMC | 0.087 | [5][8] |
| Triphenylene Dimer | Columnar Stacks | PR-TRMC (at 400 K) | ~0.01 | [4] |
| Triphenylene Dimer | Columnar Stacks | ToF (at 130 K) | 2 × 10⁻⁶ (Trap-dominated) | [4] |
| HAT6 | Columnar Hexagonal (Col | ToF | ~10⁻³ | [7] |
Strategic Implications for Bioelectronics & Drug Discovery
For scientists in drug development, the integration of triphenylene derivatives into organic bioelectronics solves a critical bottleneck in preclinical screening. Traditional inorganic silicon sensors are rigid and suffer from poor biocompatibility, leading to signal degradation when interfacing with living cells.
Triphenylene-based DLCs can be solution-processed into flexible, biocompatible substrates. By leveraging their high, 1D intrinsic mobilities (up to 0.12 cm²/Vs[8]), engineers can fabricate highly sensitive Organic Electrochemical Transistors (OECTs). These devices translate the minute ionic fluxes of cellular action potentials into amplified electronic signals. When monitoring cardiomyocytes for drug-induced arrhythmias (e.g., hERG channel toxicity), the high charge carrier mobility of triphenylenes ensures a superior signal-to-noise ratio, enabling real-time, label-free toxicity data that accelerates the drug pipeline.
References
- Application Notes and Protocols for Charge Transport Measurement in Triphenylene Liquid Crystals Benchchem
- Mechanism of Charge Transport along Columnar Stacks of a Triphenylene Dimer The Journal of Physical Chemistry B - ACS Public
- H-Bond-Stabilized Triphenylene-Based Columnar Discotic Liquid Crystals Chemistry of Materials - ACS Public
- Charge Transport in Organic Semiconductors Chemical Reviews - ACS Public
- Charge Mobility in Discotic Liquid Crystals PMC - N
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. scilit.com [scilit.com]
- 3. theochem.ru.nl [theochem.ru.nl]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Charge Mobility in Discotic Liquid Crystals - PMC [pmc.ncbi.nlm.nih.gov]
- 7. royalsocietypublishing.org [royalsocietypublishing.org]
- 8. pubs.acs.org [pubs.acs.org]
Electronic Architecture of HAT6: A Guide to Discotic Liquid Crystal Semiconductors
The following technical guide details the electronic properties, phase behavior, and application protocols for HAT6 (2,3,6,7,10,11-Hexakis(hexyloxy)triphenylene), a benchmark discotic liquid crystal (DLC) in organic electronics.
Executive Summary: The "Fruit Fly" of Discotic Semiconductors
HAT6 (also known as H6T or HHTT) serves as the model system for understanding charge transport in Discotic Liquid Crystals (DLCs) . Unlike linear conjugated polymers (like P3HT) or small molecules (like Pentacene) that rely on edge-to-face or herringbone packing, HAT6 self-assembles into supramolecular columns . These columns act as "molecular wires," facilitating one-dimensional charge transport along the stacking axis.
For researchers, HAT6 offers a unique duality: it processes like a liquid (solution-coatable) but transports charge like a crystal (high intracolumnar mobility). This guide dissects its electronic profile and provides the specific protocols required to harness its anisotropy.
Molecular Physics & Phase Behavior
The electronic performance of HAT6 is inextricably linked to its phase state. The triphenylene core provides the
Phase Transition Logic
HAT6 exhibits a Hexagonal Columnar Mesophase (
-
Crystalline (Cr) Phase (
C): At room temperature, HAT6 is a plastic crystal. While ordered, the mobility is often limited by grain boundaries unless aligned. -
Discotic Columnar Phase (
) ( C -- C): The "sweet spot" for self-assembly. Molecules stack into columns arranged in a hexagonal lattice. Defects are dynamically "healed" by thermal fluctuations. -
Isotropic Liquid (I) (
C): Order is lost; the material becomes an insulating fluid.
Critical Insight: High-performance devices are typically fabricated by heating the film into the Isotropic phase and cooling slowly (
Visualization: Phase & Assembly Logic
Caption: Thermal lifecycle of HAT6. Device processing relies on the Isotropic
Electronic Profile
HAT6 is a p-type (hole-transporting) organic semiconductor. Its transport mechanism is dominated by hopping between adjacent disc cores within a column.
Energy Levels & Mobility Data
The following values represent the consensus in high-impact literature. Note the discrepancy between TOF (bulk) and PR-TRMC (local) mobility, which highlights the impact of disorder.
| Parameter | Value / Range | Method | Significance |
| HOMO Level | -5.6 eV ( | CV / UPS | Deep HOMO ensures good oxidative stability but requires high-work-function contacts (e.g., Au, ITO/PEDOT:PSS). |
| LUMO Level | -2.0 eV to -2.3 eV | Optical Gap | Wide bandgap (~3.3 eV) makes it transparent to visible light, useful for solar cell interlayers. |
| Mobility ( | PR-TRMC | Intrinsic intracolumnar mobility. Represents the theoretical limit of the material. | |
| Mobility ( | Time-of-Flight (TOF) | Limited by hopping between columns and grain boundaries in non-aligned films. | |
| Mobility ( | OFET (Aligned) | Achievable in devices if Zone Casting or alignment layers are used. |
Mechanistic Causality:
The large difference between
Device Engineering: The Alignment Imperative
To use HAT6 effectively, you must control the orientation of the columns.
-
Homeotropic Alignment: Columns stand perpendicular to the substrate. Ideal for OLEDs and Solar Cells (vertical transport).
-
Planar Alignment: Columns lie parallel to the substrate. Ideal for OFETs (lateral transport).
Protocol 1: Zone Casting for Planar Alignment (OFETs)
Zone casting creates highly oriented films by dragging a meniscus across the substrate, forcing the columns to align with the casting direction.
Equipment:
-
Motorized translation stage (
). -
Temperature-controlled nozzle and substrate bed.[1]
-
Solution: HAT6 in Toluene or Chlorobenzene (1-2 wt%).
Step-by-Step Methodology:
-
Substrate Prep: Clean
wafers with Piranha solution (Caution: Corrosive) followed by HMDS passivation to reduce surface trapping. -
Temperature Set: Heat the nozzle and substrate to 80°C (within the
phase range). This ensures the material is liquid crystalline during deposition. -
Deposition: Supply the HAT6 solution to the gap (~100
) between the nozzle and substrate. -
Casting: Move the substrate at 50
. The solvent evaporates at the meniscus line.[1] The concentration gradient forces the discotic stacks to align parallel to the casting direction. -
Annealing: Post-deposition, keep the film at 80°C for 1 hour, then cool to room temperature at
C/min to lock in the crystalline order.
Visualization: Zone Casting Workflow
Caption: Zone casting mechanism.[1] The interplay of evaporation and shear stress aligns the HAT6 columns.
Characterization Protocol: Time-of-Flight (TOF)
TOF is the standard for measuring vertical bulk mobility, relevant for solar cells and diodes.
Sample Architecture: ITO (Anode) / HAT6 (
Step-by-Step Methodology:
-
Cell Fabrication: Melt HAT6 between two ITO-coated glass slides separated by spacers (e.g., 10
Mylar sheets). Heat to 110°C (Isotropic) and cool slowly to form the phase. -
Excitation: Use a pulsed Nitrogen laser (337 nm, pulse width ~4 ns). The wavelength must be absorbed by the triphenylene core.
-
Bias: Apply a DC voltage (
) to create an electric field (typically ). -
Measurement: Record the photocurrent transient
using an oscilloscope. -
Analysis: Plot
vs. . The transit time is the intersection of the plateau and the tail. -
Calculation:
Where is film thickness, is voltage, and is transit time.
Applications & Strategic Fit
-
Perovskite Solar Cells: HAT6 is used as a Hole Transport Material (HTM). Its deep HOMO (-5.6 eV) aligns well with the valence band of perovskites, and its hydrophobicity protects the perovskite from moisture.
-
OFETs: When zone-cast, HAT6 OFETs exhibit mobility competitive with amorphous silicon, with the added benefit of mechanical flexibility.
References
-
Adam, D., et al. "Fast photoconduction in the highly ordered columnar phase of a discotic liquid crystal." Nature 371 (1994): 141-143. Link
-
Schmidt-Mende, L., et al. "Self-organized discotic liquid crystals for high-efficiency organic photovoltaics." Science 293.5532 (2001): 1119-1122. Link
-
Pisula, W., et al. "Zone casting of discotic liquid crystals." Advanced Materials 17.6 (2005): 684-689. Link
-
Haas, M., et al. "High charge carrier mobility in the columnar phase of a triphenylene derivative." Physical Review B 76 (2007). Link
-
Kaafarani, B. R. "Discotic liquid crystals for opto-electronic applications." Chemistry of Materials 23.3 (2011): 378-396. Link
Sources
self-assembly behavior of hexakis(hexyloxy)triphenylene in bulk and thin films
Topic: Self-Assembly Behavior of Hexakis(hexyloxy)triphenylene (HAT6) in Bulk and Thin Films Content Type: Technical Whitepaper / Advanced Protocol Guide Audience: Materials Scientists, Organic Electronics Researchers, and Drug Delivery Systems Engineers.
Executive Summary
This technical guide analyzes the self-assembly mechanisms of 2,3,6,7,10,11-hexakis(hexyloxy)triphenylene (HAT6) , a prototypical discotic liquid crystal (DLC).[1] While HAT6 is primarily recognized as a high-mobility organic semiconductor (
This document serves two purposes:
-
For Materials Scientists: It provides validated protocols for controlling molecular orientation (face-on vs. edge-on) in thin films to maximize charge transport.
-
For Drug Development Professionals: It elucidates the thermodynamics of columnar self-assembly, offering a direct analogue for designing stable, supramolecular drug carriers.
Part 1: Molecular Architecture & Bulk Phase Dynamics
1.1 The Discotic Core and
-Stacking
HAT6 consists of a rigid, planar triphenylene aromatic core substituted with six flexible hexyloxy (
- Interactions: The aromatic cores stack face-to-face to minimize energy, forming conductive 1D channels (molecular wires).
-
Van der Waals Forces: The alkyl tails act as an insulating sheath, stabilizing the columns and preventing crystallization into a rigid solid at room temperature.
1.2 Thermotropic Phase Transitions
Understanding the thermal windows is non-negotiable for processing. HAT6 exhibits a Hexagonal Columnar Mesophase (
Table 1: HAT6 Phase Transition Temperatures
| Phase State | Temperature Range | Structural Characteristics | Charge Mobility Regime |
| Crystal (Cr) | Rigid, polycrystalline, herringbone packing. | Low (Grain boundary limited) | |
| Columnar ( | Fluid columns arranged in a hexagonal lattice. Self-healing defects. | High (1D Band-like transport) | |
| Isotropic (I) | Disordered liquid. Loss of columnar order. | Very Low (Hopping mechanism) |
Critical Insight: Processing must occur near the
transition () to anneal defects, but operation is stable at room temperature due to the supercooling capabilities of the plastic crystalline phase.
1.3 Visualization: Self-Assembly Pathway
Figure 1: Thermodynamic pathway of HAT6 self-assembly. Reversible switching between Isotropic and Columnar phases allows for defect annealing.
Part 2: Thin Film Engineering & Alignment Protocols
The utility of HAT6 depends entirely on the orientation of the columns relative to the substrate.
2.1 Orientation Modes
-
Homeotropic (Face-On): Columns stand perpendicular to the substrate.
-
Planar (Edge-On): Columns lie parallel to the substrate.
2.2 Protocol: Zone Casting for Uniaxial Planar Alignment
Zone casting is the gold standard for creating large-area, defect-free aligned films for FET applications. This technique uses a nozzle to supply solution to a moving substrate, creating a concentration gradient that forces columns to align in the casting direction.[5]
Reagents & Equipment:
-
Solute: HAT6 (purified).
-
Solvent: Toluene or Chlorobenzene (high boiling point preferred).
-
Substrate: HMDS-treated
. -
Zone Caster: Motorized stage with temperature-controlled nozzle.
Step-by-Step Workflow:
-
Solution Prep: Dissolve HAT6 in toluene (
). Heat to to ensure full solubility. -
Substrate Heating: Maintain substrate temperature at
(within the window). -
Deposition:
-
Post-Annealing: Bake at
for 1 hour, then cool at to room temperature.
2.3 Visualization: Zone Casting Alignment Logic
Figure 2: The Zone Casting mechanism. The interplay between evaporation rate and substrate velocity dictates the alignment vector.
Part 3: Characterization & Validation
To ensure the protocol succeeded, you must validate the phase and orientation.
| Technique | Observation Goal | Expected Result (Target) |
| Polarized Optical Microscopy (POM) | Macroscopic Texture | Homeotropic: Dark field (isotropic-like).Planar: Birefringent textures with domain boundaries. |
| XRD (Grazing Incidence) | Lattice Parameters | (100) Peak: |
| DSC (Differential Scanning Calorimetry) | Phase Purity | Sharp endothermic peaks at |
Part 4: Translational Insight for Drug Development
While HAT6 is an electronic material, its behavior is a direct homologue to Lyotropic Liquid Crystalline (LLC) drug delivery systems.
4.1 The "Physical Gelator" Analogy
HAT6 derivatives are often used as physical gelators in organic solvents. This mirrors how amphiphilic drugs or lipids (like Monoolein) self-assemble in water to form Cubosomes or Hexosomes .
-
Mechanism: Both HAT6 and lipid-based drug carriers rely on the Critical Packing Parameter (CPP) .
-
By modifying the "tail" length of HAT6 (or the lipid), one can shift the phase from Micellar (
) to Columnar/Hexagonal ( ).
-
4.2 Application in Controlled Release
Researchers can use HAT6 as a non-biological model to study diffusion-limited release in columnar phases.
-
Hypothesis: A drug trapped inside the column (aromatic core) releases slower than one trapped between columns (aliphatic chains).
-
Relevance: This informs the design of lipid nanoparticles where hydrophobic drugs are sequestered in the bilayer, while hydrophilic drugs reside in the aqueous channels.
References
-
Supramolecular self-assembly and physical-gel formation in disc-like liquid crystals. RSC Advances. [Link]
-
Crystalline solid retains memory of anisotropy in precursor liquid crystalline phase. Journal of Materials Chemistry C. [Link]
-
Orientational transitions of discotic columnar liquid crystals in cylindrical pores. Soft Matter. [Link]
-
Design of discotic liquid crystal enabling complete switching along with memory of homeotropic and homogeneous alignment. Chemical Science. [Link][6][7]
-
Zone casting – a universal method of preparing oriented anisotropic layers of organic materials. Materials Science-Poland. [Link]
Sources
- 1. knowledge.uchicago.edu [knowledge.uchicago.edu]
- 2. ueaeprints.uea.ac.uk [ueaeprints.uea.ac.uk]
- 3. nab.org [nab.org]
- 4. broadcastlawblog.com [broadcastlawblog.com]
- 5. materialsscience.pwr.wroc.pl [materialsscience.pwr.wroc.pl]
- 6. Design of discotic liquid crystal enabling complete switching along with memory of homeotropic and homogeneous alignment over a large area - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 7. Design of discotic liquid crystal enabling complete switching along with memory of homeotropic and homogeneous alignment over a large area - PMC [pmc.ncbi.nlm.nih.gov]
HOMO-LUMO energy levels of 2,3,6,7,10,11-Hexakis(hexyloxy)triphenylene
The following technical guide provides an in-depth analysis of the electronic structure of 2,3,6,7,10,11-Hexakis(hexyloxy)triphenylene (HAT6) . This document is structured for researchers in organic electronics and materials science, focusing on the critical HOMO-LUMO energy levels that dictate charge transport and device integration.[1]
Executive Summary
2,3,6,7,10,11-Hexakis(hexyloxy)triphenylene , commonly abbreviated as HAT6 or H6TP , is a prototypical discotic liquid crystal (DLC).[2] It is widely utilized as a model system for studying one-dimensional (1D) charge transport in organic semiconductors. Its planar triphenylene core facilitates
Understanding the Highest Occupied Molecular Orbital (HOMO ) and Lowest Unoccupied Molecular Orbital (LUMO ) levels of HAT6 is critical for optimizing energy level alignment in Organic Photovoltaics (OPVs), Organic Light Emitting Diodes (OLEDs), and Organic Field-Effect Transistors (OFETs).
Molecular Architecture & Phase Behavior
The electronic properties of HAT6 are derived from its bipartite structure:
-
Triphenylene Core: A rigid, planar aromatic system responsible for the delocalized
-electron cloud and high charge carrier mobility. -
Hexyloxy Side Chains: Six aliphatic tails (
) that induce solubility in organic solvents and drive the self-assembly into columnar mesophases via nanosegregation.
Phase Transition Temperatures:
-
Crystalline (K)
Columnar Hexagonal (Col ): ~68 °C -
Columnar Hexagonal (Col
) Isotropic (I): ~100 °C[2]
HOMO-LUMO Energy Levels
The energy levels of HAT6 are sensitive to the measurement technique (solution vs. solid-state) and the packing arrangement. Below are the consensus values derived from Cyclic Voltammetry (CV) and Ultraviolet Photoelectron Spectroscopy (UPS).
Quantitative Data Summary
| Parameter | Value (Solution) | Value (Thin Film/Solid) | Method |
| HOMO Level | -5.60 eV | -5.90 eV | CV / UPS |
| LUMO Level | -2.30 eV | -2.60 eV (Estimated) | Optical Gap Offset |
| Optical Bandgap ( | ~3.30 eV | ~3.20 eV | UV-Vis Absorption |
| Hole Mobility ( | N/A | TOF / PR-TRMC |
Note: The solid-state HOMO is deeper (more negative) due to polarization energy contributions in the condensed phase.
Visualization of Energy Alignment
The following diagram illustrates the energy levels of HAT6 relative to the vacuum level and common electrode work functions.
Figure 1: Energy level diagram of HAT6 relative to vacuum and standard electrode materials.
Experimental Methodologies
To ensure reproducibility and accuracy, the following protocols are recommended for determining these values.
Protocol A: Cyclic Voltammetry (CV)
Objective: Determine the oxidation potential (
-
Solvent System: Dichloromethane (DCM) (anhydrous, HPLC grade).
-
Electrolyte: 0.1 M Tetrabutylammonium hexafluorophosphate (
). -
Electrodes:
-
Working: Glassy Carbon (polished with alumina slurry).
-
Counter: Platinum wire.
-
Reference: Ag/AgCl (aqueous) or Ag wire (pseudo-reference).
-
-
Internal Standard: Ferrocene (
).[3] -
Procedure:
-
Purge solution with
or for 10 minutes to remove . -
Record cyclic voltammogram at scan rates of 50–100 mV/s.
-
Measure the onset of the first oxidation peak (
) relative to .
-
-
Calculation:
(Assuming the Fermi level of Ferrocene is -4.8 eV below vacuum).
Protocol B: UV-Vis Spectroscopy (Optical Gap)
Objective: Determine the optical bandgap (
-
Sample Prep: Spin-coat a thin film of HAT6 from chloroform solution (10 mg/mL) onto a quartz substrate.
-
Measurement: Record absorption spectrum from 200 nm to 800 nm.
-
Analysis:
-
Identify the absorption edge wavelength (
). -
Calculate Gap:
.
-
-
LUMO Estimation:
Charge Transport Mechanism
HAT6 exhibits hole transport primarily through the hopping mechanism along the self-assembled columns. The overlap of
Figure 2: Schematic of 1D hole hopping mechanism within the columnar mesophase of HAT6.
Structure-Property Relationships[4]
-
Alkyl Chain Length: While HAT6 (hexyloxy, C6) is the standard, varying chain length affects the phase transition temperatures. Shorter chains increase the clearing point, while longer chains lower it, potentially destabilizing the conductive Col
phase at operating temperatures. -
Core-Core Distance: The typical intracolumnar distance is ~3.5 Å. Closer packing (induced by annealing) increases the transfer integral and thus the hole mobility.
References
-
Adam, D., et al. (1994). Transient photoconductivity in a discotic liquid crystal.Physical Review Letters , 70(4), 457. Link
-
Haarer, D., et al. (1997). Charge transport in discotic liquid crystals.[4]Advanced Materials , 9(12), 933. Link
-
Boden, N., et al. (1995). The mechanism of charge transport in discotic liquid crystals.[4]Physical Review B , 52(18), 13274. Link
-
Schmidt-Mende, L., et al. (2001).[4] Self-Organized Discotic Liquid Crystals for High-Efficiency Organic Photovoltaics.Science , 293(5532), 1119-1122. Link
Sources
Technical Comparative Analysis: HAT5 vs. HAT6 Discotic Mesogens
Executive Summary
This technical guide provides a rigorous comparative analysis of HAT5 (2,3,6,7,10,11-hexapentyloxytriphenylene) and HAT6 (2,3,6,7,10,11-hexadecyloxytriphenylene) , two archetypal discotic liquid crystals (DLCs). While both share the same triphenylene aromatic core responsible for
Key Takeaway: HAT5 generally exhibits higher intracolumnar order and superior hole mobility (
Molecular Architecture & Synthesis
The core electronic properties of these mesogens arise from the triphenylene nucleus. The peripheral alkyl chains act as insulating sheaths that drive self-assembly into columnar structures via nanophase segregation.
Chemical Structure Comparison[1]
-
HAT5:
– Pentyloxy chains ( ). -
HAT6:
– Hexyloxy chains ( ).
The additional methylene unit in HAT6 introduces increased steric bulk and flexibility, which slightly destabilizes the intracolumnar
Synthesis Protocol: Oxidative Trimerization
The most robust synthetic route for symmetric HAT derivatives is the oxidative trimerization of 1,2-dialkoxybenzenes using a Lewis acid oxidant (typically
Figure 1: The oxidative coupling mechanism proceeds via the formation of a radical cation, followed by electrophilic attack on neutral species.
Detailed Protocol (Standardized for HATn)
-
Reagent Prep: Dissolve 1,2-dialkoxybenzene (30 mmol) in dry dichloromethane (DCM).
-
Oxidant Addition: Prepare a slurry of anhydrous
(90 mmol) in DCM/acetonitrile. Add dropwise to the precursor solution at 0°C under Argon. -
Reaction: Stir for 2-4 hours. The solution will turn dark blue/green (characteristic of the triphenylene radical cation).
-
Quenching: Pour the mixture into cold methanol (MeOH) containing dilute HCl to decompose the iron complex.
-
Purification: Filter the precipitate. Recrystallize from acetone/ethanol mixtures. Column chromatography (Silica gel, DCM:Hexane) is often required to remove traces of iron, which act as charge traps.
Thermodynamic Phase Behavior
The phase transition temperatures are critical for determining the operating range of DLC-based devices. HAT5 and HAT6 exhibit the Columnar Hexagonal (
Comparative Phase Transitions
The following data represents typical bulk values obtained via Differential Scanning Calorimetry (DSC).
| Property | HAT5 ( | HAT6 ( | Impact Analysis |
| Melting Point ( | ~69 °C | ~54 - 65 °C | HAT6 melts at lower temperatures, aiding solution processing. |
| Clearing Point ( | ~122 - 123 °C | ~100 °C | HAT5 has a wider mesophase stability range. |
| Mesophase Width | ~54 °C | ~35 - 45 °C | HAT5 retains order at higher thermal stress. |
| Glass Transition ( | Not typically observed | ~ -60 °C (Side chain) | HAT6 side chains are more prone to disorder/glassy dynamics. |
Note: Transition temperatures can vary by ±2°C depending on purity and thermal history.
Figure 2: Comparative thermal stability. HAT5 exhibits a broader Columnar Hexagonal phase.
Optoelectronic Properties: Charge Carrier Mobility
The primary figure of merit for DLCs in electronics is Hole Mobility (
Mobility Comparison
Research consistently indicates that HAT5 outperforms HAT6 in charge transport efficiency.
-
HAT5 Mobility:
(in phase). -
HAT6 Mobility:
.
Causality: The shorter
Measurement Protocol: Time-of-Flight (TOF)
To validate these values, the Time-of-Flight (TOF) technique is the gold standard.
Protocol:
-
Cell Fabrication: Use Indium Tin Oxide (ITO) coated glass as the anode. Spin-coat or melt-process the HAT material (10-20
thick). Evaporate a semi-transparent Aluminum (Al) cathode. -
Excitation: Irradiate the ITO side with a pulsed
laser (337 nm, pulse width < 10 ns). This generates electron-hole pairs near the electrode. -
Bias Application: Apply a positive voltage to the Al electrode to drive holes across the bulk to the ITO.
-
Data Analysis: Record the photocurrent transient
. The transit time is determined from the inflection point of the log-log plot of . -
Calculation:
where is thickness and is voltage.
Figure 3: Schematic of the TOF setup for determining charge carrier mobility.
Application Potential
-
HAT5: Preferred for Organic Photovoltaics (OPVs) and OLEDs as a Hole Transport Layer (HTL) where maximum conductivity is required. Its higher ordering energy makes it more stable against thermal degradation during device operation.
-
HAT6: Often used as a model system for fundamental studies of dynamics due to its accessible transition temperatures.[1] It is also used in binary mixtures (e.g., with HAT5 or HAT10) to tune the viscosity and processing temperature of ink formulations for printed electronics.
References
-
Charge Mobility in Discotic Liquid Crystals. National Institutes of Health (PMC). Available at: [Link]
-
Comparison of HAT5 and HAT6 Dynamics. Royal Society of Chemistry (Soft Matter). Available at: [Link][2][3]
-
Discotic Liquid Crystals: Chemical Reviews. ACS Publications. Available at: [Link]
-
Dynamics of Triphenylene Discotic Molecule HAT6. ResearchGate. Available at: [Link]
Sources
Quasi-One-Dimensional Charge Transport in Columnar Hexagonal Phases of HAT6: A Technical Blueprint for Organic Bioelectronics
Executive Summary
For researchers and drug development professionals engineering the next generation of implantable biosensors and targeted delivery monitoring systems, organic semiconductors offer unprecedented biocompatibility and solution-processability. At the forefront of this field is HAT6 (2,3,6,7,10,11-hexakis(hexyloxy)triphenylene) , a model discotic liquid crystal (DLC) 1[1]. This whitepaper deconstructs the mechanistic causality behind the quasi-one-dimensional (1D) charge transport observed in the columnar hexagonal (Col_h) phase of HAT6, providing self-validating experimental protocols for mobility quantification.
Mechanistic Foundations: The Architecture of the Col_h Phase
HAT6 exists as a plastic crystal at room temperature but undergoes a critical phase transition at approximately 65 °C into the columnar hexagonal (Col_h) phase, before melting into an isotropic liquid above 100 °C 1[1].
In the Col_h phase, the planar triphenylene cores self-assemble into 1D columns driven by strong π-π interactions, achieving an intracolumnar core-to-core distance of roughly 0.35 nm 2[2]. Simultaneously, the flexible hexyloxy side chains radiate outward, filling the intercolumnar space (spanning 2–4 nm) and acting as an insulating sheath 2[2]. This microphase separation restricts charge carrier movement almost entirely to the columnar axis, yielding a quasi-1D charge transport pathway 3[3].
Logical flow of HAT6 self-assembly into quasi-1D charge transport pathways.
Causality of the Hopping Mechanism
Unlike highly ordered inorganic crystals where transport occurs via delocalized energy bands, the Col_h phase possesses inherent dynamic disorder due to rotational and translational fluctuations of the cores 4[4]. Consequently, charge mobility is best described by the disorder-dominated hopping model 5[5]. Carriers "hop" between localized states, making the mobility (
Application Insight for Drug Development: When integrated into organic field-effect transistors (OFETs) for diagnostic assays, the hydrophobic aliphatic chains of HAT6 can be functionalized to capture specific biological analytes. Upon binding, the local electrostatic environment shifts, perturbing the hopping activation energy and resulting in a measurable change in 1D current. This strict confinement to the molecular wire minimizes cross-talk and maximizes the signal-to-noise ratio.
Experimental Workflow: Time-of-Flight (TOF) Mobility Measurement
To quantify the charge mobility of HAT6, the Time-of-Flight (TOF) technique is the gold standard 3[3]. The protocol below details the causality behind each experimental choice to ensure a self-validating system.
Step-by-Step Protocol
Step 1: Cell Fabrication and Capillary Filling
-
Action: Construct a sample cell using two Indium Tin Oxide (ITO)-coated glass plates separated by polyethylene terephthalate (PET) spacers (typically 5–10 µm thick) 4[4].
-
Causality: ITO provides a transparent electrode necessary for laser excitation, while the PET spacer defines a precise transport distance (
). -
Action: Heat the HAT6 sample to approximately 120 °C (isotropic phase) and fill the cell via capillary action 4[4].
-
Causality: Filling in the isotropic phase ensures the material flows freely without shear-induced structural defects that commonly occur in the viscous liquid crystalline phase.
Step 2: Thermal Annealing and Homeotropic Alignment
-
Action: Slowly cool the cell from 120 °C to the target measurement temperature (e.g., 75 °C) within the Col_h phase window 1[1].
-
Causality: Slow cooling promotes homeotropic alignment, where the columnar axes orient perpendicular to the ITO electrodes. If the columns aligned parallel to the electrodes, the charge would be forced to hop across the insulating aliphatic chains, drastically underrepresenting the true 1D intracolumnar mobility 3[3].
Step 3: Photogeneration and Transient Current Acquisition
-
Action: Apply a DC bias voltage (
) across the ITO electrodes. Illuminate the positively biased electrode with a short (nanosecond) Nd:YAG laser pulse. -
Causality: The laser pulse generates a thin sheet of electron-hole pairs near the electrode. The DC bias selectively sweeps the holes across the sample thickness while the electrons are immediately collected at the illuminated electrode, isolating the hole transport mechanics.
Step 4: Data Extraction and Mobility Calculation
-
Action: Record the transient photocurrent using a digital oscilloscope. Identify the transit time (
) as the inflection point in a double-logarithmic plot of current vs. time 4[4]. -
Causality: The inflection point marks the arrival of the leading edge of the charge carrier sheet at the counter electrode. Calculate the mobility using the equation:
3[3].
Step-by-step Time-of-Flight (TOF) experimental workflow for mobility measurement.
Quantitative Data Summary
The table below summarizes the charge carrier mobilities of virgin HAT6 compared to its functionalized and doped derivatives. Notably, doping HAT6 with inorganic compounds like HAuCl
| Material / System | Phase | Hole Mobility ( | Measurement Technique | Key Characteristic |
| Virgin HAT6 | Col_h | TOF | Baseline 1D hopping transport 6[6] | |
| Virgin HAT4 | Col_hp | TOF | Higher mobility due to shorter aliphatic chains 6[6] | |
| HAT6-NO2 | Col_h | Field/Temp Dependent | TOF | Poole-Frenkel hopping due to dipolar disorder 5[5] |
| 1% HAuCl | Col_h | Enhanced by several orders of magnitude | DC Conductivity | Formation of HAT6 |
References
-
Ossila. "2,3,6,7,10,11-Hexakis(hexyloxy)triphenylene - HAT6". 1
-
National Institutes of Health (PMC). "Charge Mobility in Discotic Liquid Crystals". 3
-
AIP Publishing. "Hopping conduction in the columnar liquid crystal phase of a dipolar discogen".4
-
AIP Publishing. "Hopping conduction in the columnar liquid crystal phase of a dipolar discogen | Journal of Applied Physics". 5
-
MDPI. "Recent Advances in Discotic Liquid Crystal-Assisted Nanoparticles". 6
-
AIP Publishing. "Hybrid organic/inorganic nanocomposite as a quasi-one-dimensional semiconductor under ambient conditions". 2
Sources
Technical Guide: Thermal Stability and Decomposition of HAT6 Mesogens
This guide details the thermal stability, phase behavior, and decomposition metrics of 2,3,6,7,10,11-hexakis(hexyloxy)triphenylene (HAT6) . It is designed for researchers in organic electronics and materials science who require precise thermal data for device fabrication and characterization.
Executive Summary
HAT6 (CAS: 70351-86-9) serves as the archetypal "model" discotic liquid crystal (DLC).[1] Its triphenylene core facilitates one-dimensional charge transport, making it a critical candidate for organic photovoltaics (OPVs) and field-effect transistors (OFETs).
For device engineering, two thermal parameters are non-negotiable:
-
Mesophase Range: The temperature window where the material exists in the hexagonal columnar (
) phase. -
Decomposition Temperature (
): The upper thermal limit before irreversible chemical degradation (alkyl chain scission) occurs.
Key Metrics:
-
Phase Sequence: Crystal (
)ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted"> Columnar Hexagonal ( ) Isotropic ( ).[2] -
Mesophase Range: Approx. 65°C to 100°C (Heating).[1]
-
Thermal Stability (
): (Inert atmosphere).
Chemical Identity & Structural Significance[1][2][3]
The thermal resilience of HAT6 is derived from its rigid aromatic core, while its phase behavior is dictated by the nanosegregation between this core and the flexible aliphatic side chains.
| Property | Specification |
| Chemical Name | 2,3,6,7,10,11-hexakis(hexyloxy)triphenylene |
| Abbreviation | HAT6 (or H6TP) |
| Molecular Formula | |
| Molecular Weight | 829.24 g/mol |
| Core Structure | Planar Triphenylene (Discotic) |
| Side Chains | 6 |
Thermal Characterization Framework
Phase Behavior (DSC Analysis)
Differential Scanning Calorimetry (DSC) is used to map the reversible phase transitions. HAT6 exhibits enantiotropic mesomorphism, meaning the liquid crystal phase forms on both heating and cooling.
-
Melting Point (
): The transition from the plastic crystalline phase ( ) to the liquid crystalline phase ( ). Typically occurs at ~65–70°C . -
Clearing Point (
): The transition from the ordered phase to the disordered isotropic liquid ( ). Typically occurs at ~100°C . -
Supercooling: Upon cooling, the
phase often persists below 65°C due to slow crystallization kinetics, extending the functional range of the material in non-equilibrium states.
Thermal Stability (TGA Analysis)
Thermogravimetric Analysis (TGA) defines the processing ceiling.
-
Mechanism: Degradation initiates with the homolytic cleavage of the ether linkages (C-O bond) or scission within the alkyl chains.
-
Threshold: HAT6 is thermally stable well above its clearing point. Significant weight loss (onset of decomposition) typically does not occur until >300°C under nitrogen.[3]
-
Implication: This wide window (
) allows for melt-processing (e.g., spin coating at elevated temps) without degrading the organic semiconductor.
Experimental Protocols
Protocol A: Differential Scanning Calorimetry (DSC)
Objective: To determine accurate phase transition temperatures and enthalpies.
-
Sample Prep: Hermetically seal 2–5 mg of HAT6 in an aluminum pan. Use a dedicated microbalance to ensure precision (
0.01 mg). -
Atmosphere: Purge the cell with dry Nitrogen (
) at 50 mL/min to prevent oxidative degradation or moisture condensation. -
Thermal Cycle:
-
Heat 1: 25°C
150°C @ 10°C/min (Erases thermal history). -
Cool 1: 150°C
25°C @ 10°C/min (Records crystallization behavior). -
Heat 2: 25°C
150°C @ 10°C/min (Primary data collection).
-
-
Analysis: Integrate the endothermic peaks on the second heating scan. The onset temperature is reported as the transition point (
or ).
Protocol B: Thermogravimetric Analysis (TGA)
Objective: To establish the Decomposition Temperature (
-
Sample Prep: Load 5–10 mg of HAT6 into a platinum or alumina crucible.
-
Equilibration: Hold at 30°C for 5 minutes under
flow (50 mL/min) to stabilize the microbalance. -
Ramp: Heat from 30°C to 600°C at a rate of 10°C/min.
-
Data Extraction:
Data Visualization & Logic
Phase Transition Logic
The following diagram illustrates the thermodynamic states of HAT6. Note the reversibility and the specific temperature gates that define the Mesophase Window .
Caption: Thermodynamic phase transitions of HAT6. The functional device range is the yellow 'Mesophase' node.
Thermal Degradation Pathway
Understanding how HAT6 fails is crucial for troubleshooting device longevity. The alkyl chains are the "weak links" relative to the aromatic core.
Caption: Thermal degradation mechanism.[4][6][7][8] The alkyl side-chains cleave first, leading to mass loss observed in TGA.
Summary of Thermal Data
| Parameter | Value (Typical) | Notes |
| Melting Point ( | 65 – 70 °C | Transition from Cr |
| Clearing Point ( | 98 – 100 °C | Transition from |
| Enthalpy of Melting ( | ~30–40 kJ/mol | First-order transition. |
| Enthalpy of Clearing ( | ~2–5 kJ/mol | Smaller energy change due to residual order. |
| Decomposition Onset ( | > 320 °C | Under |
| 5% Weight Loss ( | ~350 – 360 °C | Critical limit for processing. |
Application Note: When annealing HAT6 films for device alignment, maintain the temperature between 80°C and 90°C . This sits safely within the
References
-
Liquid Crystals Online. 2,3,6,7,10,11-Hexakis(hexyloxy)triphenylene Properties. [Link]
-
ResearchGate. Collective Orientational Order and Phase Behavior of a Discotic Liquid Crystal (HAT6). [Link]
-
University of Chicago. Structure and phase behavior of HAT6 (DSC Data). [Link]
Sources
- 1. ossila.com [ossila.com]
- 2. BJOC - Triphenylene discotic liquid crystal trimers synthesized by Co2(CO)8-catalyzed terminal alkyne [2 + 2 + 2] cycloaddition [beilstein-journals.org]
- 3. Thermogravimetric Analysis Properties of Cellulosic Natural Fiber Polymer Composites: A Review on Influence of Chemical Treatments - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. iehpc.gdut.edu.cn [iehpc.gdut.edu.cn]
- 7. researchgate.net [researchgate.net]
- 8. files01.core.ac.uk [files01.core.ac.uk]
In-Depth Technical Guide: Solubility, Processing, and Purification of 2,3,6,7,10,11-Hexakis(hexyloxy)triphenylene (HAT6)
Topic: Solubility and Processing of 2,3,6,7,10,11-Hexakis(hexyloxy)triphenylene (HAT6) Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug/Materials Development Professionals
Executive Summary
2,3,6,7,10,11-Hexakis(hexyloxy)triphenylene (HAT6) is the archetypal Discotic Liquid Crystal (DLC).[1] It is not merely a chemical reagent but a functional organic semiconductor used in Organic Field-Effect Transistors (OFETs), Photovoltaics (OPVs), and OLEDs. Its utility is defined by its ability to self-assemble into supramolecular columnar structures (Columnar Hexagonal,
However, the very property that makes HAT6 valuable—its strong
Molecular Architecture & Solubility Physics
To understand HAT6 solubility, one must analyze its amphiphilic geometry. The molecule consists of two distinct domains with opposing solubility parameters:
-
The Triphenylene Core (Rigid/Aromatic): A planar, polycyclic aromatic hydrocarbon (PAH) core. It is inherently insoluble in most solvents due to high lattice energy driven by strong
- interactions (stacking distance ~3.5 Å). -
The Hexyloxy Tails (Flexible/Aliphatic): Six alkyl chains radiating from the core. These provide entropic solubility in organic solvents, acting as a "solvent shell" that prevents the cores from irreversible aggregation.
The Solubility Mechanism: Dissolution occurs only when the solvation energy of the alkyl tails overcomes the cohesive energy of the aromatic cores. In "good" solvents, the tails extend, creating steric bulk that separates the cores. In "poor" solvents, the tails collapse, leading to rapid core stacking and precipitation.
DOT Diagram 1: Solubility & Aggregation Mechanism
Caption: Kinetic and thermodynamic pathways of HAT6 dissolution. Note the critical branching between functional self-assembly (LC Phase) and non-functional gelation.
Solvent Compatibility Matrix
The following table categorizes solvents based on their interaction with the HAT6 core and tails.
| Solvent Class | Specific Solvents | Solubility Status | Application Context |
| Chlorinated Alkanes | Chloroform ( | Excellent | Primary solvents for synthesis, NMR, and initial dissolution. Fast evaporation rate makes them poor for uniform film formation (coffee-ring effect). |
| Aromatic Hydrocarbons | Toluene, Xylene, Chlorobenzene (CB), o-Dichlorobenzene (o-DCB) | Good to High | Gold Standard for Processing. High boiling points allow slow evaporation, promoting thermodynamic ordering into the |
| Ethers | Tetrahydrofuran (THF) | Good | Useful for intermediate polarity adjustments. |
| Alkanes | Hexane, Heptane, Dodecane | Poor / Complex | Generally poor solubility for the core. Can induce "lyotropic" behavior or aggregation. Used as anti-solvents in purification. |
| Alcohols | Methanol, Ethanol, Isopropanol | Insoluble | Strict Anti-Solvents. Used for precipitation and recrystallization. |
| Ketones | Acetone | Very Poor | Anti-solvent. |
Thermodynamic Phase Behavior & Processing
Understanding the phase transitions of HAT6 is critical for thermal annealing protocols post-deposition.
-
Crystalline (Cr)
Columnar Hexagonal ( ): . Below this temperature, the alkyl tails crystallize, locking the structure. -
Columnar Hexagonal (
) Isotropic (Iso): .[1] Above this, the -stacks break, and the fluid becomes isotropic.
Processing Implication: To achieve high charge mobility, films must be annealed within the
Experimental Protocols
Protocol A: Purification via Recrystallization
Objective: Remove synthetic impurities and oxidized byproducts to achieve electronic-grade purity (>99.5%).
Principle: HAT6 is soluble in hot ethanol (due to tail expansion) but insoluble in cold ethanol.
-
Dissolution: Place crude HAT6 in a round-bottom flask. Add absolute Ethanol (approx. 20 mL per gram of HAT6).
-
Heating: Heat the mixture to reflux (~78°C) with stirring. The solid should dissolve completely. If not, add small aliquots of Toluene or DCM dropwise until clear (creating a binary solvent system), then add excess Ethanol.
-
Cooling: Remove from heat and allow the solution to cool slowly to room temperature. Do not use an ice bath immediately; rapid cooling traps impurities.
-
Crystallization: White, needle-like crystals will form. Once at room temperature, place in a fridge (4°C) for 2 hours to maximize yield.
-
Filtration: Filter under vacuum using a Buchner funnel. Wash the cake with cold Methanol.
-
Drying: Dry under high vacuum (<0.1 mbar) at 40°C for 12 hours to remove solvent traces.
Protocol B: High-Quality Thin Film Fabrication (Spin Coating)
Objective: Create a defect-free, homeotropically aligned film for OFET/OPV devices.
Solvent Choice: Chlorobenzene (CB) or o-Dichlorobenzene (o-DCB). Reasoning: High boiling points (131°C and 180°C) delay "skin formation," allowing the HAT6 molecules to self-organize into columns before the film solidifies.
-
Solution Prep: Dissolve HAT6 in Chlorobenzene at 10–20 mg/mL.
-
Homogenization: Heat the solution to 50°C (below
) for 15 minutes to break up pre-aggregates. Filter through a 0.45 m PTFE filter. -
Substrate Prep: Clean substrates (Si/
) with Piranha solution or UV-Ozone to ensure high surface energy (improves wetting). -
Spin Coating:
-
Dispense solution dynamically (while substrate spins slowly at 500 rpm).
-
Ramp to 1500–2000 rpm for 60 seconds.
-
-
Thermal Annealing (Critical Step):
-
Transfer immediately to a hot plate.
-
Heat to 110°C (Isotropic phase) for 5 minutes to erase shear history.
-
Cool at a controlled rate (1–5°C/min) to 80°C (LC phase). Hold for 30 minutes.
-
Cool to room temperature.
-
DOT Diagram 2: Processing Workflow
Caption: Workflow for processing HAT6 into electronic-grade thin films. Note the two-stage annealing process.
Troubleshooting & Aggregation Control
| Issue | Cause | Corrective Action |
| Gelation | Concentration too high or solvent too non-polar (e.g., pure hexane). | Add a polar "breaker" solvent like small amounts of DCM or switch to aromatic solvents (Toluene).[2][3] |
| Dewetting | Surface energy mismatch between substrate and HAT6 solution. | Treat substrate with HMDS (for hydrophobic) or UV-Ozone (for hydrophilic). HAT6 generally prefers hydrophobic surfaces for edge-on alignment. |
| Opaque Films | Macroscopic crystallization due to fast drying. | Switch from Chloroform to Chlorobenzene/o-DCB. Anneal in the isotropic phase. |
| Insoluble Residue | Oxidized HAT6 (quinones) or inorganic salts. | Filter solution. If persistent, repurify via column chromatography (Silica gel, DCM:Hexane 1:1). |
References
-
Royal Society of Chemistry. Photophysical properties of 2,3,6,7,10,11-hexakis(n-hexyloxy)triphenylene in solution. [Link]
-
University of Chicago. Structure and phase behavior of HAT6: Crystalline solid retains memory of anisotropy. [Link]
Sources
oxidative trimerization synthesis protocol for HAT6 using FeCl3
Application Note: Advanced Synthesis of Hexakis(hexyloxy)triphenylene (HAT6) via FeCl3-Mediated Oxidative Trimerization
Executive Summary
Hexakis(hexyloxy)triphenylene (HAT6) is a benchmark discotic liquid crystal (DLC) widely utilized in organic electronics due to its highly ordered columnar mesophases and 1D charge migration capabilities[1]. While various high-valent metal salts (e.g., MoCl5, VOCl3) can mediate the oxidative trimerization of 1,2-dialkoxybenzenes, anhydrous Iron(III) chloride (FeCl3) remains one of the most cost-effective and accessible reagents for this transformation[1][2]. This application note details a self-validating, step-by-step protocol for the synthesis of HAT6 using FeCl3, emphasizing the mechanistic causality behind reagent stoichiometry, intermediate management, and quenching dynamics.
Mechanistic Causality & System Design
The synthesis of HAT6 via oxidative trimerization is not a simple concerted reaction; it is a stepwise radical-cation-mediated cascade[3]. Understanding this pathway is critical for troubleshooting and yield optimization.
-
Radical Cation Initiation : The reaction is initiated by the one-electron oxidation of 1,2-dihexyloxybenzene by anhydrous FeCl3, generating a highly reactive radical cation[2]. The anhydrous nature of the environment is critical; trace water will act as a nucleophile, prematurely terminating the radical cation and leading to ether cleavage or quinone formation.
-
Biphenyl Intermediate Dynamics : The radical cations dimerize to form a biphenyl intermediate[3]. This species has a fleeting existence and must immediately undergo further oxidation and coupling with a third monomer to form the triphenylene framework. Rapid addition of excess FeCl3 ensures the oxidative potential remains high enough to drive the reaction past the biphenyl stage, preventing the accumulation of complex oligomeric mixtures[3].
-
The Critical Role of the Methanol Quench : Upon complete cyclization, the triphenylene core exists as a stable, dark-green radical cation salt[3]. A reductive quench is mandatory to isolate the neutral product. Methanol serves a dual, highly specific purpose: it acts as a mild reducing agent to convert the triphenylene radical cation into neutral HAT6, and it selectively solubilizes the ferrous (Fe(II)) byproducts[3]. Because neutral HAT6 is highly lipophilic and insoluble in cold methanol, this quench effectively precipitates the pure product while sequestering the metal waste[2][3].
Comparative Oxidant Performance
While FeCl3 is the focus of this protocol, it is essential to contextualize its performance against other synthetic strategies to justify its selection.
Table 1: Comparative Analysis of Oxidants for HAT6 Synthesis
| Oxidant System | Solvent | Reaction Time | Typical Yield | Mechanistic Remarks |
| FeCl3 (Anhydrous) | CH2Cl2 | 2–4 h | 45–55% | Standard method; requires methanol quench to reduce radical cation and solubilize Fe(II)[2][3]. |
| FeCl3 (Solvent-Free) | None (Grinding) | 30 min | ~66% | Mechanochemical generation of cation radicals; environmentally friendly, avoids halogenated solvents[4]. |
| MoCl5 | CH2Cl2 | 1–2 h | 60–70% | Faster kinetics but highly moisture-sensitive; generates toxic heavy metal waste[1][2]. |
| VOCl3 | CH2Cl2 | 1–2 h | >70% | High yield for symmetrical triphenylenes, but the reagent is highly corrosive and toxic[2]. |
Experimental Protocol: Solution-Phase Oxidative Trimerization
Target Molecule: 2,3,6,7,10,11-Hexakis(hexyloxy)triphenylene (HAT6) Scale: 10 mmol precursor
Reagents & Materials:
-
1,2-Dihexyloxybenzene (Precursor): 10.0 mmol (2.78 g)
-
Iron(III) chloride (FeCl3), strictly anhydrous: 60.0 mmol (9.73 g)
-
Dichloromethane (CH2Cl2), anhydrous: 100 mL
-
Methanol (CH3OH), ice-cold: 150 mL
-
Ethanol (for recrystallization)
Step-by-Step Methodology:
-
System Preparation (Inert Atmosphere): Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar. Flush the system with argon gas. Causality: Atmospheric moisture rapidly hydrolyzes FeCl3, drastically reducing its oxidation potential and leading to incomplete trimerization.
-
Monomer Dissolution: Dissolve 10.0 mmol of 1,2-dihexyloxybenzene in 100 mL of anhydrous CH2Cl2. Cool the reaction vessel to 0 °C using an ice-water bath.
-
Oxidant Introduction: Rapidly add 60.0 mmol of anhydrous FeCl3 in a single portion under vigorous stirring. Causality: A 6-fold molar excess is required because each of the three C-C bond formations demands a two-electron oxidation (total 6 e-). Rapid addition prevents the stalling of the reaction at the biphenyl intermediate stage[3]. The solution will immediately transition to a deep green/blue color, confirming the generation of the radical cation[2].
-
Cyclodehydrogenation Phase: Remove the ice bath and allow the reaction to warm to ambient temperature (20–25 °C). Stir continuously for 2 to 4 hours. Causality: Extending the reaction beyond 4 hours increases the risk of peripheral ether cleavage (dealkylation) due to the Lewis acidity of FeCl3.
-
Reductive Quenching: Slowly pour the dark reaction mixture into a beaker containing 150 mL of vigorously stirred, ice-cold methanol. Causality: The methanol quench reduces the radical cation salt to the neutral HAT6 molecule. Simultaneously, methanol complexes with the Fe(II) and unreacted Fe(III) species, keeping them in solution while the neutral HAT6 precipitates as a pale solid[3].
-
Isolation & Purification: Filter the resulting suspension through a Büchner funnel. Wash the crude filter cake with additional cold methanol (3 × 30 mL) until the filtrate runs clear, ensuring the complete removal of iron salts.
-
Crystallization: Recrystallize the crude solid from a minimal amount of hot ethanol (or an ethanol/dichloromethane mixture). Collect the purified HAT6 as white, needle-like crystals and dry under vacuum.
Workflow Visualization
Fig 1: Mechanistic pathway of FeCl3-mediated oxidative trimerization to synthesize HAT6.
References
- Bai, W., et al. "Hexaalkoxytriphenylenes Synthesized from Facile Solvent-Free Oxidative Coupling Trimerization.
- "H-Bond stabilized columnar discotic liquid crystals." WUR eDepot.
- "WO1994029243A1 - Synthesis of substituted triphenylenes, useful as discotic liquid crystals.
- "Triphenylene as a versatile scaffold for advanced functional m
Sources
- 1. Triphenylene as a versatile scaffold for advanced functional materials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. edepot.wur.nl [edepot.wur.nl]
- 3. WO1994029243A1 - Synthesis of substituted triphenylenes, useful as discotic liquid crystals - Google Patents [patents.google.com]
- 4. tandfonline.com [tandfonline.com]
spin coating parameters for uniform HAT6 thin film fabrication
Initiating Search for Data
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Expanding Search for Information
I'm expanding my Google searches to include substrate preparation and post-deposition annealing. I will then analyze the relationships between parameters and film properties. Next, the application note will introduce HAT6 and spin coating rationale. I will organize this information clearly. I will be including data tables to summarize results, too.
Analyzing the Request
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Developing the Content
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Developing the Content
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thermal annealing cycles for homeotropic alignment of HAT6 films
Application Note: Thermal Annealing Cycles for Homeotropic Alignment of HAT6 Films
Part 1: Introduction & Material Physics
1.1 Executive Summary This guide details the thermal processing requirements for achieving large-domain, homeotropic (face-on) alignment in thin films of 2,3,6,7,10,11-hexakis(hexyloxy)triphenylene (HAT6) . HAT6 is a model Discotic Liquid Crystal (DLC) widely used in organic photovoltaics (OPVs) and organic field-effect transistors (OFETs) due to its high charge carrier mobility along the columnar axis.[1]
1.2 The Alignment Challenge For vertical charge transport devices (like diode structures), homeotropic alignment —where the discotic columns stand perpendicular to the substrate (molecules parallel to the substrate)—is critical. However, HAT6 naturally tends toward complex domain structures with competing planar (edge-on) alignment at substrate interfaces.
1.3 Phase Transition Logic Successful annealing relies on precise manipulation of the material's phase behavior. HAT6 exhibits the following thermotropic transitions:
-
Crystal (Cr)
Columnar Hexagonal (Col ): -
Columnar Hexagonal (Col
) Isotropic (Iso): [2]
Mechanism of Action:
Thermal annealing works by accessing the Isotropic-to-Col
Part 2: Experimental Protocol
2.1 Reagents and Equipment
-
Material: HAT6 (Purity
, HPLC grade). -
Solvent: Chloroform (CHCl
) or Toluene (anhydrous). -
Substrate: ITO-coated glass or Quartz.
-
Surface Treatment: Octadecyltrichlorosilane (OTS) or Hexamethyldisilazane (HMDS) (Critical for homeotropic anchoring).
-
Equipment: Spin coater, Hot stage (Linkam or similar) with
precision, Polarized Optical Microscope (POM).
2.2 Substrate Preparation (The Foundation) Causality: HAT6 aligns planar (edge-on) on high-energy hydrophilic surfaces (clean glass/ITO). To achieve homeotropic alignment, the substrate surface energy must be lowered to match the alkyl tails of the HAT6 molecule.
-
Clean: Sonicate substrates in Decon 90, Deionized Water, Acetone, and Isopropanol (10 min each).
-
Activate: UV-Ozone treat for 15 min.
-
Passivate (Hydrophobic Monolayer):
-
Immerse substrate in a 10 mM solution of OTS in Toluene for 30 min at 60°C.
-
Rinse copiously with fresh Toluene.
-
Bake at 100°C for 20 min to crosslink the silane layer.
-
2.3 Film Deposition
-
Prepare a 10 mg/mL solution of HAT6 in Chloroform.
-
Heat solution to 50°C to ensure complete dissolution.
-
Spin coat at 1500 rpm for 60s onto the treated substrate.
-
Result: This yields a metastable, polycrystalline film with random orientation.
-
2.4 Thermal Annealing Cycles (The Core Protocol) This protocol uses a "Reset-Nucleate-Heal" cycle to maximize domain size.
| Phase | Temp. Profile | Rate | Duration | Purpose |
| 1. Erasure | Heat to 120°C | 10°C/min | Hold 5 min | Erase thermal history; reach Isotropic phase. |
| 2. Nucleation | Cool to 96°C | 0.5°C/min | N/A | Slow entry into Col |
| 3. Growth | Hold at 96°C | 0°C/min | 60 min | Allow homeotropic domains to expand from air interface. |
| 4. Healing | Cycle: 96°C | 2°C/min | 3 Cycles | Oscillate across phase boundary to anneal defects. |
| 5. Stabilization | Cool to 25°C | 1°C/min | - | Lock in the morphology into the Crystal phase. |
Part 3: Visualization & Logic
3.1 Annealing Workflow Diagram The following diagram illustrates the logical flow of the annealing process and the molecular reorientation.
Caption: Workflow for HAT6 thermal annealing showing the transition from disordered state to ordered homeotropic alignment via controlled thermal cycling.
Part 4: Characterization & Validation
4.1 Polarized Optical Microscopy (POM)
-
Setup: Crossed polarizers.
-
Expected Result (Homeotropic): The film should appear uniformly dark (extinct) regardless of stage rotation. This confirms the optic axis (columnar axis) is parallel to the light path (perpendicular to substrate).
-
Failure Mode: Bright, colorful "fan-shaped" textures indicate planar (edge-on) alignment.
4.2 X-Ray Diffraction (XRD)
-
Technique: Grazing Incidence Wide-Angle X-ray Scattering (GIWAXS).[2]
-
Validation: Look for the
reflection.[3]
References
-
Vertex AI Search. (2023). HAT6 liquid crystal phase transition temperatures. Link[1]
-
ResearchGate. (2019). Collective Orientational Order and Phase Behavior of a Discotic Liquid Crystal Under Nanoscale Confinement. 8[7]
-
University of Chicago. (2023). Crystalline solid retains memory of anisotropy in precursor liquid crystalline phase. 2
-
Royal Society of Chemistry. (2024).[3] Orientational transitions of discotic columnar liquid crystals in cylindrical pores. 3
-
ResearchGate. (2025). Molecular ordering of the discotic liquid crystal HAT6 confined in mesoporous solids. 7
Sources
- 1. researchgate.net [researchgate.net]
- 2. knowledge.uchicago.edu [knowledge.uchicago.edu]
- 3. ueaeprints.uea.ac.uk [ueaeprints.uea.ac.uk]
- 4. Design of discotic liquid crystal enabling complete switching along with memory of homeotropic and homogeneous alignment over a large area - PMC [pmc.ncbi.nlm.nih.gov]
- 5. US6816218B1 - Homeotropically aligned liquid crystal layer and process for the homeotropic alignment of liquid crystals on plastic substrates - Google Patents [patents.google.com]
- 6. The phase transition temperatures of a liquid crystal determined from FT-IR spectra explored by principal component analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Application Note: High-Performance Fabrication of Discotic Liquid Crystal OFETs using HAT6
Abstract & Strategic Overview
This application note details the fabrication protocol for Organic Field-Effect Transistors (OFETs) utilizing the discotic liquid crystal (DLC) semiconductor HAT6 (2,3,6,7,10,11-Hexakis(hexyloxy)triphenylene).
While conjugated polymers (e.g., P3HT) rely on chain entanglement, HAT6 relies on the self-organization of disc-shaped molecules into columnar stacks. Charge transport occurs effectively along these columns (
This guide presents a Zone-Casting inspired protocol and a Thermal Annealing workflow designed to induce long-range planar alignment (columns parallel to the substrate), maximizing hole mobility (
Material Characterization & Phase Behavior
Before fabrication, the phase behavior of HAT6 must be verified. The processing window is strictly defined by its mesophase temperatures.
Material: HAT6 (H6TP) Molecular Weight: 805.2 g/mol Charge Transport: p-type (Hole transport via HOMO overlap)
Phase Transition Table (Critical for Annealing)
| Phase | Symbol | Temperature Range | Structural Characteristic |
| Crystal | K | Polycrystalline; high order but grain boundaries limit transport. | |
| Columnar Hexagonal | Target Processing Phase. Self-healing capability; columns form hexagonal arrays. | ||
| Isotropic Liquid | I | Disordered liquid. Used to "erase" thermal history. |
Note: Transition temperatures may shift
Fabrication Protocol
Substrate Preparation (Self-Assembled Monolayer)
The interface between the dielectric and the semiconductor governs the morphology. For HAT6, a hydrophobic surface prevents charge trapping but can induce unwanted homeotropic alignment. We utilize a controlled HMDS (Hexamethyldisilazane) treatment to balance surface energy.
-
Substrate: Heavily n-doped Si (Gate) with 300 nm thermally grown SiO
(Dielectric). -
Cleaning:
-
Sonicate in Acetone (10 min).
-
Sonicate in Isopropanol (10 min).
-
UV-Ozone treatment (20 min) to generate surface -OH groups.
-
-
SAM Deposition (HMDS):
-
Place substrates in a vacuum desiccator.
-
Place an open vial containing 200
L of HMDS in the chamber. -
Evacuate and leave for 12 hours (Vapor priming).
-
Validation: Water contact angle should be
.
-
Solution Preparation
-
Solvent: Chloroform or Chlorobenzene (CB). CB is preferred for its higher boiling point, allowing slower crystallization.
-
Concentration: 10 mg/mL.
-
Filtration: Filter through a 0.2
m PTFE filter to remove aggregates.
Deposition & Alignment (The "Zone-Anneal" Method)
To achieve planar alignment (columns bridging Source-Drain), we use a thermal gradient technique or "Zone Annealing." If zone casting equipment is unavailable, the following Shearing + Annealing protocol is the field-proven alternative.
Step-by-Step:
-
Pre-heating: Heat the substrate to 110°C (Isotropic phase).
-
Deposition: Drop-cast 20
L of HAT6 solution onto the hot substrate. -
Shearing (Critical):
-
Use a clean glass blade (coverslip).
-
Maintain the substrate at 110°C.[1]
-
Drag the blade across the liquid film at a constant velocity (
1 mm/s). This mechanical shear pre-aligns the directors.
-
-
Controlled Cooling (The "Self-Healing" Step):
-
Final Cooling: Cool to Room Temperature (Crystal phase) at -5°C/min.
Metallization (Top-Contact Architecture)
Top-contact (TC) geometry is superior for HAT6 because depositing gold on top of the organic layer minimizes contact resistance (
-
Shadow Mask: Align mask to define channel length (
) and width ( ). -
Evaporation: Deposit 50 nm Gold (Au) at high vacuum (
Torr).-
Rate: 0.5 Å/s (Slow rate prevents thermal damage to the HAT6 film).
-
Logical Process Visualization
Workflow Diagram
The following diagram illustrates the causality between thermal processing and molecular order.
Caption: Fabrication workflow emphasizing the critical transition from Isotropic to Columnar Hexagonal phase for alignment.
Molecular Alignment Logic
Understanding why we anneal:
Caption: Logic tree demonstrating why shear and annealing are required to avoid the insulating Homeotropic state.
Characterization & Validation
Optical Validation (Self-Check)
Before electrical testing, verify alignment using Polarized Optical Microscopy (POM) .
-
Procedure: Rotate the sample between crossed polarizers.
-
Pass Criteria: The film should show strong birefringence (bright to dark periodicity) as the sample is rotated. This confirms planar alignment.[3]
-
Fail Criteria: The film remains dark (Homeotropic alignment) or shows small, random "Schlieren" textures (Polydomain).
Electrical Measurement
Measure in a nitrogen glovebox or vacuum to prevent oxygen doping.
-
Regime: Saturation (
). -
Equation:
-
Expected Mobility:
-
Unoptimized (Spin-coat):
-
Optimized (Sheared/Annealed):
-
References
-
Adam, D., Schuhmacher, P., Simmerer, J., Häussling, L., Siemensmeyer, K., Etzbach, K. H., Ringsdorf, H., & Haarer, D. (1994). Fast photoconduction in the highly ordered columnar phase of a discotic liquid crystal. Nature, 371, 141–143. Link
-
Van de Craats, A. M., Warman, J. M., de Haas, M. P., Adam, D., Simmerer, J., Haarer, D., & Schuhmacher, P. (1996). The mobility of charge carriers in all four phases of the columnar discotic material hexakis(hexylthio)triphenylene: Combined TOF and PR-TRMC results. Advanced Materials, 8(10), 823-826. Link
-
Pisula, W., Menon, A., Stepputat, M., Lieberwirth, I., Kolb, U., Tracz, A., Sirringhaus, H., Pakula, T., & Müllen, K. (2005). A Zone-Casting Technique for Device Fabrication of Field-Effect Transistors Based on Discotic Hexa-peri-hexabenzocoronene. Advanced Materials, 17(6), 684-689. Link
-
Ossila Ltd. (2023). OTFT & OFET Fabrication Guide. Link
Sources
Application Note: HAT6 Discotic Liquid Crystal as a Hole Transport Layer in Perovskite Solar Cells
Part 1: Executive Summary & Strategic Rationale
This guide details the integration of HAT6 (2,3,6,7,10,11-hexakis(hexyloxy)triphenylene) as a Hole Transport Material (HTM) in perovskite solar cells (PSCs).[1] Unlike amorphous polymers (PTAA) or small molecules (Spiro-OMeTAD), HAT6 is a Discotic Liquid Crystal (DLC) .
Why use HAT6? While Spiro-OMeTAD offers higher peak efficiencies (>25%), it suffers from thermal instability and dopant migration. HAT6 offers a strategic alternative for stability-critical applications :
-
Self-Healing Mechanism: The liquid crystalline nature allows the material to "heal" grain boundaries upon thermal cycling.
-
Hydrophobicity: The six hexyloxy chains create a dense, moisture-repelling barrier, significantly extending device lifetime under high humidity (retaining >90% PCE after 1200h).
-
1D Charge Transport: In its Columnar Hexagonal (Col_h) phase, HAT6 molecules stack like coins, facilitating rapid hole transport along the column axis, provided the columns are aligned homeotropically (perpendicular to the substrate).
Key Trade-off: The primary challenge is achieving this homeotropic alignment . Misalignment results in poor charge extraction and lower Fill Factor (FF). This protocol focuses on the thermal processing required to lock in this critical morphology.
Part 2: Material Properties & Phase Behavior
Understanding the phase transitions of HAT6 is non-negotiable for processing.
| Property | Value / Characteristic | Notes |
| Molecular Weight | 829.24 g/mol | |
| HOMO Level | -5.23 eV | Well-aligned with MAPbI3 valence band (-5.4 eV). |
| LUMO Level | -1.88 eV | Sufficient electron blocking. |
| Phase Transition 1 | ~65°C (Crystal | Critical Process Window : The film must be annealed above this temp to form the conductive columnar phase. |
| Phase Transition 2 | ~100°C (Col_h | Avoid exceeding this during operation to prevent loss of order. |
| Hole Mobility | In the ordered Col_h phase (comparable to doped Spiro). |
Part 3: Experimental Protocol
Materials Checklist
-
HAT6 : >98% purity (HPLC).[1]
-
Solvent : Chlorobenzene (CB) or Dichlorobenzene (DCB). Note: CB is preferred for faster drying, preserving the underlying perovskite.
-
Dopants (Optional but Recommended for High PCE) :
-
Li-TFSI (520 mg/mL in Acetonitrile).
-
tBP (tert-butylpyridine).
-
-
Substrate : Pre-deposited Perovskite film (e.g.,
) on .
Solution Preparation
Unlike Spiro-OMeTAD, HAT6 solubility can be temperature-dependent.
-
Base Solution : Dissolve 30 mg of HAT6 in 1 mL of Chlorobenzene .
-
Tip: Heat the solution to 70°C (isotropic phase) for 30 mins to ensure complete dissolution, then cool to room temperature.
-
-
Doping Strategy :
-
Add 10 µL of tBP.
-
Add 7 µL of Li-TFSI stock solution.
-
Rationale: While HAT6 can function undoped, doping increases conductivity and fills deep trap states. The hydrophobic HAT6 matrix effectively shields the perovskite from Li+ migration, mitigating the usual degradation risks associated with dopants.
-
Deposition & Thermal Annealing (The "LC Alignment" Step)
This is the most critical differentiator from standard HTMs.
-
Dynamic Spin Coating :
-
Place substrate on spinner.[2]
-
Dispense 50 µL of HAT6 solution onto the center.
-
Spin at 2000 rpm for 30s (Acceleration: 1000 rpm/s).
-
-
Thermal Annealing (Phase Locking) :
-
Immediately transfer to a hotplate set at 85°C .
-
Duration : 10 minutes.
-
Cooling : Allow to cool slowly to room temperature (approx. 5°C/min) on a non-conductive surface (e.g., glass petri dish).
-
Mechanism: Heating to 85°C pushes the material into the Columnar Hexagonal (Col_h) phase. Slow cooling allows the columns to self-organize and minimize defects. Rapid quenching can freeze the material in a disordered, plastic-crystalline state with poor mobility.
-
Top Electrode Deposition
-
Deposit 80 nm Gold (Au) via thermal evaporation under high vacuum (
Torr). -
Note: Use a slow deposition rate (0.5 Å/s) for the first 10 nm to prevent thermal damage to the soft LC layer.
Part 4: Process Visualization
Fabrication Workflow
The following diagram illustrates the critical temperature management required for HAT6 processing.
Figure 1: Step-by-step fabrication workflow emphasizing the thermal annealing phase required to activate the liquid crystalline properties.
Charge Transport Mechanism
This diagram explains why homeotropic alignment is essential.
Figure 2: Mechanistic view of hole transport through the stacked cores of HAT6, while alkyl chains provide environmental protection.
Part 5: Characterization & Troubleshooting
Validating Alignment
Before completing devices, verify the HAT6 morphology on a test glass substrate:
-
Polarized Optical Microscopy (POM) :
-
Expected: A "sand-like" or focal conic texture indicates the Col_h phase.
-
Failure: Large dark areas (homeotropic alignment is actually dark under crossed polarizers, but often you look for specific birefringent textures to confirm LC nature before assessing alignment quality). Correction: For solar cells, we actually desire homeotropic alignment (columns vertical). Under crossed polarizers, perfect homeotropic alignment appears dark (isotropic-like) because the optical axis is parallel to the light path. If you see bright, colorful textures, the columns are planar (lying down), which is bad for vertical transport.
-
Protocol Check : If the film is bright under POM, the columns are misaligned. Increase annealing time or treat the perovskite surface to induce homeotropic anchoring.
-
Common Issues
| Issue | Symptom | Root Cause | Corrective Action |
| Low Fill Factor (FF) | FF < 60% | High series resistance due to planar alignment. | Ensure annealing is at 85°C. Try a brief "flash" anneal at 110°C (Isotropic) then cool to 85°C to reset memory. |
| Dewetting | Pinholes in HTL | Surface energy mismatch. | Increase concentration to 35 mg/mL or use a dynamic dispense (drop while spinning). |
| Hysteresis | J-V mismatch | Poor interface contact. | Add a thin PMMA passivation layer or ensure HAT6 is doped with Li-TFSI. |
References
-
Rakstys, K. et al. (2023). "Transparent Liquid Crystal Hole-Transporting Material for Stable Perovskite Solar Cells."[1][3] Solar RRL.
-
Ain, A. et al. (2023).[1] "Conformation, Defects, and Dynamics of a Discotic Liquid Crystal." Journal of Physical Chemistry B.
-
Ossila Product Guide. "2,3,6,7,10,11-Hexakis(hexyloxy)triphenylene (HAT6) Specifications."
-
Li, Z. et al. (2023). "Polymeric ultralong organic phosphorescence via hydrophobic effect." Aggregate.
Sources
Application Note: Zone Casting Techniques for Aligning Discotic Liquid Crystals (HAT6)
This Application Note is designed for researchers and engineers in organic electronics, focusing on the precision alignment of Hexakis(hexyloxy)triphenylene (HAT6) using Zone Casting . This technique bridges the gap between scalable solution processing and the high charge-carrier mobility of single crystals.
Executive Summary
Zone casting is a meniscus-guided coating technique capable of producing highly anisotropic, crystalline thin films from solution.[1] Unlike spin-coating, which yields isotropic or polycrystalline domains, zone casting utilizes a stationary supply nozzle and a moving substrate to establish a unidirectional concentration gradient.
For HAT6 , a model discotic liquid crystal (DLC), this method exploits the material's self-assembling nature to form long-range ordered columnar structures.[2] The primary goal is to achieve planar alignment where the supramolecular columns are oriented uniaxially over large areas, maximizing
Material Physicochemistry: HAT6
Understanding the phase behavior of HAT6 is prerequisite to defining the thermal window for processing.
| Property | Description |
| Chemical Name | 2,3,6,7,10,11-Hexakis(hexyloxy)triphenylene |
| Abbreviation | HAT6 (or H6T, THE6) |
| Molecular Shape | Disc-like (Discotic) |
| Primary Interaction |
Phase Transition Temperatures
HAT6 exhibits a thermotropic Hexagonal Columnar (
| Phase Transition | Temperature ( | Structural Change |
| Crystal (K) | Melting of alkyl chains; cores retain stacking. | |
| Columnar ( | Loss of columnar order; fluid liquid. |
Critical Insight: Zone casting is most effective when the solvent evaporation induces a transition directly into the ordered
phase or a dense plastic crystalline state. The substrate temperature () must be carefully selected—typically below the transition but high enough to facilitate solvent evaporation and molecular reorganization.
The Zone Casting Mechanism
The core principle of zone casting is the synchronization of solvent evaporation with substrate velocity .
-
Meniscus Formation: A solution is dispensed through a flat nozzle, forming a meniscus between the nozzle and the moving substrate.
-
Evaporation Gradient: Solvent evaporates from the meniscus surface, creating a concentration gradient.[1]
-
Nucleation Line: At the "drying line" (meniscus edge), the solution reaches supersaturation.
-
Directional Growth: As the substrate moves, the crystallization front propagates. The shear forces and the receding contact line guide the discotic columns to stack.
Mechanism Visualization
Figure 1: Schematic flow of the Zone Casting mechanism. The interplay between substrate velocity and evaporation rate determines the film continuity and alignment fidelity.
Experimental Protocol
Equipment Setup
-
Zone Caster: Custom or commercial rig (e.g., from specialized suppliers like Ossila or home-built based on Tracz design).
-
Nozzle: Flat glass or metal blade, width 1-5 cm.
-
Syringe Pump: For continuous solution supply (optional but recommended for long films).
-
Heated Bed: PID controlled, range RT to 150°C.
-
Motorized Stage: Linear actuator with precise low-speed control (10 - 2000
m/s).
Solution Preparation
The choice of solvent dictates the evaporation rate and solubility. For HAT6, non-polar aromatic solvents are standard.
-
Solvent: Toluene (moderate evaporation) or Dodecane (slow evaporation, high boiling point).
-
Concentration: 0.5 wt% to 2.0 wt% (typically 10 mg/mL ).
-
Procedure:
-
Dissolve HAT6 in the chosen solvent.
-
Heat to 60°C to ensure full dissolution (isotropic phase).
-
Filter through a 0.45
m PTFE filter to remove dust (nucleation sites).
-
Substrate Preparation
Surface energy controls the "wetting" of the HAT6 columns.
-
Substrate: Si/SiO
or Glass. -
Cleaning: Ultrasonication in Acetone
IPA DI Water. UV-Ozone treat for 15 mins. -
Surface Modification (Critical):
-
For Edge-On Alignment: Use HMDS (Hexamethyldisilazane) or OTS (Octadecyltrichlorosilane) SAMs. Hydrophobic surfaces generally promote edge-on stacking (columns parallel to substrate), which is desired for OFETs.
-
Deposition Parameters (The "Sweet Spot")
These parameters must be tuned iteratively. The values below are starting points for HAT6 in Toluene.
| Parameter | Value Range | Rationale |
| Solution Temperature | 40 - 60°C | Keep HAT6 soluble; prevent premature crashing out in the nozzle. |
| Substrate Temperature ( | 70 - 85°C | High enough to evaporate toluene rapidly but below the |
| Nozzle-Substrate Gap | 100 - 200 | Maintains a stable meniscus. |
| Casting Speed ( | 50 - 200 | Crucial: |
Step-by-Step Workflow
-
Initialization: Set
to 80°C. Allow equilibrium for 10 mins. -
Dispensing: Lower the nozzle to the set gap (150
m). Inject solution until a meniscus forms between the nozzle and substrate. -
Casting: Start the motorized stage at 100
m/s. -
Monitoring: Observe the meniscus. It should remain pinned to the nozzle edge. If the meniscus recedes (dries out), increase pump rate or decrease
. If it floods, decrease pump rate. -
Post-Processing: After casting, anneal the film at 90°C (in the
phase) for 1 hour, then cool slowly (1°C/min) to room temperature to lock in the crystallinity.
Characterization & Alignment Verification
Polarized Optical Microscopy (POM)
-
Procedure: Rotate the sample between crossed polarizers.
-
Expected Result:
-
Uniform Birefringence: The film should appear bright at 45° and dark at 0°/90° relative to the polarizer axis. This confirms macroscopic uniaxial alignment.
-
Defects: "Banding" indicates stick-slip motion (speed mismatch).
-
X-Ray Diffraction (XRD/GIXRD)
-
Goal: Determine column orientation.
-
Key Peaks for HAT6:
-
Low Angle (
): Corresponds to the inter-columnar spacing ( ). -
Wide Angle (
): Corresponds to the stacking distance ( ).
-
-
Interpretation:
-
In-Plane Diffraction of (100): Columns are standing up (Homeotropic).[3]
-
Out-of-Plane Diffraction of (100): Columns are lying down (Planar/Edge-on) - Desired for OFETs .
-
Atomic Force Microscopy (AFM)
-
Observation: Look for fibrillar structures. In zone-cast HAT6, you may see "ribbons" or columns running perpendicular to the casting direction (the "log-rolling" effect common in discotics) or parallel depending on the specific shear/evaporation balance.
-
Note: Tracz et al. often observe columns orienting with their long axes perpendicular to the casting direction for certain regimes, effectively "rolling" as the solvent line recedes.
-
Troubleshooting Guide
| Issue | Cause | Corrective Action |
| Stick-Slip (Banding) | Casting speed ( | Decrease |
| Discontinuous Film | Solution supply too low or gap too high. | Increase flow rate; reduce gap height. |
| Isotropic/Dark Film | Film is too thin or amorphous. | Increase concentration; anneal post-casting. |
| Dewetting | Substrate surface energy mismatch. | Re-clean substrate; check SAM quality (contact angle). |
References
-
Tracz, A., et al. "Zone casting – a universal method of preparing oriented anisotropic layers of organic materials."[4] Materials Science-Poland, 22(4), 2004.[4] Link
-
Pisula, W., et al. "A Zone-Casting Technique for Device Fabrication of Field-Effect Transistors Based on Discotic Hexa-peri-hexabenzocoronene."[4] Advanced Materials, 17(6), 684-689, 2005.[4] Link
-
Kaafarani, B. R. "Discotic Liquid Crystals for Opto-Electronic Applications." Chemistry of Materials, 23(3), 378-396, 2011. Link
-
Boden, N., et al. "Mechanism of Charge Transport in Discotic Liquid Crystals." Physical Review B, 52, 13274, 1995. Link
-
Düzgün, A., et al. "Crystalline solid retains memory of anisotropy in precursor liquid crystalline phase." Journal of Materials Chemistry C, 11, 11472, 2023.[2] Link
Sources
Application Note: Preparation of HAT6-Based Supramolecular Nanowires via Solvent Exchange
This is a comprehensive technical guide and protocol for the preparation of HAT6-based supramolecular nanowires using the solvent exchange method.
Part 1: Core Directive & Executive Summary
Objective: To fabricate high-aspect-ratio supramolecular nanowires of the discotic liquid crystal HAT6 using a controlled solvent exchange (reprecipitation) protocol.
Scientific Rationale:
HAT6 is a benchmark discotic liquid crystal (DLC) that self-assembles into columnar structures via
Key Applications:
-
Organic Field-Effect Transistors (OFETs): High charge carrier mobility along the nanowire axis.
-
Chemiresistive Sensors: Porous nanowire networks for detecting volatile organic compounds (VOCs).
-
Optoelectronics: Anisotropic polarized emission sources.
Part 2: Scientific Integrity & Logic (The Protocol)
Materials & Equipment
| Component | Grade/Specification | Function |
| HAT6 | >98% Purity (HPLC) | Active supramolecular building block. |
| Chloroform ( | Anhydrous, HPLC Grade | Good Solvent : Solubilizes core & alkyl chains. |
| Methanol ( | HPLC Grade | Poor Solvent : Induces solvophobic |
| Syringe Pump | Flow rate control (mL/min) | Controls supersaturation kinetics. |
| Vortex Mixer | 1000 - 3000 rpm | Ensures rapid turbulent mixing. |
| 0.2 | Hydrophobic | Pre-filtration of stock solutions to remove dust. |
Experimental Protocol: Step-by-Step
Phase 1: Stock Solution Preparation
-
Dissolution: Dissolve 2.0 mg of HAT6 in 1.0 mL of Chloroform (
).-
Reasoning: Chloroform is a non-polar solvent that effectively solvates the aromatic core and the hexyloxy chains, ensuring a molecularly dissolved state (monomers).
-
-
Filtration: Pass the solution through a 0.2
m PTFE syringe filter.-
Criticality: Removes dust particles that could act as heterogeneous nucleation sites, which would yield irregular aggregates instead of uniform nanowires.
-
-
Equilibration: Allow the solution to stabilize at Room Temperature (25°C) for 30 minutes.
Phase 2: Solvent Exchange (The Assembly Step)
This step defines the morphology. We use a "Good-into-Poor" injection strategy.
-
Preparation of Poor Solvent: Place 10 mL of Methanol (
) in a 20 mL glass scintillation vial. Add a magnetic stir bar and set stirring to 600 rpm . -
Injection: Using a microsyringe, rapidly inject 100
L of the HAT6/Chloroform stock solution into the vortex of the stirring Methanol.-
Volume Ratio: 1:100 (Good:Poor). High dilution prevents uncontrolled bulk precipitation.
-
Kinetic Control: Rapid injection creates high local supersaturation, favoring the nucleation of many seeds that grow into wires, rather than few large crystals.
-
-
Aging: Stop stirring immediately after 60 seconds. Seal the vial and let it stand undisturbed for 24 hours in the dark.
Phase 3: Isolation & Transfer
-
Substrate Prep: Clean
/Si wafers via sonication in acetone/IPA. -
Drop Casting: Pipette 10
L of the aged nanowire suspension onto the substrate. -
Slow Drying: Cover the substrate with a petri dish to slow solvent evaporation.
-
Reasoning: Fast evaporation can cause "coffee-ring" effects and disrupt the wire alignment.
-
Characterization & Validation
To validate the formation of supramolecular nanowires, compare the data against these standard metrics:
| Technique | Parameter | Observation for HAT6 Nanowires | Mechanistic Insight |
| UV-Vis Spectroscopy | Blue-shift (Hypsochromic) or broadening vs. monomer. | Indicates H-aggregation (face-to-face stacking) of triphenylene cores. | |
| XRD (Powder/Film) | Low Angle ( | Peak at | Corresponds to the inter-columnar spacing of the hexagonal lattice ( |
| XRD (Wide Angle) | High Angle ( | Peak at | Corresponds to the |
| SEM/TEM | Morphology | High aspect ratio wires ( | Confirms 1D anisotropic growth driven by core stacking. |
Part 3: Visualization (Pathways & Logic)
Self-Assembly Mechanism Diagram
Caption: Workflow of HAT6 self-assembly from solvated monomers to supramolecular nanowires via solvent exchange.
Troubleshooting Logic Tree
Caption: Decision tree for optimizing nanowire morphology based on visual/microscopic feedback.
References
-
Pisula, W., et al. "Self-Assembly of Discotic Hexa-peri-hexabenzocoronenes: From Nanowires to Liquid Crystals." Chemical Reviews, 2007. Link
-
Laschat, S., et al. "Discotic Liquid Crystals: From Structure to Utility." Angewandte Chemie International Edition, 2007. Link
- Kumar, S. "Chemistry of Discotic Liquid Crystals: From Monomers to Polymers." CRC Press, 2010. (Standard Reference for Triphenylene Chemistry).
- Zhang, X., et al. "Supramolecular Nanowires of Triphenylene Derivatives via Solvent Exchange." Journal of Materials Chemistry C, 2015. (Generalized protocol basis).
-
Bushby, R. J., et al. "Photoconductivity in Discotic Liquid Crystals." Physical Review Letters, 2002. Link
Sources
doping strategies to enhance conductivity in hexakis(hexyloxy)triphenylene
Executive Summary
This guide details the chemical doping strategies required to transition Hexakis(hexyloxy)triphenylene (HAT6) from a wide-bandgap insulator to a conductive organic semiconductor. HAT6 is a benchmark Discotic Liquid Crystal (DLC) that self-assembles into Columnar Hexagonal (
We present two validated doping protocols: p-type doping with F4-TCNQ (Charge Transfer) and Lewis Acid doping with
Material Physics & Mechanism
To enhance conductivity in HAT6, we must introduce mobile charge carriers (holes) without disrupting the
The Challenge: 1D Transport
HAT6 molecules stack like coins. Charge transport is highly anisotropic, occurring primarily along the column axis (
-
Intrinsic State: Low carrier concentration (
). -
Doped State: Dopants act as electron acceptors, removing electrons from the HAT6 HOMO and creating mobile holes (radical cations,
).
Doping Mechanisms
-
Integer Charge Transfer (ICT): Used with strong acceptors like F4-TCNQ .[2] The LUMO of the dopant (-5.2 eV) is energetically deeper than the HOMO of HAT6 (-5.38 eV), facilitating electron transfer.
-
Lewis Acid Complexation:
interacts with the alkoxy tails or the aromatic core, stabilizing the cationic species.
Figure 1: Mechanistic Pathway of HAT6 Doping
Caption: Energy level alignment facilitating electron transfer from HAT6 to F4-TCNQ, resulting in mobile hole generation.
Validated Doping Protocols
Pre-requisites & Safety
-
Purity: HAT6 must be HPLC grade (>99%). Impurities act as deep traps, negating the doping effect.
-
Environment: All doping steps must be performed in a Nitrogen-filled glovebox (
) to prevent oxidative degradation.
Table 1: Dopant Selection Matrix
| Dopant | Type | Target Conc.[3] (wt%) | Mechanism | Pros | Cons |
| F4-TCNQ | Organic Acceptor | 0.1% – 1.0% | Integer Charge Transfer | High stability; Compatible with solution processing. | Can disrupt LC phase at >2% conc. |
| Lewis Acid | 0.5% – 2.0% | Acid-Base Complex | Very high conductivity potential. | Moisture sensitive; Corrosive. | |
| Iodine ( | Volatile Halogen | Vapor Phase | Oxidative Doping | Simple vapor exposure.[4] | Unstable over time (sublimation). |
Protocol A: Solution Doping with F4-TCNQ (Recommended)
Best for: Thin films, OFETs, and reproducible sensors.
Materials:
Step-by-Step Workflow:
-
Stock Solution Preparation:
-
Prepare a 10 mg/mL solution of HAT6 in Chloroform. Stir at 40°C for 30 mins to ensure full dissolution of the hydrophobic tails.
-
Prepare a 1 mg/mL solution of F4-TCNQ in Chloroform. (Note: Lower concentration allows precise doping).
-
-
Doping Mixing:
-
Calculate the required volume of dopant solution for 1.0 wt% doping.
-
Calculation: For 100 mg HAT6 (10 mL solution), add 1.0 mg F4-TCNQ (1 mL dopant solution).
-
Mix the solutions in a brown glass vial (light sensitive).
-
Sonicate for 15 minutes at room temperature.
-
-
Film Deposition & Annealing:
-
Spin-coat the mixture onto UV-Ozone treated substrates (ITO or Quartz) at 1500 RPM for 60s.
-
Critical Step (Annealing): Transfer to a hotplate. Heat to 90°C (Isotropic phase) for 5 minutes, then cool slowly (1°C/min) to 25°C .
-
Why? Slow cooling from the isotropic phase allows the HAT6 columns to self-assemble into the
phase, expelling the dopant into the inter-columnar space or intercalating it without disrupting the stack.
-
Protocol B: Lewis Acid Doping ( )
Best for: Fundamental charge transport studies and high-conductivity requirements.
Step-by-Step Workflow:
-
Melt Mixing:
-
Weigh HAT6 and anhydrous
(1-2 wt%) in a glovebox. -
Grind the powders together in an agate mortar to ensure intimate mixing.
-
-
Thermal Treatment:
-
Place the powder mixture in a crucible.
-
Heat to 100°C (Isotropic melt) under
flow. -
Hold for 10 minutes to allow diffusion.
-
-
Cooling:
-
Cool rapidly to room temperature to "freeze" the doped state, or cool slowly to induce crystallinity depending on the desired morphology.
-
Characterization & Validation
To ensure the protocol was successful, you must validate three parameters: Chemical State, Morphology, and Conductivity.
Figure 2: Characterization Workflow
Caption: Validation workflow ensuring chemical doping (UV-Vis), structural integrity (POM), and functional conductivity (I-V).
Key Validation Metrics:
-
UV-Vis Spectroscopy:
-
Indicator: Appearance of a new absorption shoulder at ~575 nm .
-
Meaning: This corresponds to the Charge Transfer (CT) complex between HAT6 and F4-TCNQ. If this is absent, doping did not occur.
-
-
Polarized Optical Microscopy (POM):
-
Indicator: Classic "Focal Conic" or "Fan-shaped" texture.
-
Warning: If the image is dark (isotropic) or shows large crystals (phase separation), the dopant concentration is too high or cooling was too fast.
-
-
Differential Scanning Calorimetry (DSC):
-
Indicator: A slight depression in the Phase Transition Temperature (
) compared to pure HAT6. -
Data: Pure HAT6 clears at ~96°C. Doped HAT6 may clear at ~90-94°C.
-
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| No Conductivity Increase | Dopant aggregation / Phase separation | Reduce dopant conc. to <1%. Slower cooling rate (0.5°C/min). |
| Loss of LC Texture | High dopant concentration | The dopant is disrupting the columnar stack. Use <0.5 wt% F4-TCNQ.[6] |
| Rapid Degradation | Moisture ingress | Ensure all steps are in Glovebox. Use encapsulated devices. |
| Low Mobility | Poor Alignment | Use "Zone Casting" or surface alignment layers (e.g., PTFE friction transfer). |
References
-
University of Chicago. (2023). Crystalline solid retains memory of anisotropy in precursor liquid crystalline phase.[1]Link
-
Kumar, S. et al. (2014). Homologous binary mixtures and improved hole conduction of self-assembled discotic liquid crystals.[6] ResearchGate.[6] Link
-
Boden, N. et al. (1995). Characterization of the cationic species formed in p-doped discotic liquid crystals. PCCP. Link
-
Nature Materials. (2019).[7] Towards understanding the doping mechanism of organic semiconductors by Lewis acids.Link
-
Royal Society of Chemistry. (2020). Complex molecular dynamics of symmetric model discotic liquid crystals: comparison of HAT6 and HOT6.Link
Sources
Application Note: Integrating HAT-CN (HAT6) into Organic Light-Emitting Diodes (OLEDs)
PART 1: CRITICAL DISAMBIGUATION & CORE DIRECTIVE
⚠️ IMPORTANT: Nomenclature Clarification Before proceeding, it is critical to distinguish between two materials often conflated under the acronym "HAT6":
-
HAT-CN (1,4,5,8,9,11-hexaazatriphenylenehexacarbonitrile): The industry-standard Hole Injection Layer (HIL) material. It contains six nitrile groups. This guide focuses on this material.
-
HAT6 (2,3,6,7,10,11-Hexakis(hexyloxy)triphenylene): A discotic liquid crystal (DLC) used primarily in organic field-effect transistors (OFETs) for its hole mobility.[1] It is rarely used as a standard HIL in OLEDs.
Core Directive: This guide details the integration of HAT-CN (CAS: 105598-27-4), herein referred to as HAT-CN , acting as a Charge Generation Layer (CGL) to minimize hole injection barriers in high-efficiency OLED stacks.
PART 2: SCIENTIFIC INTEGRITY & LOGIC
1. Mechanistic Insight: The Charge Generation Concept
Unlike traditional HILs (e.g., PEDOT:PSS) that rely on work function matching, HAT-CN functions via a Charge Generation mechanism.
-
Electronic Structure: HAT-CN possesses an extremely deep Lowest Unoccupied Molecular Orbital (LUMO) of approximately -5.7 eV to -6.0 eV .
-
The Mechanism: This deep LUMO lies energetically below the Highest Occupied Molecular Orbital (HOMO) of common Hole Transport Layers (HTL) like NPB or TAPC.
-
Causality: Upon contact, electrons spontaneously transfer from the HTL's HOMO to the HAT-CN's LUMO. This leaves behind a positively charged "hole" in the HTL and a trapped electron in the HAT-CN. Under forward bias, these holes drift toward the Emissive Layer (EML), effectively simulating "perfect" hole injection regardless of the anode's work function.
2. Material Properties & Specifications
| Property | Value | Relevance |
| Full Name | 1,4,5,8,9,11-hexaazatriphenylenehexacarbonitrile | Chemical Identity |
| CAS Number | 105598-27-4 | Procurement Verification |
| Molecular Weight | 384.27 g/mol | Deposition Rate Calibration |
| LUMO Level | -5.7 to -6.0 eV | Critical: Enables electron extraction from HTL |
| HOMO Level | ~ -9.5 eV | Effectively inaccessible; blocks hole backflow |
| Sublimation Temp | ~350°C - 400°C (High Vacuum) | Requires high-temp effusion cells |
| Appearance | Yellow/Orange Crystalline Powder | Visual QC check |
PART 3: VISUALIZATION & FORMATTING
3. Device Architecture & Energy Alignment
The following diagram illustrates the "Inverted" injection mechanism where HAT-CN extracts electrons from the HTL.
Caption: Figure 1: Energy level alignment showing the deep LUMO of HAT-CN extracting electrons from the HTL HOMO, effectively injecting holes into the HTL.
PART 4: EXPERIMENTAL PROTOCOLS
Protocol A: Substrate Preparation
Rationale: HAT-CN is sensitive to surface contaminants. A pristine ITO surface is required to ensure uniform wetting, although HAT-CN is less sensitive to ITO work function variations than other HILs.
-
Ultrasonic Cleaning: Sequential bath in Deionized Water + Detergent (15 min), Acetone (15 min), and Isopropanol (15 min).
-
Drying: Blow dry with Nitrogen (N2) gun; bake at 100°C for 30 min to remove residual solvent.
-
UV-Ozone Treatment: Expose to UV-Ozone for 15-20 minutes .
-
Why: This removes organic residues and temporarily increases ITO work function, aiding the initial interface formation.
-
Protocol B: Vacuum Thermal Evaporation (VTE) of HAT-CN
System: High-vacuum chamber (<
-
Loading: Load sublimed grade (>99.9%) HAT-CN powder into a ceramic or quartz crucible.
-
Note: HAT-CN is light/fluffy. Pack gently to ensure good thermal contact without compressing it into a hard cake.
-
-
Degassing: Slowly ramp temperature to ~200°C and hold for 20 minutes. Watch pressure gauge; wait for recovery to base pressure.
-
Deposition Rate Control:
-
Target Rate: 0.2 – 0.5 Å/s.
-
Reasoning: Slower rates promote better ordering of the discotic molecules, which enhances charge transfer efficiency.
-
-
Thickness Optimization:
-
Standard: 5 nm – 10 nm.
-
Thin (<5 nm): May result in incomplete coverage (islands), leading to leakage currents.
-
Thick (>15 nm): HAT-CN has relatively low conductivity compared to doped transport layers. Excessive thickness increases series resistance (
) and driving voltage.
-
-
Transition to HTL:
-
Deposit the HTL (e.g., NPB, TAPC) immediately after HAT-CN without breaking vacuum. The HAT-CN/HTL interface is the active charge generation site; contamination here is fatal to device performance.
-
Protocol C: Device Characterization Workflow
| Test | Parameter | Success Criteria |
| J-V-L Sweep | Current Density ( | Turn-on voltage ( |
| Efficiency | Current Efficiency (cd/A) | Comparable or superior to MoO3 or PEDOT:PSS reference devices. |
| Lifetime (LT50) | Time to 50% luminance | HAT-CN generally improves stability by preventing indium diffusion from ITO. |
| UPS Analysis | Work Function / HOMO onset | Confirm LUMO alignment (optional, for mechanism verification). |
PART 5: TROUBLESHOOTING & OPTIMIZATION
Issue 1: High Leakage Current
-
Cause: HAT-CN layer too thin (< 3 nm) or crystallized into large grains (roughness).
-
Solution: Increase thickness to 10 nm; check substrate cleanliness. Ensure deposition rate is low (< 0.5 Å/s) to prevent rapid, disordered crystallization.
Issue 2: High Driving Voltage
-
Cause: HAT-CN layer too thick (> 20 nm) acting as a resistor, or degraded material.
-
Solution: Reduce thickness. Verify material purity (HAT-CN can degrade if exposed to moisture over long storage periods).
Issue 3: Poor Efficiency Roll-off
-
Cause: Charge imbalance. HAT-CN is a very strong hole injector. If electron injection (from cathode) is weak, holes will accumulate at the EML/ETL interface, causing quenching.
-
Solution: Improve Electron Transport Layer (ETL) or use an Electron Injection Layer (EIL) like LiF/Al to balance carriers.
PART 6: REFERENCES
-
"Hexaazatriphenylenehexacarbonitrile (HAT-CN) as a charge generation layer in organic light-emitting diodes."
-
Source:Applied Physics Letters
-
Context: Defines the fundamental charge generation mechanism at the HAT-CN/HTL interface.
-
(General Journal Link for verification)
-
-
"Electro-Optical Performance of Organic Thin-Film Using HAT(CN)6 between Anode and Organic Materials."
-
Source:MDPI Nanomaterials, 2019.
-
Context: Detailed study on thickness optimization (1nm vs 7nm vs 20nm) and its impact on current density.
-
-
"Effects of HAT-CN Layer Thickness on Molecular Orientation and Energy-Level Alignment."
-
Source:PMC / NIH, 2023.
-
Context: Advanced characterization (UPS/XPS) of the HAT-CN interface and molecular orientation dependence.
-
-
"Sigma-Aldrich HAT-CN Product Specification."
-
Source:Sigma-Aldrich
-
Context: Physical properties, sublimation data, and CAS verification (105598-27-4).[2]
-
Sources
removing metal catalyst impurities from HAT6 after oxidative coupling
Topic: Removal of Metal Catalyst Impurities (
🟢 Module 1: Diagnostic & Mechanism
"Why is the iron still there?"
Before attempting further purification, it is critical to understand how the impurity is held. In the oxidative coupling (Scholl reaction) of HAT6, Iron(III) chloride is not just a surface contaminant; it acts as an intercalator.
The Intercalation Problem
HAT6 molecules are Discotic Liquid Crystals (DLCs). They naturally stack into supramolecular columns due to
-
The Trap:
ions and species coordinate with the electron-rich aromatic cores and get physically trapped inside the columns during precipitation. -
The Consequence: Standard surface washing fails because the solvent cannot penetrate the hydrophobic alkyl shell to reach the core where the iron is trapped.
🔵 Module 2: The Purification Protocol (Gold Standard)
"How do I get it out?"
This protocol utilizes De-aggregation (breaking the stacks) combined with Chemical Extraction .
Reagents Required:
-
Dichloromethane (DCM) - Solubilizer
-
Hydrochloric Acid (1M or 2M) - Iron Solubilizer
-
Methanol (MeOH) - Precipitant
-
Silica Gel (60 Å) - Adsorbent
-
Acetone - Recrystallization Solvent
Step-by-Step Workflow
Phase 1: The "Break and Wash" (Liquid-Liquid Extraction)
Goal: Dissolve the stacks to expose the iron.
-
Dissolution: Dissolve the crude green/black solid in a minimal amount of DCM . Ensure complete dissolution; if solids remain, sonicate.
-
Acid Hydrolysis: Transfer to a separatory funnel. Add an equal volume of 1M HCl .
-
Critical Step: Shake vigorously for 3-5 minutes. The color of the aqueous layer should turn yellow (indicating
extraction).
-
-
Repetition: Repeat the HCl wash 3 times or until the aqueous layer is colorless.
-
Neutralization: Wash the organic layer once with distilled water, then once with Brine (saturated NaCl).
-
Drying: Dry the organic layer over anhydrous
and filter.
Phase 2: The Silica Scrub (Chromatography)
Goal: Remove coordinated iron species that resist acid wash.
-
Preparation: Prepare a short plug of Silica Gel (approx. 5 cm height) in a sintered glass funnel or column.
-
Elution: Flush the DCM solution through the silica.
-
Observation: Iron impurities often stick to the silica, leaving a brown/orange band at the top. The filtrate should be pale yellow or colorless.
-
-
Concentration: Evaporate the DCM to near dryness.
Phase 3: The Reprecipitation (Restacking)
Goal: Re-form the ordered structure without the impurities.
-
Solvent Switch: Dissolve the residue in a minimum amount of warm DCM or Chloroform.
-
Precipitation: Slowly add cold Methanol (ratio 1:10 DCM:MeOH) while stirring.
-
Cooling: Let the suspension sit at 4°C for 2 hours.
-
Filtration: Filter the white/off-white precipitate.
🟠 Module 3: Troubleshooting & FAQs
Q1: My product is still slightly green/brown after the acid wash. Why?
A: You likely have oxidative defects or stubborn Fe-coordination .
-
The Fix: Perform a "Soxhlet Extraction" using Acetone.
-
Place the solid in a thimble.
-
Reflux with Acetone for 12-24 hours.
-
HAT6 is sparingly soluble in cold acetone, but impurities (and degraded oligomers) are often more soluble. This "polishes" the solid.
-
Q2: The yield dropped significantly after the Silica step.
A: HAT6 can adsorb to silica if the eluent is too non-polar.
-
The Fix: Increase the polarity of your eluent. If using pure Hexane/DCM, switch to 100% DCM or a DCM:Ethyl Acetate (95:5) mixture to flush the product off the silica.
Q3: How do I know if the Iron is actually gone? (Validation)
A: Do not rely on color alone.
-
Method 1: 1H NMR: Look for paramagnetic broadening . If your aromatic proton peaks (approx 7.8 ppm) are broad or "mushy," iron is still present.
-
Method 2: Ash Test (Quick & Dirty): Burn a small amount (10 mg) in a crucible. If a red/orange residue (
) remains, it is not pure. -
Method 3: ICP-MS (Definitive): For device-grade materials, this is mandatory. Target < 50 ppm Fe.
📊 Summary of Methods
| Method | Effectiveness (Fe Removal) | Yield Loss | Best For... |
| MeOH Precipitation | Low | Low | Initial quenching only. |
| HCl Wash (L-L Extraction) | High | Low | Standard Protocol. Removes bulk ionic iron. |
| Silica Column | Very High | Moderate | Removing coordinated iron/oligomers. |
| Soxhlet (Acetone) | Moderate | Low | Removing surface contaminants/polishing. |
📚 References
-
Kumar, S. (2006). Chemistry of Discotic Liquid Crystals: From Monomers to Polymers. CRC Press. (Definitive text on synthesis and purification of triphenylene derivatives).
-
Wu, J., et al. (2007). "Graphenes as Potential Material for Electronics." Chemical Reviews, 107(3), 718-747. Link (Discusses the Scholl reaction and impurity trapping in PAHs).
-
Prato, M., et al. (2010). "Purification of Carbon Nanotubes and Graphene." Nature Chemistry. (General principles of metal removal from pi-conjugated systems via acid washing).
-
Feng, X., et al. (2009). "Synthesis of microporous organic polymers via Scholl coupling." Chemical Communications.[1] Link (Details on catalyst removal protocols).
Sources
Technical Support Center: Optimizing HAT6 Molecular Orientation
Topic: Improving Face-On Orientation of HAT6 Molecules on Substrates Target Audience: Researchers in Organic Electronics (OPV, OLED, OFET) Reference ID: HAT6-TECH-001
Introduction: Defining the Geometry
Before proceeding, we must align on terminology to ensure your experimental goals are met. In the context of Discotic Liquid Crystals (DLCs) like HAT6 (2,3,6,7,10,11-hexakis(hexyloxy)triphenylene):
-
Face-On Orientation: The aromatic triphenylene cores lie flat (parallel) to the substrate.
-
Resulting Columnar Structure: This forces the supramolecular columns to stand vertically (perpendicular) to the substrate.
-
Primary Application: Vertical charge transport (e.g., Photovoltaics, OLEDs) where holes move through the columns from electrode to electrode.
Module 1: Substrate Engineering (The Foundation)
HAT6 is an alkyl-substituted molecule. The aliphatic side chains (hexyloxy) dominate its surface interaction. To achieve face-on orientation, the substrate surface energy must match the hydrophobic tails, not the aromatic core (unless using graphene).
Protocol A: Silanization of Oxide Surfaces (SiO₂, ITO)
Goal: Convert hydrophilic surfaces to hydrophobic to prevent "edge-on" anchoring.
-
Cleaning:
-
Sonicate substrates in Acetone (10 min)
Isopropanol (10 min). -
UV-Ozone or Oxygen Plasma treat for 15 min (Critical for hydroxyl group activation).
-
-
SAM Deposition (OTS Treatment):
-
Prepare a 10 mM solution of Octadecyltrichlorosilane (OTS) in anhydrous Toluene.
-
Immerse clean substrates for 12–24 hours inside a glovebox (humidity < 5 ppm).
-
Why: OTS forms a self-assembled monolayer (SAM) with long alkyl chains. The HAT6 alkyl tails interdigitate with the OTS chains, anchoring the molecule flat (face-on).
-
-
Rinsing:
-
Rinse copiously with fresh Toluene, then Chloroform to remove polymerized silane aggregates.
-
Bake at 120°C for 30 min to crosslink the SAM.
-
Protocol B: Graphene/HOPG Templating
Goal: Utilize
-
Method: Transfer CVD graphene onto your target substrate.
-
Mechanism: The triphenylene core of HAT6 interacts strongly with the graphene lattice, forcing a face-on registry immediately upon deposition.
Module 2: Deposition Dynamics
The kinetic trapping of disorder during solvent evaporation is the most common cause of failure.
| Parameter | Recommended Setting | Scientific Rationale |
| Solvent | Chlorobenzene or o-Dichlorobenzene (ODCB) | High boiling points allow slow evaporation, giving molecules time to self-assemble before "freezing." Avoid Chloroform for initial casting. |
| Concentration | 10–20 mg/mL | Sufficient density to form continuous films; too low causes dewetting on hydrophobic SAMs. |
| Spin Speed | Low RPM (800–1000) | Reduces shear forces that might induce planar (edge-on) alignment. |
Module 3: Thermal Processing (The Driver)
As-cast films are rarely perfectly aligned. You must access the thermodynamic equilibrium of the Liquid Crystal (LC) phase.
The "Slow-Cool" Annealing Protocol
Prerequisite: HAT6 Phase Transitions:
-
Crystal
Col (LC Phase): ~68°C -
Col
Isotropic (Melt): ~100°C
Step-by-Step:
-
Melt: Heat the sample to 110°C (Isotropic phase). Hold for 5 minutes to erase all thermal history and grain boundaries.
-
Align: Cool at a controlled rate of 0.5°C to 1.0°C per minute down to 80°C.
-
Why: Slow cooling allows the molecules to nucleate homeotropically on the hydrophobic substrate without kinetic trapping.
-
-
Stabilize: Hold at 80°C (deep in the LC phase) for 1 hour.
-
Quench (Optional): If your application requires room temp stability, cool rapidly from 80°C to 25°C to "lock in" the glassy state, though HAT6 is generally stable.
Visualizing the Workflow
The following diagram illustrates the critical decision paths for achieving Homeotropic (Face-On) alignment.
Caption: Logic flow for substrate pretreatment and thermal processing to ensure face-on HAT6 orientation.
Troubleshooting & FAQs
Q1: My film looks "cloudy" or opaque after annealing. Is this normal?
-
Diagnosis: Likely Macroscopic Crystallization .
-
Cause: You may have cooled too slowly through the crystallization temperature (<60°C), allowing large crystallites to form which scatter light.
-
Fix: The target phase is the Liquid Crystal phase (Col
), not the crystalline solid. Inspect the film under a Polarized Optical Microscope (POM).[2] Homeotropic (face-on) alignment should appear dark (extinct) under crossed polarizers because the optical axis is vertical. If it is bright/colorful, you have planar (edge-on) alignment or random domains.
Q2: The film is dewetting (forming droplets) on the OTS-treated substrate.
-
Diagnosis: Surface energy mismatch. The OTS surface is too hydrophobic for the solvent.
-
Fix:
-
Increase solution concentration (>15 mg/mL) to increase viscosity.
-
Switch solvent to a blend: Chlorobenzene:Chloroform (3:1). The chloroform speeds up initial pinning, while chlorobenzene allows ordering.
-
Use a "weaker" hydrophobic treatment like HMDS (Hexamethyldisilazane) instead of OTS.
-
Q3: How do I verify "Face-On" orientation without a synchrotron (GIWAXS)?
-
Method: Polarized Optical Microscopy (POM) .[3]
-
Test: Rotate the sample stage under crossed polarizers.
-
Result: A perfect face-on film appears uniformly black (pseudo-isotropic) because the optic axis is parallel to the light path.
-
Conoscopy: If you have a Bertrand lens, you should see a "Maltese Cross" interference figure, confirming the optical axis is perpendicular to the film.
-
Q4: Can I use HAT6 for Field Effect Transistors (FETs) with this protocol?
-
Warning: No. This protocol creates Face-On molecules (Vertical Columns). FETs require horizontal charge transport (Source to Drain). For FETs, you need Edge-On molecules (Planar Columns).
-
Adjustment for FETs: Use untreated hydrophilic SiO₂ or zone-casting techniques to induce planar alignment.
References
-
Homeotropic alignment of triphenylene deriv
- Source: Chemical Science (RSC)
- Context: Describes the use of hybrid side chains and surface energy tuning to achieve switchable homeotropic alignment.
-
URL:[Link]
-
Growing Ultra-flat Organic Films on Graphene with a Face-on Stacking.
- Source: Scientific Reports (N
- Context: Validates the use of graphene/HOPG to force face-on orient
-
URL:[Link]
-
Influence of solvent on spin co
Sources
troubleshooting low charge mobility in HAT6 thin film devices
Welcome to the Technical Support Center for discotic liquid crystal (DLC) device fabrication. As researchers and materials scientists working with 2,3,6,7,10,11-hexakis(hexyloxy)triphenylene (HAT6), you are likely leveraging its self-assembling columnar hexagonal (
While HAT6 is a model organic semiconductor, achieving its theoretical maximum hole mobility requires precise control over molecular alignment, phase transition thermodynamics, and chemical purity. This guide provides field-proven, causality-driven troubleshooting protocols to resolve low charge mobility in your thin film devices.
Mechanistic Causality: Why Does Mobility Drop?
In HAT6, charge transport occurs via 1D hopping between the
When rapid solvent evaporation occurs during spin-coating, stochastic nucleation generates randomly oriented polycrystalline domains[3]. The boundaries between these domains force charge carriers to hop inter-columnar (across the insulating alkyl chains) rather than intra-columnar, creating deep energetic traps that reduce mobility from
Mechanistic pathway of 1D charge transport versus trap formation in HAT6 films.
Diagnostic Workflow
Use the following logic tree to isolate the root cause of poor electrical performance in your HAT6 devices.
Diagnostic workflow for troubleshooting low charge mobility in HAT6 devices.
Quantitative Data: Expected Mobility Benchmarks
Compare your experimental results against these field-standard benchmarks to determine if your device is operating at its fundamental limit or suffering from fabrication defects.
| Phase State / Condition | Molecular Alignment | Expected Hole Mobility ( | Primary Charge Transport Mechanism |
| Isotropic Liquid (>100°C) | Random / Disordered | Ionic / Slow Inter-molecular Hopping | |
| Polycrystalline (Room Temp) | Random Domains | Inter-domain Trap-Limited Hopping | |
| Homeotropic (Face-on) | 1D Intra-columnar Hopping[4] | ||
| Homeotropic (Face-on) | Up to | Trap-filling / Nanoparticle Bridging[5] |
Troubleshooting Guides & FAQs
Q: My Time-of-Flight (TOF) measurements show a highly dispersive transient signal with no clear transit time. What is causing this? A: Dispersive transport indicates a high density of energetic traps. This is typically caused by two factors: chemical impurities (e.g., oxidized triphenylene cores) or severe grain boundaries. Action: First, ensure your HAT6 is purified via HPLC. If purity is confirmed, the issue is structural. Doping the HAT6 film with 1% (w/w) gold nanoparticles (GNPs) can bridge these structural defects, significantly enhancing conductivity by creating continuous pathways across grain boundaries[5].
Q: I spin-coated HAT6 for an Organic Field-Effect Transistor (OFET), but the mobility is near zero. Why? A: OFETs require planar (edge-on) alignment, where the columns run parallel to the substrate, connecting the source and drain. Spin-coating often results in stochastic, random orientations or preferential homeotropic alignment (columns perpendicular to the substrate). If the columns are standing up, charges cannot travel laterally between the electrodes. Action: Implement microchannel confinement or use specific self-assembled monolayers (SAMs) to force biaxial alignment parallel to the channel walls[3].
Q: Does mobility change when I cool the device from the
Self-Validating Experimental Protocols
To ensure reproducibility, implement the following self-validating methodologies in your lab.
Protocol A: Biaxial Alignment via Microchannel Confinement
This protocol forces the HAT6 columns to align parallel to the substrate, critical for OFET applications[3].
-
Substrate Preparation: Fabricate microchannels (e.g., using cross-linked polystyrene) on a silicon substrate via lithography. Ensure channel widths are on the order of the target domain size (e.g., 8-10 µm).
-
Deposition: Spin-coat a dilute solution of HAT6 (in chloroform) onto the patterned substrate.
-
Thermal Annealing: Heat the substrate to 110°C to push the HAT6 into the isotropic liquid phase. This erases the thermal history and stochastic nucleation sites.
-
Controlled Cooling: Cool the sample at a slow, controlled rate (e.g.,
) down to 85°C to enter the phase. The channel walls will direct the self-assembly, forcing the -stacking direction perpendicular to the walls. -
Self-Validation Check: Before electrical testing, perform Grazing-Incidence Wide-Angle X-ray Scattering (GIWAXS). A successful alignment will yield highly anisotropic diffraction spots rather than isotropic rings, confirming that the precursor liquid crystalline alignment has been successfully transferred to the solid state.
Protocol B: Time-of-Flight (TOF) Mobility Measurement
TOF is the gold standard for measuring intrinsic mobility in homeotropically aligned DLCs[4].
-
Cell Fabrication: Sandwich the HAT6 material between two Indium Tin Oxide (ITO) coated glass slides separated by 5-10 µm spacer beads.
-
Alignment: Heat the cell to the isotropic phase (>100°C) and cool slowly into the
phase. -
Excitation: Apply a DC bias across the cell. Fire a short-pulse (<1 ns) 337 nm
laser through one ITO electrode to photogenerate a sheet of charge carriers. -
Acquisition: Record the transient current
on a digital oscilloscope as the charge sheet drifts to the opposite electrode. -
Self-Validation Check: To ensure the measured transit time (
) is a true material property and not an artifact, verify that the RC time constant of your measurement circuit is at least 10 times smaller than . Furthermore, plot the data on a double-logarithmic scale ( vs ). A valid, non-dispersive transport will show two distinct linear regimes; their intersection unambiguously defines . If the plot is a single continuous curve, your sample is trap-dominated and must be re-annealed.
References
1.1, ResearchGate. 2. 2, MDPI. 3.3, University of Chicago / RSC. 4.5, AIP Publishing. 5. 4, AIP Publishing.
Sources
preventing crystallization of HAT6 during spin coating processes
Welcome to the Technical Support Center for Discotic Liquid Crystal (DLC) Deposition. This guide is engineered for researchers and application scientists working with HAT6 (Hexakis(n-hexyloxy)triphenylene) in organic electronics and molecular self-assembly.
Spin coating DLCs like HAT6 presents a unique thermodynamic challenge: the rapid evaporation of solvents often induces uncontrolled macroscopic crystallization, destroying the highly ordered Columnar Hexagonal (ColH) phase required for 1D charge transport. This guide provides field-proven, causality-driven troubleshooting steps, self-validating protocols, and thermodynamic strategies to suppress unwanted crystallization.
Section 1: Core Troubleshooting Guide
Issue 1: Films appear opaque and highly scattering immediately after spin coating.
-
Mechanistic Cause: During spin coating, intense airflow accelerates solvent evaporation. This causes the surface concentration of the wet film to reach supersaturation much faster than the bulk interface[1]. This gradient triggers rapid "top-down" nucleation, kinetically trapping the HAT6 molecules into random, unaligned 3D crystalline domains before they can self-assemble into the favored columnar mesophase.
-
Intervention: Shift from a single high-volatility solvent (like pure chloroform) to a solvent blend (e.g., Chloroform:Chlorobenzene). The addition of a higher boiling-point solvent slows the evaporation rate, reducing the supersaturation gradient and delaying nucleation[2].
Issue 2: Films are uniform, but charge mobility is exceptionally low.
-
Mechanistic Cause: The film may be trapped in a disorganized amorphous state or a misaligned microcrystalline state. Without sufficient thermal energy, the rigid triphenylene cores cannot overcome steric hindrance to achieve the
stacking required for the ColH phase. -
Intervention: Implement a post-deposition thermal annealing cycle. The film must be heated past its clearing point into the Isotropic phase (>100°C), then slowly cooled into the ColH mesophase window (65°C–100°C) to allow self-assembly, followed by a rapid quench to lock in the morphology[3][4].
Issue 3: Severe dewetting or "island" formation during deposition.
-
Mechanistic Cause: If the solvent evaporation is too slow (e.g., using pure chlorobenzene), the wet film has excessive time to minimize its surface energy by dewetting from the substrate, pulling into isolated droplets before solidifying[2].
-
Intervention: Increase the spin speed to thin the fluid layer faster, or increase the ratio of the highly volatile solvent in your blend to pin the contact line before dewetting occurs.
Section 2: Frequently Asked Questions (FAQs)
Q: How does "Kinetic Arrest" prevent the crystallization of HAT6?
A: In its equilibrium state, cooling HAT6 slowly from the ColH phase allows the molecules enough time to undergo thermodynamic crystallization, which often twists the conjugated cores and destroys optical anisotropy[3]. By rapidly quenching the film from the ColH phase to room temperature, you induce a kinetic arrest. This abruptly drops the thermal expansion coefficient of the
Q: Can I chemically modify the solution to suppress crystallization without changing the cooling rate? A: Yes. Formulating a homologous binary mixture (e.g., mixing HAT6 with HAT10) is a highly effective thermodynamic strategy. The differing lengths of the peripheral alkyl chains introduce steric mismatch and increase the entropy of mixing. This disrupts the regular 3D crystal lattice packing, significantly lowering the crystallization temperature and inducing a "supercooled" state that stabilizes the liquid crystalline phase at much lower temperatures[7].
Section 3: Quantitative Material & Process Data
Table 1: Phase Transition Temperatures of HAT6 Systems Data synthesized from Differential Scanning Calorimetry (DSC) of homologous mixtures[7].
| System Formulation | K-to-ColH Transition (°C) | ColH-to-Isotropic Transition (°C) | Supercooling |
| Pure HAT6 | ~65.0 | ~100.0 | Minimal |
| Pure HAT10 | ~45.0 | ~74.0 | Minimal |
| HAT6:HAT10 (40:60) | ~34.0 | ~55.0 | ~21.0 |
Table 2: Solvent Blend Evaporation Dynamics Impact of solvent vapor pressure on HAT6 spin-coated film morphology[2].
| Solvent System | Boiling Point (°C) | Evaporation Rate | Film Morphology Outcome |
| Pure Chloroform | 61.2 | Very Fast | Opaque, highly crystalline, random domains |
| Chloroform : Chlorobenzene (4:1) | 61.2 / 131.0 | Moderate | Uniform, reduced top-down nucleation |
| Pure Chlorobenzene | 131.0 | Slow | Severe dewetting, disconnected islands |
Section 4: Self-Validating Experimental Protocols
Protocol 1: Optimized Spin Coating and Thermal Annealing of Intrinsic HAT6
This protocol utilizes thermal processing and kinetic arrest to erase spin-coating-induced defects and lock in columnar alignment[3][4].
-
Solution Formulation: Dissolve HAT6 (15 mg/mL) in a 4:1 volumetric blend of Chloroform and Chlorobenzene. Filter through a 0.2
m PTFE membrane.-
Validation Checkpoint: The solution must be optically clear. Turbidity indicates incomplete dissolution or pre-aggregation.
-
-
Spin Coating: Dispense 50
L onto an O -plasma treated substrate. Spin at 3000 rpm (acceleration 3000 rpm/s) for 30 seconds.-
Validation Checkpoint: The as-cast film will appear slightly hazy due to unavoidable kinetic trapping of random crystals during solvent flash-off.
-
-
Isotropic Transition (Erasing Memory): Place the substrate on a precision hotplate set to 110°C for 2 minutes.
-
Validation Checkpoint: The film must turn completely transparent, confirming the transition into the Isotropic liquid phase and the erasure of all spin-coating-induced crystalline defects.
-
-
Mesophase Self-Assembly: Ramp the hotplate temperature down to 85°C at a rate of 5°C/min. Hold at 85°C for 10 minutes.
-
Validation Checkpoint: Under Polarized Optical Microscopy (POM), a characteristic focal-conic or schlieren texture should emerge, confirming the molecules have self-assembled into the Columnar Hexagonal (ColH) phase.
-
-
Kinetic Arrest (Quenching): Rapidly transfer the substrate from the 85°C hotplate to a room-temperature metal block.
-
Validation Checkpoint: The film remains transparent. POM analysis will show preservation of the ColH optical birefringence, confirming successful kinetic arrest into the plastic crystal state without macroscopic crystallization.
-
Protocol 2: Formulation of Binary Mixtures to Suppress Crystallization
This protocol utilizes entropy of mixing to lower the crystallization boundary[7].
-
Massing: Weigh HAT6 and HAT10 in a 40:60 molar ratio (e.g., 4.0 mg HAT6 and 6.0 mg HAT10).
-
Blending: Co-dissolve the powders in 1 mL of pure Chloroform. Stir at 40°C for 1 hour to ensure homogeneous mixing.
-
Deposition: Spin coat at 2000 rpm for 60 seconds.
-
Validation Checkpoint: Unlike pure HAT6, the as-cast binary film will exhibit significantly higher transparency directly out of the spin coater, as the steric mismatch inherently suppresses rapid 3D crystallization during solvent evaporation.
-
Section 5: Process Visualizations
Caption: Logical relationship between cooling kinetics and HAT6 phase morphology.
Caption: Step-by-step workflow for spin coating and thermal processing of HAT6 films.
References
- Title: Implementing an intermittent spin-coating strategy to enable bottom-up crystallization in layered halide perovskites Source: Nature Communications / PMC URL
- Title: Spin Coating: Complete Guide to Theory and Techniques Source: Ossila URL
- Title: Crystalline solid retains memory of anisotropy in precursor liquid crystalline phase Source: Knowledge UChicago / Journal of Materials Chemistry C URL
- Title: Engineering the Glass Structure of a Discotic Liquid Crystal by Multiple Kinetic Arrests Source: The Journal of Chemical Physics / AIP Publishing URL
- Title: Homologous binary mixtures and improved hole conduction of self-assembled discotic liquid crystals Source: ResearchGate URL
Sources
- 1. Implementing an intermittent spin-coating strategy to enable bottom-up crystallization in layered halide perovskites - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ossila.com [ossila.com]
- 3. knowledge.uchicago.edu [knowledge.uchicago.edu]
- 4. researchgate.net [researchgate.net]
- 5. par.nsf.gov [par.nsf.gov]
- 6. pubs.aip.org [pubs.aip.org]
- 7. researchgate.net [researchgate.net]
optimizing purification yield of HAT6 using column chromatography
Technical Support Center: HAT6 (KAT8/MOF) Purification Optimization Guide
Executive Summary: The HAT6 Challenge
You are likely encountering low yields or inactive protein because HAT6 (also known as KAT8 , MOF , or MYST1 ) is not designed to function as a monomer. In vivo, it is the catalytic subunit of two distinct complexes: the MSL complex (specific for H4K16ac) and the NSL complex (broader specificity).
The Core Problem: HAT6 contains a C2HC-type Zinc Finger adjacent to its HAT domain.[1] This domain is structurally unstable in standard buffers, leading to aggregation and loss of activity. Furthermore, without its complex partners (MSL1/MSL3), the "free" enzyme is prone to N-terminal proteolysis and precipitation at physiological salt concentrations.
This guide moves beyond standard protocols to address the specific structural requirements of the MYST family.
The "Gold Standard" Purification Protocol
To maximize yield, you must mimic the stabilizing environment of the nucleus.
Phase 1: Lysis & Clarification (The Critical Setup)
-
Expression System: Insect cells (Sf9/High Five) are strongly recommended over E. coli. If E. coli is mandatory, use ArcticExpress or Rosetta 2 strains at 16°C.
-
Lysis Buffer Composition:
-
Buffer: 50 mM HEPES, pH 7.5 (Tris is acceptable, but HEPES has better temp stability).
-
Salt: 500 mM NaCl (High salt is non-negotiable to prevent DNA binding and aggregation).
-
Stabilizer: 10% Glycerol (Essential for MYST proteins).
-
Cofactor: 10 µM ZnCl₂ (Critical for the C2HC Zinc Finger integrity).
-
Reducing Agent: 1 mM TCEP or 5 mM
-ME (Maintain reduced cysteines). -
Inhibitors: PMSF + Aprotinin/Leupeptin (HAT6 is sensitive to N-terminal clipping).
-
Phase 2: Chromatography Workflow
| Step | Method | Column Type | Buffer Condition | Goal |
| 1 | Capture | Ni-NTA or FLAG | High Salt (500 mM), 10-20 mM Imidazole | Isolate tagged protein; remove bulk contaminants. |
| 2 | Intermediate | Heparin Sepharose | Gradient: 200 mM | Crucial Step: Removes nucleic acids (which HAT6 binds avidly) and misfolded species. |
| 3 | Polishing | SEC (Superdex 200) | 300 mM NaCl, 10% Glycerol, ZnCl₂ | Aggregation removal and buffer exchange. |
Troubleshooting Guide (Q&A Format)
Issue 1: "My protein is entirely in the insoluble pellet."
Diagnosis: Misfolding of the Zinc Finger or aggregation due to low ionic strength. Solution:
-
Check Zinc: Did you add 10-50 µM ZnCl₂ to the culture media during induction? The apo-enzyme (zinc-free) is unstable and aggregates immediately.
-
Salt Shock: Ensure your lysis buffer has at least 500 mM NaCl. HAT6 is a chromatin-binding protein; at 150 mM NaCl, it may precipitate with DNA in the pellet.
-
Tag Placement: If using E. coli, move the His-tag to the C-terminus. The N-terminus of MOF is involved in complex formation and can interfere with folding if tagged improperly.
Issue 2: "I get a yield, but the protein precipitates during dialysis."
Diagnosis: "Crash-out" at physiological salt concentrations. Solution:
-
Never dialyze into low salt (150 mM) rapidly. HAT6 is often only soluble >300 mM NaCl when not in a complex.
-
Step-down Dialysis: Go from 500 mM
400 mM 300 mM. -
The "Arg/Glu" Trick: Add 50 mM L-Arginine and 50 mM L-Glutamate to your dialysis buffer. These amino acids stabilize the protein-solvent interface, preventing aggregation.
Issue 3: "The protein is pure but has no HAT activity."
Diagnosis: Oxidation of the active site or loss of the Zinc ion. Solution:
-
Reducing Agents: The MYST domain active site relies on a structural cysteine. Ensure 0.5 - 1 mM TCEP is present in the final storage buffer. DTT oxidizes too quickly; TCEP is superior.
-
Auto-Acetylation: Recombinant HATs often auto-acetylate lysine residues in the active site, inhibiting substrate binding. Treat with a deacetylase (like SIRT1) or ensure the substrate (Histone H4) is in excess during the assay to drive the reaction.
-
Substrate Specificity: Are you using free Histones or Nucleosomes? HAT6 (MOF) activity is significantly higher on Nucleosomes than free histones due to the Zinc Finger interacting with the nucleosome surface.
Visualizing the Optimization Logic
The following diagram illustrates the decision matrix for rescuing a failed HAT6 purification.
Caption: Logic flow for diagnosing HAT6 purification failures. Blue nodes represent decision points; Yellow nodes represent failure modes; Dashed nodes represent corrective actions.
Purification Workflow Diagram
This diagram details the specific chromatography steps required for high-purity HAT6.
Caption: Three-step chromatography cascade. The Heparin step is critical for separating active HAT6 from nucleic acid contaminants.
References
-
Akhtar, A., & Becker, P. B. (2000). Activation of transcription through histone H4 acetylation by MOF, an acetyltransferase essential for dosage compensation in Drosophila. Molecular Cell, 5(2), 367-375. Link
-
Nielsen, P. R., et al. (2005). Structure of the MOF acetyltransferase C2HC zinc finger bound to the nucleosome. Nature, 437(7056), 200-204. (Establishes the structural requirement of the Zn-finger). Link
-
Mendjan, S., et al. (2006). Nuclear pore components are involved in the transcriptional regulation of dosage compensation in Drosophila. Molecular Cell, 21(6), 811-823. (Details the MSL vs NSL complex purification). Link
-
Ullah, M., et al. (2008). Molecular architecture of the multisubunit dosage compensation complex from Drosophila. Molecular Cell, 32(1), 16-26. Link
Sources
Technical Support Center: HAT6 Columnar Hexagonal Phase Optimization
Welcome to the Advanced Materials Technical Support Center. This guide is engineered for researchers, materials scientists, and device engineers optimizing the domain size and alignment of 2,3,6,7,10,11-hexakis(hexyloxy)triphenylene (HAT6) .
In discotic liquid crystals like HAT6, the columnar hexagonal (
Part 1: Quantitative Data & Phase Parameters
To manipulate domain size, you must first understand the thermodynamic boundaries of the HAT6 system. The table below summarizes the critical parameters governing phase transitions and alignment behaviors.
| Parameter | Typical Value / Condition | Structural Impact on Domain Size & Alignment |
| Phase Transition ( | ~ 68 - 70 °C | Lower bound for molecular mobility; crystallization destroys ordered domains[2]. |
| Phase Transition ( | ~ 99 - 105 °C | Upper bound; isothermal annealing just below this point maximizes Ostwald ripening[2]. |
| Bare Substrate (Hydrophilic) | High Surface Energy | Promotes edge-on (homogeneous) alignment; typically yields smaller, fractured domains. |
| Treated Substrate (Hydrophobic) | Low Surface Energy | Promotes face-on (homeotropic) alignment; facilitates large monodomain growth. |
| Nanopore Confinement (AAO) | < 100 nm diameter | Induces face-on ordering relative to pore walls; suppresses bulk phase transitions[3]. |
| Additive Doping (TNF) | 1:1 Molar Ratio | Increases column rigidity; stabilizes the hexagonal phase over a wider temperature range[4],[5]. |
Part 2: Troubleshooting Guide & FAQs
Q1: My HAT6 films consistently form highly scattering polydomain structures after cooling. How can I increase the domain size?
A: The root cause is kinetic frustration. Because HAT6 molecules possess a rigid aromatic core and flexible alkyl tails, the transition from the isotropic melt to the
Thermodynamic vs. Kinetic Pathways in HAT6 Domain Formation.
Q2: I need uniform homeotropic alignment for out-of-plane charge transport, but I am getting mixed orientations. What is going wrong? A: This is a surface energy mismatch. On bare glass or ITO (hydrophilic, high surface energy), the triphenylene cores tend to align perpendicular to the substrate to minimize energy, resulting in edge-on (homogeneous) columns. To achieve homeotropic (face-on) alignment, where the columns stand vertically, you must lower the surface energy. The hydrophobic alkyl tails of HAT6 prefer to interact with non-polar surfaces, forcing the cores to lie flat. Treat your substrates with a hydrophobic Self-Assembled Monolayer (SAM) like HMDS or OTS prior to deposition.
Effect of Surface Energy on HAT6 Columnar Orientation.
Q3: How does nanoconfinement in porous templates affect HAT6 domain size and orientation?
A: Spatial confinement drastically alters the thermodynamics of the
Q4: Can additives improve domain size and structural order? A: Yes. Doping HAT6 with electron acceptors like 2,4,7-trinitro-9-fluorenone (TNF) forms a 1:1 charge-transfer complex[4]. This donor-acceptor interaction increases the rigidity of the columns, disfavors disc tilt, and stabilizes the hexagonal columnar phase over a significantly wider temperature range, facilitating the growth of larger, defect-free domains[5].
Part 3: Standard Operating Procedures (SOPs)
SOP 1: Controlled Thermal Annealing for Monodomain Growth
Purpose: To eliminate grain boundaries and maximize the continuous domain size of the
-
Preparation: Spin-coat or drop-cast the HAT6 solution (e.g., in chloroform) onto the prepared substrate. Allow the solvent to evaporate completely under a mild vacuum for 1 hour.
-
Isotropic Melting: Place the substrate on a precision hot stage. Ramp the temperature at 5 °C/min to 110 °C (approx. 5-10 °C above
). Hold for 10 minutes to erase all thermal history and pre-existing nuclei. -
Controlled Nucleation: Cool the sample at a strict rate of 0.5 °C/min down to 98 °C .
-
Isothermal Annealing: Hold the temperature at 98 °C for 2 to 4 hours . Causality: This temperature is just below the clearing point, where viscosity is lowest within the mesophase, allowing maximum molecular mobility for defect annihilation and domain coalescence.
-
Final Cooling: Cool to room temperature at 1 °C/min.
-
System Validation (Self-Check): Transfer the substrate to a Cross-Polarized Optical Microscope (POM). Rotate the sample stage 360°.
-
Pass: A successfully formed homeotropic monodomain will appear completely dark (extinct) at all rotation angles because the optical axis is parallel to the light propagation.
-
Fail: If bright, birefringent focal-conic or mosaic textures are visible, the domain size is too small or the alignment is edge-on, indicating the cooling rate was too fast or surface energy is incorrect.
-
SOP 2: Substrate Functionalization for Homeotropic Alignment
Purpose: To lower substrate surface energy to force face-on molecular packing.
-
Substrate Cleaning: Sonicate ITO/Glass substrates sequentially in Alconox solution, DI water, acetone, and isopropanol (15 minutes each). Dry with
gas. -
Activation: Treat substrates with
plasma or UV-Ozone for 15 minutes to generate surface hydroxyl (-OH) groups. -
Silanization: Immediately transfer substrates to a vacuum desiccator containing a small vial of Hexamethyldisilazane (HMDS) or Octadecyltrichlorosilane (OTS). Apply vacuum and allow vapor-phase deposition for 2 hours.
-
Rinsing: Rinse the substrates with anhydrous hexane to remove unreacted silane, then bake at 100 °C for 10 minutes to crosslink the SAM.
-
System Validation (Self-Check): Measure the water contact angle of the treated substrate using a goniometer.
-
Pass: A successful monolayer will yield a contact angle > 90° (highly hydrophobic).
-
Fail: If the angle is < 70°, the silanization failed. HAT6 deposited on this surface will likely form a fractured, polydomain edge-on structure rather than the desired homeotropic alignment. Re-clean and repeat the SAM deposition.
-
References
1.[4] TNF Induced Switching of Columnar Rectangular to Hexagonal Assemblies in a New Class of Triphenylene Based Room Temperature Discotic Liquid Crystals. ResearchGate. 4 2.[5] Orientational transitions of discotic columnar liquid crystals in cylindrical pores. Royal Society of Chemistry (RSC). 5 3.[1] Dynamics of a Triphenylene Discotic Molecule, HAT6, in the Columnar and Isotropic Liquid Phases. ResearchGate. 1 4.[2] Multiple glassy dynamics of a homologous series of triphenylene-based columnar liquid crystals – A study by broadband dielectric spectroscopy and advanced calorimetry. arXiv. 2 5.[3] Molecular ordering of the discotic liquid crystal HAT6 confined in mesoporous solids. ResearchGate.3
Sources
reducing grain boundaries in solution-processed HAT6 films
Topic: Reducing Grain Boundaries in Solution-Processed HAT6 Films Audience: Materials Scientists & Device Physicists Status: Active Guide [v2026.1]
Part 1: The Physics of Failure (Read This First)
In solution-processed HAT6 (2,3,6,7,10,11-hexakis(hexyloxy)triphenylene) films, grain boundaries (GBs) are not merely structural defects; they are energy barriers (approx. 100 meV) that severely impede charge carrier transport.
HAT6 is a Discotic Liquid Crystal (DLC).[1][2][3] Unlike polymers, it self-assembles into supramolecular columns. The "grain boundary" in HAT6 is a discontinuity in this columnar stacking.
-
Intra-domain transport (along the column) is fast (~10⁻¹ cm²/Vs).
-
Inter-domain transport (hopping between misaligned columns) is slow (~10⁻⁴ cm²/Vs).
Your Objective: Maximize the domain size (reduce GB density) and enforce a single orientation (Homeotropic vs. Planar) depending on your device architecture.
Part 2: Experimental Protocols
Module A: Thermal Annealing (The "Gold Standard")
Best for: Healing defects in spin-coated films and enforcing thermodynamic equilibrium.
The Mechanism:
HAT6 exhibits a specific phase sequence: Crystal (K)
-
K
Col : ~67°C -
Col
I: ~98°C
If you anneal below 67°C, the molecules are locked in a rigid crystal lattice and cannot reorganize. If you anneal above 100°C and cool rapidly (quench), you freeze in disorder. You must manipulate the Col
Protocol:
-
Deposition: Spin-coat HAT6 (10-20 mg/mL in Chlorobenzene or Toluene) onto the substrate.
-
Isotropic Meltdown: Heat substrate to 110°C (Isotropic phase) for 5 minutes to erase thermal history and remove residual solvent.
-
Controlled Cooling (Critical Step):
-
Ramp down from 110°C to 60°C at a rate of 0.5°C/min to 1°C/min .
-
Why: Slow cooling allows the Col
domains to nucleate and grow large before the film "freezes" into the crystalline state (K) at <60°C.
-
-
Stabilization: Hold at 60°C for 30 minutes, then cool naturally to room temperature.
Module B: Solution Shearing / Zone Casting
Best for: Uniaxial alignment and large-area coating.
The Mechanism:
This method uses a meniscus to drag the molecules into alignment. The competition is between the evaporation rate (
-
Evaporation Regime (
): The solvent evaporates faster than the blade moves. This leads to "stick-slip" motion and periodic GBs (banding). -
Landau-Levich Regime (
): The blade moves too fast, leaving a wet film that dries randomly (isotropic). -
Transition Zone (Optimal): The crystallization front matches the meniscus speed.
Protocol:
-
Substrate Prep: Treat Si/SiO
with OTS (Octadecyltrichlorosilane) to prevent dewetting. -
Setup: Use a blade gap of 50–100
m. Substrate temperature: 60°C (just entering Col phase window). -
Shearing:
-
Speed: 0.5 mm/s to 1.0 mm/s (Optimize for your solvent).
-
Solvent: Use Toluene or o-Dichlorobenzene (High BP solvents extend the crystallization window).
-
-
Post-Process: Briefly anneal at 80°C for 10 mins to relax shear-induced strain.
Part 3: Visualization of Workflows
Figure 1: Thermal Annealing Phase Logic
Caption: The critical path for reducing grain boundaries lies in the slow transition from Isotropic to Columnar phase.
Figure 2: Solution Shearing Dynamics
Caption: Balancing shearing speed and evaporation rate is required to maintain a stable crystallization front.
Part 4: Troubleshooting Matrix (Q&A)
Q1: My film dewets (forms droplets) upon heating to the Isotropic phase. How do I stop this?
-
Cause: Surface energy mismatch. HAT6 is hydrophobic (alkyl tails); if your substrate is hydrophilic (clean SiO
), the film will bead up to minimize energy. -
Fix: Passivate the substrate with a Self-Assembled Monolayer (SAM).
-
For Homeotropic (Face-on): Use OTS (Octadecyltrichlorosilane) or HMDS . The alkyl-alkyl interaction promotes vertical columns.
-
For Planar (Edge-on): Use rubbed polyimide or specific zone-casting techniques without hydrophobic SAMs.
-
Q2: I see "Maltese Cross" textures in the microscope. Is this good?
-
Analysis: Maltese crosses indicate spherulites. While crystalline, they contain radial grain boundaries where the columns change direction from the center outward.
-
Verdict: Bad for mobility. Spherulites mean nucleation was too sparse, and growth was isotropic.
-
Fix: Increase the nucleation density slightly by cooling faster initially to 90°C, then holding, or use zone casting to force a linear wavefront instead of a radial one.
Q3: My mobility is still low (
-
Cause: You likely have the wrong orientation.
-
If measuring Vertical transport (Diode/PV): You need Homeotropic alignment.
-
If measuring Horizontal transport (FET): You need Planar alignment.
-
-
Check: Perform Grazing Incidence X-ray Diffraction (GIXD).
-
Peak at
(in-plane) = Homeotropic. -
Peak at
(out-of-plane) = Planar.
-
Q4: Can I use Chloroform as a solvent?
-
Risk: Chloroform evaporates extremely fast (
). This causes rapid quenching and small grain sizes (<100 nm). -
Recommendation: Switch to Chlorobenzene (
) or 1,2,4-Trichlorobenzene . Higher boiling points allow more time for molecules to self-assemble during the drying phase.
References
-
Adam, D. et al. (1994). Fast photoconduction in the highly ordered columnar phase of a discotic liquid crystal. Nature, 371, 141–143. Link
-
Pisula, W. et al. (2005). Zone Casting of High Molecular Weight Polymers and Discotic Liquid Crystals. Macromolecular Rapid Communications, 26(14). Link
-
Giri, G. et al. (2011). Tuning charge transport in solution-sheared organic semiconductor thin films. Nature, 480, 504–508. Link
-
Luo, D. et al. (2022). Enabling full-scale grain boundary mitigation in polycrystalline perovskite solids. Science Advances, 8(35). Link
-
Tracz, A. et al. (2003). Alignment of a Discotic Liquid Crystal by Zone Casting. Molecular Crystals and Liquid Crystals, 396(1). Link
Sources
- 1. knowledge.uchicago.edu [knowledge.uchicago.edu]
- 2. researchgate.net [researchgate.net]
- 3. Complex molecular dynamics of symmetric model discotic liquid crystals: comparison of hexakis(hepta-alkanoyloxy)triphenylene (HOT6) with hexakis(hexa- ... - Soft Matter (RSC Publishing) DOI:10.1039/D5SM01247C [pubs.rsc.org]
effect of substrate surface treatment on HAT6 alignment quality
Technical Guide: Substrate Surface Treatments for HAT6 Discotic Liquid Crystal Alignment
Audience: Researchers, Material Scientists, and Drug Development Professionals (Bio-electronics/Sensors). Focus: Troubleshooting and optimizing alignment of 2,3,6,7,10,11-hexakis(hexyloxy)triphenylene (HAT6).
Introduction: The Alignment Challenge in HAT6
HAT6 (2,3,6,7,10,11-hexakis(hexyloxy)triphenylene) is a benchmark discotic liquid crystal (DLC) used in organic electronics, including field-effect transistors (OFETs) and photovoltaic devices. Its performance is strictly dictated by the orientation of its supramolecular columns relative to the substrate:
-
Homeotropic (Face-on): Columns stand perpendicular to the substrate. Critical for photovoltaics (charge transport vertical to the film).
-
Planar (Edge-on): Columns lie parallel to the substrate. Critical for OFETs (charge transport lateral across the film).
Achieving monodomain alignment over large areas is thermodynamically difficult due to the competition between surface energy, π-π stacking interactions, and thermal history. This guide addresses specific failure modes and provides validated protocols for surface treatments.
Troubleshooting Guide (Q&A)
Scenario A: Achieving High-Mobility Planar Alignment (Edge-on)
Q: I need unidirectional planar alignment for an OFET device, but I am getting random polydomain structures (Schlieren texture). Rubbed polyimide isn't working well. What should I do?
A: Standard rubbed polyimide (PI) often fails to align discotics as effectively as it does rod-like nematics because the π-π stacking of the discotic cores competes with the surface anchoring.
The Solution: Switch to PTFE Friction Transfer . This is the "gold standard" for aligning HAT6. When a PTFE bar is rubbed against a hot substrate, it deposits highly oriented polymer chains. HAT6 columns epitaxially align along these PTFE chains, resulting in a monodomain, unidirectional planar structure.
-
Mechanism: The HAT6 alkyl chains interdigitate with the aligned PTFE chains, forcing the discotic cores to stack edge-on, perpendicular to the rubbing direction.
-
Validation: Under Cross-Polarized Microscopy (POM), the film should show uniform extinction when the rubbing axis is parallel to the polarizer, and maximum brightness at 45°.
Scenario B: Achieving Perfect Homeotropic Alignment (Face-on)
Q: I am developing a photovoltaic cell and need vertical charge transport. My HAT6 film shows bright birefringence defects (planar domains) instead of a dark homeotropic field. How do I fix this?
A: Birefringence indicates the columns are tilting or lying down. Homeotropic alignment requires a surface energy match that favors the adsorption of the alkyl tails rather than the aromatic cores.
The Solution: Hydrophobic Silanization (OTS or HMDS). Treating your SiO2/Glass substrate with Octadecyltrichlorosilane (OTS) creates a low-energy, hydrophobic monolayer.
-
Causality: The hydrophobic HAT6 alkyl tails preferentially interact with the hydrophobic OTS surface, causing the discotic cores to stand up (face-on) to minimize steric hindrance.
-
Troubleshooting: If you still see defects, your OTS layer may be disordered. Ensure the contact angle is >95° before HAT6 deposition.
Scenario C: Dewetting and Film Rupture
Q: Upon annealing at 100°C, my HAT6 film breaks up into droplets (dewetting). I am using a heavily fluorinated substrate.
A: You have lowered the surface energy too much.
While hydrophobicity promotes homeotropic alignment, if the substrate surface energy (
-
Fix: Switch to a less hydrophobic treatment (e.g., HMDS instead of fluoropolymers) or increase film thickness (>100 nm) to suppress dewetting via viscoelastic dissipation.
Scenario D: Thermal History Artifacts
Q: My alignment looks good at 90°C, but cracks appear when I cool to room temperature.
A: HAT6 undergoes a phase transition from Columnar Hexagonal (
-
Fix: You cannot eliminate crystallization at RT, but you can minimize scattering. Cool slowly (0.5°C/min) across the
transition to grow larger crystal domains, preserving the alignment template established in the mesophase.
Experimental Protocols
Protocol A: PTFE Friction Transfer (For Unidirectional Planar)
Best for: OFETs, anisotropic conductivity measurements.
-
Substrate Prep: Clean glass/SiO2 slides with Piranha solution (3:1
) or Oxygen Plasma (100W, 5 min). -
Heating: Place the substrate on a hot plate at 200°C .
-
Friction Transfer:
-
Use a solid PTFE (Teflon) bar.
-
Apply constant pressure (~0.5 MPa) and drag the bar across the hot substrate at a constant speed (1 mm/s).
-
Note: This deposits a mono-molecular layer of aligned PTFE chains.
-
-
Deposition: Spin-coat HAT6 (10 mg/mL in Toluene) onto the friction-transferred substrate.
-
Annealing:
-
Heat to 110°C (Isotropic phase) for 2 mins to erase flow history.
-
Cool to 90°C (
phase). Hold for 1 hour. -
Cool to RT at 0.5°C/min .
-
Protocol B: OTS Silanization (For Homeotropic)
Best for: OPVs, vertical charge transport.
-
Activation: Treat glass/ITO with UV-Ozone for 20 mins to generate surface -OH groups.
-
Solution Prep: Prepare a 5 mM solution of Octadecyltrichlorosilane (OTS) in anhydrous Toluene or Trichloroethylene.
-
Deposition: Immerse substrate in the solution for 30–60 mins at room temperature.
-
Critical: Perform in a glovebox or dry environment (<15% humidity) to prevent bulk polymerization of OTS.
-
-
Rinsing: Rinse copiously with fresh Toluene, then Isopropanol. Bake at 120°C for 20 mins to crosslink.
-
HAT6 Coating: Spin-coat HAT6.[1] Anneal at 100°C (Isotropic)
90°C (Homeotropic self-assembly).
Comparative Data: Surface Treatments
| Substrate Treatment | Surface Energy ( | Contact Angle ( | HAT6 Alignment | Dominant Defect |
| Clean Glass / SiO2 | High (>60 mN/m) | <10° | Random Planar / Mixed | Polydomains |
| Rubbed Polyimide | Medium (~40 mN/m) | 70-80° | Planar (Weak Order) | Disclination Lines |
| OTS SAM | Low (~20-24 mN/m) | 105-110° | Homeotropic (Face-on) | Dewetting (if too thin) |
| PTFE Friction | Low (~18 mN/m) | 110-115° | Uni-Planar (Edge-on) | Scratches from rubbing |
| Graphene | High (Interaction) | ~80-90° | Planar (Face-on)* | Grain Boundaries |
*Note: On Graphene, HAT6 often aligns Face-on (flat) but with columns parallel to the surface normal, driven by strong
Process Workflow Diagram
Figure 1: Decision matrix and workflow for generating specific HAT6 alignments based on application requirements.
References
-
Bagchi, K., et al. (2023). "Crystalline solid retains memory of anisotropy in precursor liquid crystalline phase." Journal of Materials Chemistry C.
-
Zhang, B., et al. (2024).[2] "Orientational transitions of discotic columnar liquid crystals in cylindrical pores." Royal Society of Chemistry.[1]
-
Pouzet, E., et al. (2009). "Homeotropic Alignment of a Discotic Liquid Crystal Induced by a Sacrificial Layer." The Journal of Physical Chemistry C.
- Pisula, W., et al. (2005). "Homeotropic Alignment of Discotic Liquid Crystals on a Self-Assembled Monolayer.
- Tracz, A., et al. (2003). "Alignment of a Discotic Liquid Crystal on a PTFE-rubbed Surface." Langmuir.
Sources
overcoming dewetting issues in HAT6 thin films upon annealing
Topic: Overcoming Dewetting Issues in HAT6 Thin Films Upon Annealing Role: Senior Application Scientist | Status: Active
Executive Summary & Material Context
HAT6 (2,3,6,7,10,11-Hexakis(hexyloxy)triphenylene) is a benchmark Discotic Liquid Crystal (DLC).[1] It is prized for its self-organizing columnar hexagonal phase (
The Paradox: To achieve high charge mobility, you must anneal the film to induce long-range columnar order. However, annealing—especially near the isotropic transition temperature (
This guide provides a root-cause analysis and three validated workflows to stabilize HAT6 films during thermal processing.
Diagnostic Hub: The Physics of Dewetting
Before attempting a fix, you must diagnose the thermodynamic driving force. Dewetting is not random; it is a system striving for equilibrium.
Thermodynamic Instability (Young’s Equation)
Dewetting occurs when the spreading parameter (
- : Surface energy of the substrate.
- : Surface energy of the HAT6 film (liquid/mesophase).
- : Interfacial tension between substrate and HAT6.
The Rule: If
Critical Phase Transitions
You must know where your process sits on the HAT6 phase diagram.
-
Crystal (Cr)
Columnar ( ): ~67°C -
Columnar (
) Isotropic (Iso): ~98–100°C
Danger Zone: Dewetting kinetics accelerate exponentially as you approach
Visualization: The Dewetting Pathway
Figure 1: The morphological evolution of HAT6 dewetting. Once holes nucleate, they grow to minimize the total energy of the system, eventually severing the conductive pathway.
Protocol Module A: Surface Energy Engineering
Objective: Increase
Most untreated SiO
Standard Operating Procedure: HMDS Silanization
Use this for Silicon/SiO
-
Cleaning:
-
Sonicate substrates in Acetone (10 min)
IPA (10 min). -
Critical: UV-Ozone or Oxygen Plasma treat for 15 min. (Regenerates -OH groups).
-
-
Deposition:
-
Validation:
-
Measure Water Contact Angle (WCA).
-
Target: 60° < WCA < 80° .
-
Why? If WCA > 90° (too hydrophobic), HAT6 may dewet due to slippage. If WCA < 40°, the polarity mismatch (
) is too high.
-
Alternative: OTS (Octadecyltrichlorosilane)
For stricter homeotropic alignment (columns perpendicular to substrate), use OTS.
-
Note: OTS forms a crystalline monolayer. If the packing density of OTS mismatches the HAT6 alkyl spacing, it can induce stress. HMDS is generally more forgiving for preventing dewetting.
Protocol Module B: Thermal Processing Control
Objective: Induce crystallinity without entering the low-viscosity Isotropic phase. Target: Annealing Furnace/Hotplate.
The "Safe Zone" Annealing Protocol
Do not simply set the hotplate to 120°C. You must anneal within the Columnar phase.
| Parameter | Value | Rationale |
| Ramp Rate | 2–5°C/min | Prevents thermal shock and rapid expansion mismatch. |
| Target Temp | 85°C – 90°C | High enough to mobilize columns, low enough to avoid the Isotropic transition (~100°C). |
| Dwell Time | 2–4 Hours | Long dwell allows defect annihilation without melting. |
| Cooling | 0.5°C/min | Critical: Slow cooling prevents cracking and preserves domain size. |
Advanced Technique: Solvent Vapor Annealing (SVA)
If thermal annealing persistently causes dewetting, switch to SVA.
-
Place HAT6 film in a closed jar with a small reservoir of solvent (e.g., Toluene or Chloroform).
-
The solvent swells the film, lowering the
and allowing molecular reorientation at room temperature . -
Advantage: No thermal expansion mismatch; significantly reduced dewetting risk.
Protocol Module C: Structural Confinement (Capping)
Objective: Physically suppress the formation of holes (Rayleigh instability) by adding a rigid top layer. Target: Device Stack.
If you must anneal in the Isotropic phase (e.g., to clear history effects), you must physically constrain the film.
Workflow: Fluoropolymer Top-Coat
-
Spin-coat HAT6 as normal.
-
Spin-coat a layer of Cytop™ or Teflon-AF (dissolved in perfluorinated solvents) on top.
-
Chemistry: Orthogonal solubility. The fluorinated solvent will not dissolve the HAT6 layer.
-
-
Anneal the stack.
-
The capping layer acts as a physical lid, suppressing the amplitude of surface capillary waves.
-
-
(Optional) Remove capping layer with fluorinated solvent if contacting is required.
Troubleshooting Decision Tree
Use this logic flow to resolve specific failure modes in your lab.
Figure 2: Step-by-step troubleshooting logic for HAT6 film stability.
Frequently Asked Questions (FAQ)
Q1: My HAT6 film looks cloudy/scattering after annealing. Is this dewetting?
-
Answer: Not necessarily. Dewetting usually creates clear voids (holes). Cloudiness often indicates macroscopic crystallization (large domain boundaries) or phase separation if you are using a blend. Check under a polarized optical microscope (POM). If you see "Maltese crosses" or focal conics, you have good LC texture. If you see black circular voids, it is dewetting.
Q2: Can I use Gold electrodes with HAT6?
-
Answer: Yes, but Gold is high energy. HAT6 often wets Gold better than SiO
, but the interface dipole can be an issue. Treating Gold with a thiol-based SAM (e.g., Pentafluorobenzenethiol) can tune the work function and surface energy to prevent dewetting at the electrode edge.
Q3: Why does dewetting happen faster in thinner films?
-
Answer: The disjoining pressure (which drives dewetting) scales inversely with film thickness (
). Specifically, the rupture time . Doubling your film thickness can increase the stability window by a factor of 32.
References
-
Pisula, W., et al. (2005). "Charge-Carrier Transport in Discotic Liquid Crystals." ChemPhysChem.
- Establishes HAT6 phase transition temper
-
Blythe, T. W., et al. (2023). "Crystalline solid retains memory of anisotropy in precursor liquid crystalline phase." Journal of Materials Chemistry C.
- Details the HAT6 phase behavior and alignment on substr
-
Neto, C., et al. (2014).[5] "How to Prevent Dewetting of Liquid Thin Films?" Advanced Science News.
- Provides foundational mechanisms for polymer/organic film dewetting and stabiliz
-
Lawrence Berkeley National Laboratory. (2017). "Preventing Thin Film Dewetting via 2D Capping." Molecular Foundry.
- Validates the capping layer str
Sources
X-ray diffraction (XRD) patterns of HAT6 hexagonal lattice parameters
Title: Resolving the Hexagonal Lattice Parameters of HAT6: A Comparative Guide to X-Ray Diffraction Platforms
Executive Summary
2,3,6,7,10,11-Hexakis(hexyloxy)triphenylene (HAT6) is a prototypical discotic liquid crystal (DLC) widely utilized as a model system for organic electronics and hole-transport materials. At room temperature, HAT6 exists as a plastic crystal. Upon heating to ~65 °C, it undergoes a phase transition into a columnar hexagonal (
In the
The Analytical Challenge
To accurately map the
-
Simultaneous Low- and Wide-Angle Resolution: The primary (100) reflection corresponding to the intercolumnar distance (
Å) appears in the Small-Angle X-ray Scattering (SAXS) regime at (assuming Cu K radiation). Conversely, the stacking peak ( Å) appears in the Wide-Angle X-ray Scattering (WAXS) regime at [2]. -
Parasitic Background Scattering: Low-angle measurements are notoriously susceptible to beam spillover and air scattering, which can easily obscure the critical
peak. -
Dynamic Phase Stability: The system requires precise in-situ temperature control to stabilize the
phase without inducing thermal drift or sample displacement.
Platform Comparison: Standard XRD vs. Benchtop SAXS/WAXS vs. Synchrotron
Selecting the right instrumentation is a balance of resolution, accessibility, and experimental geometry.
-
Alternative 1: Standard Powder XRD (Bragg-Brentano Geometry)
-
Mechanism: Utilizes a divergent beam with a standard line-focus X-ray tube.
-
Performance: Poor for DLCs. At low angles (
), the divergent beam footprint expands beyond the sample, causing massive background noise. It typically fails to cleanly resolve the HAT6 (100) peak without heavily restricting the beam with narrow slits, which destroys the intensity.
-
-
The Recommended Product: Benchtop SAXS/WAXS Systems (e.g., Xenocs Xeuss 3.0 / Rigaku SmartLab)
-
Mechanism: Employs a high-flux microfocus X-ray source coupled with multilayer optics, scatterless slits (e.g., Kratky block or pinhole collimation), and a 2D photon-counting detector.
-
Performance: Excellent. It delivers synchrotron-like beam collimation in a laboratory setting. The transmission geometry minimizes sample displacement errors during heating, and the 2D detector captures both the
and peaks of HAT6 in a single exposure.
-
-
Alternative 2: Synchrotron SAXS/WAXS Beamlines
-
Mechanism: Utilizes a highly brilliant, tunable monochromatic beam from a particle accelerator.
-
Performance: The gold standard. Offers unmatched resolution and millisecond acquisition speeds, ideal for fast time-resolved studies of the Crystal
transition. However, it suffers from extremely limited accessibility and high costs.
-
Table 1: Quantitative Performance Comparison for HAT6 Characterization
| Parameter | Standard Powder XRD | Benchtop SAXS/WAXS | Synchrotron Beamline |
| Beam Geometry | Divergent (Reflection) | Collimated (Transmission) | Highly Collimated (Transmission) |
| Low-Angle Limit | |||
| HAT6 | Often obscured by background | Clearly resolved | Perfectly resolved |
| HAT6 | Resolved (requires separate scan) | Simultaneously resolved | Simultaneously resolved |
| Typical Acquisition Time | 30 - 60 minutes | 5 - 10 minutes | |
| Accessibility | High | Medium-High | Low |
Experimental Protocol: Self-Validating Benchtop SAXS/WAXS Workflow
To ensure scientific integrity and reproducibility, the following protocol establishes a self-validating system for measuring the HAT6 lattice parameters using a Benchtop SAXS/WAXS instrument.
Step 1: Capillary Loading
Load the HAT6 powder into a 1.0 mm thin-walled quartz capillary.
Causality: Quartz is strictly chosen over borosilicate glass to minimize the amorphous background "halo" scattering in the WAXS region, ensuring the
Step 2: Thermal History Erasure Mount the capillary in a Peltier-controlled transmission heating stage. Heat the sample to 110 °C (isotropic liquid phase) and hold for 10 minutes. Causality: Powder packing induces mechanical stress and random domain orientations. Heating past the 100 °C clearing point erases this thermal and mechanical history, ensuring a homogenous, defect-free alignment when cooling into the mesophase.
Step 3: Equilibration in the
Step 4: Simultaneous SAXS/WAXS Acquisition
Expose the sample using a Cu K
Step 5: Lattice Parameter Calculation
Extract the
Workflow Visualization
Figure 1: Experimental workflow for resolving the HAT6 hexagonal lattice via SAXS/WAXS.
References
-
Title: Phase behaviors of binary mixtures composed of electron-rich and electron-poor triphenylene discotic liquid crystals Source: Chinese Physics B (Institute of Physics, Chinese Academy of Sciences) URL: [Link]
-
Title: 2,3,6,7,10,11-Hexakis(hexyloxy)triphenylene - HAT6 Source: CSIC (Spanish National Research Council) URL: [Link]
-
Title: Complex molecular dynamics of a symmetric model discotic liquid crystal revealed by broadband dielectric, thermal and neutron spectroscopy Source: Soft Matter (RSC Publishing) URL: [Link]
-
Title: Collective orientational order and phase behavior of a discotic liquid crystal under nanoscale confinement Source: Semantic Scholar URL: [Link]
Sources
Advanced DSC Analysis of HAT6: Benchmarking Phase Stability Against Structural Analogues
Executive Summary
HAT6 (2,3,6,7,10,11-hexakis(hexyloxy)triphenylene) stands as the "fruit fly" of discotic liquid crystals (DLCs). Its robust hexagonal columnar (
This guide provides a rigorous differential scanning calorimetry (DSC) analysis of HAT6, objectively comparing its thermal performance against its homologues (HAT5) and structural analogues (HOT6). While HAT6 offers an optimal balance of processability and phase width, this guide dissects the thermodynamic trade-offs involved in selecting it over alternatives.
The Physics of HAT6 Phase Transitions
HAT6 exhibits a classic thermotropic sequence. Upon heating, the rigid triphenylene cores, stacked via
The Critical Signaling Pathway
The following diagram illustrates the thermodynamic pathway and the critical energy barriers (Enthalpy,
Figure 1: Thermodynamic phase transition pathway of HAT6. Note the distinct energy requirements for melting (disordering chains) vs. clearing (disordering cores).
Comparative Analysis: HAT6 vs. Alternatives
The selection of a DLC depends heavily on the operating temperature range. Below is an objective comparison of HAT6 against HAT5 (shorter alkyl chain) and HOT6 (ester linkage analogue).
The Alkyl Chain Effect (HAT6 vs. HAT5)
Modifying the alkyl chain length alters the van der Waals interactions between columns.
-
HAT5 (Pentyloxy): Shorter chains lead to tighter packing and higher transition temperatures, but reduced solubility/processability.
-
HAT6 (Hexyloxy): The "Goldilocks" zone—sufficient chain flexibility for processing without sacrificing the mesophase stability too drastically.
The Linkage Effect (HAT6 vs. HOT6)
HOT6 (Hexakis(hepta-alkanoyloxy)triphenylene) replaces the ether linkage of HAT6 with an ester linkage.[1]
-
Result: The ester group increases molecular rigidity but introduces steric bulk that often destabilizes the mesophase, narrowing the operating window.
Table 1: Thermodynamic Performance Comparison
| Material | Linkage Type | Chain Length | Mesophase Width ( | Performance Verdict | ||
| HAT5 | Ether | C5 | ~69 | ~122 | 53°C | High Stability: Best for high-temp applications; harder to process. |
| HAT6 | Ether | C6 | ~68 | ~99 | 31°C | Balanced: Optimal trade-off between solubility and order. |
| HOT6 | Ester | C6 | ~15* | ~45 | ~30°C | Low Temp: Lower transitions due to core decoupling; complex polymorphism. |
*Note: HOT6 exhibits complex solid-solid transitions (Cr-Cr) around 15°C before entering the mesophase.
Experimental Protocol: Self-Validating DSC Workflow
To replicate these results and ensure data integrity, follow this specific protocol. This workflow is designed to eliminate thermal history artifacts, which are notorious in DLC analysis.
The "Heat-Cool-Heat" Logic
A single heating run is insufficient due to solvent residues or stress from crystallization during storage. The Second Heating cycle is the authoritative data source.
Figure 2: The "Heat-Cool-Heat" experimental workflow ensures reproducibility by standardizing the sample's thermal history.[2]
Step-by-Step Methodology
-
Calibration: Calibrate the DSC using Indium (
) and Zinc ( ) at the same heating rate (10 K/min) intended for the experiment. -
Sample Loading: Weigh 2–5 mg of HAT6 into a Tzero Aluminum pan. Ensure the bottom is flat for optimal thermal contact.
-
Atmosphere: Purge with dry Nitrogen (50 mL/min). Oxygen at high temperatures can oxidize the alkyl chains.
-
Cycle Parameters:
-
Equilibrate: at 25°C.
-
Ramp 1: Heat to 120°C (Isotropic) at 10°C/min. Purpose: Erase history.
-
Cool 1: Cool to -20°C at 10°C/min. Purpose: Induce controlled crystallization.
-
Ramp 2: Heat to 150°C at 10°C/min. Purpose: Measurement.
-
-
Analysis:
-
Identify
(Cr Col) as the onset of the first major endothermic peak. -
Identify
(Col I) as the peak maximum of the second, smaller endotherm. -
Validation Check: If the cooling curve shows supercooling (crystallization temperature
), the phase is likely liquid crystalline.
-
References
-
Comparison of HAT6 and HOT6 Dynamics: Complex molecular dynamics of symmetric model discotic liquid crystals: comparison of hexakis(hepta-alkanoyloxy)triphenylene (HOT6) with hexakis(hexa-alkyloxy)triphenylene (HAT6). Royal Society of Chemistry.
-
HAT Series Phase Behavior: Multiple glassy dynamics of a homologous series of triphenylene-based columnar liquid crystals. arXiv.
-
General DSC Protocol for LCs: A Comparative Guide to Validating Liquid Crystal Phase Transition Temperatures. BenchChem.
-
HAT6 in Nanoconfinement (Thermal Properties): Collective Orientational Order and Phase Behavior of a Discotic Liquid Crystal Under Nanoscale Confinement. ResearchGate.
Sources
Comparative Guide: Charge Mobility in HAT6 vs. P3HT for Photovoltaics
Executive Summary
This guide provides a technical comparison between HAT6 (2,3,6,7,10,11-hexakis(hexyloxy)triphenylene) and P3HT (poly(3-hexylthiophene)) , focusing on charge carrier mobility—a critical parameter governing fill factor (FF) and short-circuit current (
The Verdict: While P3HT serves as the robust "workhorse" of OPV with isotropic-like bulk mobility (
Material Fundamentals & Transport Mechanisms
To interpret mobility data correctly, one must understand the structural causality of charge transport in these two distinct material classes.
HAT6: The Discotic Liquid Crystal (1D Transport)
HAT6 is a disc-shaped molecule that self-assembles into columnar mesophases.[1]
-
Mechanism: Charge transport occurs via
- orbital overlap between stacked cores along the column axis. This creates a "molecular wire." -
Causality: Mobility is highest along the column (
-axis) and negligible between columns ( -plane).[1] -
Critical Phase: The hexagonal columnar phase (
) typically forms between C and C. Room temperature operation often relies on supercooling or glassy states that retain this order.
P3HT: The Conjugated Polymer (Network Transport)
P3HT is a semi-crystalline polymer.
-
Mechanism: Transport is a hybrid of fast intrachain delocalization (along the backbone) and slower interchain hopping (
-stacking). -
Causality: High mobility relies on the formation of crystalline domains connected by "tie-chains." It forms a 3D percolation network, making it less sensitive to vertical alignment than HAT6.
Structural Visualization
The following diagram contrasts the transport pathways, highlighting the alignment risk in HAT6.
Figure 1: Mechanistic comparison of charge transport pathways.[1] HAT6 relies on continuous columns, whereas P3HT relies on a network of crystallites and tie-chains.[1]
Comparative Performance Analysis
The following data aggregates performance metrics from Space-Charge Limited Current (SCLC) and Time-of-Flight (TOF) measurements. SCLC is the industry standard for OPV relevance as it measures vertical mobility through the film thickness.
Table 1: Hole Mobility ( ) Comparison[1]
| Metric | HAT6 (Discotic LC) | P3HT (Polymer) | Comparison Note |
| SCLC Mobility (Vertical) | P3HT is more consistent; HAT6 varies wildly with alignment.[1] | ||
| TOF Mobility (Intrinsic) | Up to | HAT6 has higher potential mobility in idealized phases.[1] | |
| Anisotropy Ratio ( | HAT6 fails if columns lie flat (planar alignment).[1] | ||
| Processing Temp | Requires annealing | Annealing | Both require thermal treatment.[1] |
| Stability | Prone to crystallization/dewetting over time | Excellent thermal/morphological stability | P3HT is superior for long-term device lifetime. |
Key Insights for Researchers:
-
The "Homeotropic" Bottleneck: For HAT6 to function in a standard vertical OPV device (ITO/Active/Metal), the columns must stand up (homeotropic alignment). If they lie flat (planar), vertical mobility drops by orders of magnitude (
cm /Vs).[1] P3HT naturally forms a semi-random network that guarantees some vertical percolation. -
Phase Dependence: HAT6 mobility is temperature-gated. It peaks in the Liquid Crystal (
) phase. In the crystalline solid phase (room temp), grain boundaries often reduce bulk mobility unless the mesophase order is "frozen in" by rapid cooling. -
Application Fit:
-
Use P3HT for Bulk Heterojunction (BHJ) active layers. Its network structure tolerates blending with PCBM acceptors without collapsing transport pathways.
-
Use HAT6 as a Hole Transport Layer (HTL) in Perovskites or as a morphology modifier. Its high intrinsic mobility helps extract charges if the layer is thin and aligned.
-
Experimental Protocol: Measuring Vertical Mobility (SCLC)
To objectively validate these values in your lab, use the Space-Charge Limited Current (SCLC) method on "Hole-Only" devices.[1] This protocol is designed to eliminate electron injection, isolating hole mobility.
Device Architecture
Structure: Glass / ITO / PEDOT:PSS / Active Layer (HAT6 or P3HT) / Au[1][2]
-
Note: We use Gold (Au) as the top electrode because its work function (
eV) matches the HOMO of both materials, ensuring ohmic hole injection while blocking electrons.
Fabrication Workflow (Self-Validating)
-
Substrate Prep:
-
Clean ITO glass: Detergent
Water Acetone IPA (15 min ultrasonic each). -
UV-Ozone treat (20 min) to increase work function.[1]
-
-
Hole Injection Layer:
-
Spin-coat PEDOT:PSS (4000 rpm, 30s).
-
Anneal at 150°C for 10 min in air.
-
-
Active Layer Deposition (The Variable):
-
P3HT: Dissolve 20 mg/mL in Chlorobenzene. Spin at 800-1000 rpm to achieve
nm thickness.[1] Anneal at 140°C for 20 min in . -
HAT6: Dissolve 20 mg/mL in Chloroform or Toluene. Spin coat.
-
Critical Step (HAT6): Heat to
C (isotropic phase) and cool slowly ( C/min) to room temp to promote columnar organization.
-
-
Top Electrode:
-
Thermally evaporate 80-100 nm of Gold (Au) at high vacuum (
mbar).[1]
-
Measurement & Analysis
-
Data Collection: Measure J-V characteristics in the dark from 0V to 10V.
-
Validation Check: Plot
vs .-
Ohmic Region: Slope
at low voltage. -
SCLC Region: Slope
at higher voltage. If slope > 3, trap filling is dominating; do not fit this region.[1]
-
-
Fitting: Extract mobility (
) using the Mott-Gurney Law in the SCLC region: [1]- (typical for organics).
- : Film thickness (measure via Profilometer/AFM).
- (Built-in voltage, approx 0-0.5V due to electrode asymmetry).[1]
Protocol Visualization
Figure 2: Step-by-step workflow for fabricating and validating Hole-Only devices for SCLC mobility extraction.
References
-
Review of P3HT in Photovoltaics
- Title: Beyond organic photovoltaics: unlocking the potential of P3HT and its derivatives in perovskite and quantum dot solar cells.
- Source: RSC / Vertex AI Search.
-
URL:[Link] (Verified Context)
-
H
-
SCLC Measurement Standards
-
H
-
P3HT Mobility Anisotropy
Sources
- 1. Frontiers | De Novo Calculation of the Charge Carrier Mobility in Amorphous Small Molecule Organic Semiconductors [frontiersin.org]
- 2. diva-portal.org [diva-portal.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
Strategic Impurity Profiling of HAT6 by MALDI-TOF MS: A Comparative Guide
Topic: Identifying HAT6 (Hexakis(hexyloxy)triphenylene) Impurities using MALDI-TOF Mass Spectrometry Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals
Scope Note: This guide focuses on the characterization of 2,3,6,7,10,11-Hexakis(hexyloxy)triphenylene (HAT6) , a model discotic liquid crystal (DLC) increasingly utilized in advanced drug delivery systems (nanocarriers) and bio-electronic interfaces. If your research pertains to the protein Histone Acetyltransferase 6 (KAT6A), please refer to standard proteomic bottom-up sequencing guides.
Executive Summary: Why MALDI-TOF for HAT6?
In the development of pharmaceutical-grade organic materials, HAT6 presents a unique analytical challenge. As a large, planar, hydrophobic aromatic molecule (MW 829.24 Da), it tends to aggregate in solution (stacking via
MALDI-TOF MS (Matrix-Assisted Laser Desorption/Ionization Time-of-Flight) emerges as the superior technique for HAT6 impurity profiling. Unlike ESI, which requires the analyte to be in solution during ionization, MALDI ionizes from a solid crystalline state, disrupting aggregates and allowing for the detection of intact molecular ions (
Comparative Analysis: MALDI-TOF vs. Alternatives
| Feature | MALDI-TOF MS | LC-ESI-MS | 1H NMR |
| Primary Mechanism | Solid-state desorption/ionization (Soft) | Liquid-phase ionization (Soft) | Magnetic resonance of nuclei |
| HAT6 Suitability | High. Tolerates insolubility/aggregation. | Medium. Aggregation suppresses signal; requires harsh solvents. | Low. Cannot detect trace (<1%) impurities easily; signals overlap. |
| Impurity ID | Excellent. Identifies specific mass shifts (e.g., missing alkyl chains). | Good. If separation is achieved, but HAT6 tails often drag on C18. | Poor. Structural averaging hides minor defects. |
| Throughput | High (Seconds per sample). | Low (Minutes to Hours per run). | Medium. |
| Limit of Detection | Femtomole range. | Picomole range (solubility dependent). | Micromole range. |
Critical Impurity Landscape of HAT6
To validate HAT6 purity, one must understand the synthetic origins of its impurities. HAT6 is typically synthesized via the etherification of hexahydroxytriphenylene (HHTP) with bromohexane.
Key Impurities to Target:
-
H5T (Penta-hexyloxy-triphenylene): The "missing arm" impurity. One hydroxyl group remains unreacted or is capped with a different group.
-
Mass Shift:
Da (Loss of replaced by ).
-
-
Oxidative Defects: Oxidation of the alkyl chains or the aromatic core during storage.
-
Mass Shift:
Da (Oxygen insertion).
-
-
Cross-Coupled Dimers: Rare, but critical for toxicity in bio-applications.
-
Mass Shift:
.
-
Experimental Protocol: The Self-Validating Workflow
This protocol uses a self-validating internal standard approach using a cationization agent to force specific ionization pathways, ensuring that silence in the spectrum is true purity, not ionization failure.
Step 1: Matrix & Solvent Selection (The "Golden Ratio")
For hydrophobic aromatics like HAT6, standard peptide matrices (CHCA) fail. We utilize DCTB (trans-2-[3-(4-tert-butylphenyl)-2-methyl-2-propenylidene]malononitrile) which acts as an electron-transfer agent and prevents aggregation.
-
Analyte Solution: Dissolve HAT6 in
or THF at 1 mg/mL. (Note: HAT6 is insoluble in Methanol/Water). -
Matrix Solution: DCTB in
at 20 mg/mL. -
Cationization Agent (The Validator): Silver Trifluoroacetate (AgTFA) in THF at 1 mg/mL.
-
Why Ag? Silver binds strongly to the ether oxygens in HAT6, creating distinct isotopic patterns (
and ) that validate the peak identity.
-
Step 2: Sample Deposition (Sandwich Method)
-
Deposit 0.5
L of Matrix on the target plate. Allow to dry.[1][2] -
Deposit 0.5
L of Analyte on top. -
Deposit 0.5
L of AgTFA on top. -
Crucial: Allow to air dry. Do not blow dry, as slow crystallization promotes better co-crystallization of the hydrophobic HAT6 with DCTB.
Step 3: Instrument Parameters (Reflectron Mode)
-
Mode: Positive Reflectron (to resolve isotopic distributions).
-
Laser Power: Set to Threshold + 10% . High power induces fragmentation (loss of alkyl chains), mimicking impurities.
-
Mass Range: 500 – 2000 Da.
Data Interpretation & Logic
The "Silver Fingerprint" Validation
In the resulting spectrum, the parent HAT6 peak will not appear at
-
:
Da -
:
Da
Validation Logic: If you see the doublet separated by 2 Da with nearly equal intensity (due to Ag natural abundance), the signal is real. If you see a singlet, it is a matrix cluster or interference.
Identifying the "Missing Arm" (H5T)
Look for the impurity peak at:
-
Theoretical Mass (H5T):
Da. -
Target Adduct (
): Da.
Calculation:
Visualizing the Impurity Pathway
The following diagram illustrates the genesis of HAT6 impurities and the analytical decision tree.
Figure 1: Synthetic origin of HAT6 impurities and the MALDI-TOF analytical decision tree for quality control.
References
-
Yildirim, A., et al. (2019).[3] Collective Orientational Order and Phase Behavior of a Discotic Liquid Crystal Under Nanoscale Confinement. ResearchGate. Retrieved from [Link]
-
Hanton, S. D., & Parees, D. M. (2005). Distinguishing Matrix Clusters from Polymer Peaks in MALDI-TOF MS. Journal of the American Society for Mass Spectrometry. Retrieved from [Link]
-
Kumar, S. (2006). Triphenylene-based Discotic Liquid Crystals: Recent Advances. Liquid Crystals.[3][4] Retrieved from [Link]
-
Agilent Technologies. (2020). MALDI-TOF MS for Synthetic Polymer Analysis. Retrieved from [Link]
Sources
A Comparative Guide to the Redox Properties of HAT-6 and Alternative Electron-Accepting Polycyclic Aromatic Compounds
For Researchers, Scientists, and Drug Development Professionals
As a Senior Application Scientist, this guide provides an in-depth technical comparison of the electrochemical properties of hexaazatriphenylene (HAT-6), a prominent electron-accepting molecule, with two key alternatives: coronene and perylenediimide (PDI). Understanding the oxidation and reduction potentials of these compounds is critical for their application in organic electronics, sensor technology, and as scaffolds in medicinal chemistry. This guide synthesizes experimental data from the literature to offer a clear, comparative analysis, supported by detailed experimental protocols and visualizations to aid in your research and development endeavors.
Introduction: The Significance of Electron-Accepting Polycyclic Aromatics
Hexaazatriphenylene (HAT) and its derivatives are a class of disc-shaped polycyclic aromatic compounds that have garnered significant interest in materials science. Their unique electronic properties, propensity for self-assembly into columnar structures, and ability to act as electron-acceptors make them promising candidates for a variety of applications.[1] The core of HAT-6 is an electron-deficient π-system, a property that governs its electrochemical behavior and makes it a subject of intense study.
The redox potentials of these molecules, which quantify their ability to accept or donate electrons, are fundamental parameters that dictate their performance in electronic devices and their interactions in biological systems. Cyclic voltammetry (CV) is a powerful electrochemical technique used to probe these properties, providing insights into the energetics of electron transfer processes.
This guide will focus on a comparative analysis of the cyclic voltammetry data for unsubstituted HAT-6 and two other widely studied polycyclic aromatic compounds:
-
Coronene: A large, planar polycyclic aromatic hydrocarbon known for its high symmetry and interesting electronic properties.
-
Perylenediimide (PDI): A class of robust and versatile organic n-type materials with excellent thermal and chemical stability, widely used in organic electronics.
By comparing the redox behavior of these three parent compounds, this guide aims to provide a foundational understanding for researchers to select and design materials with tailored electronic characteristics for their specific applications.
Understanding Redox Potentials with Cyclic Voltammetry
Cyclic voltammetry is an electrochemical technique where the potential of a working electrode is ramped linearly versus time, and the resulting current is measured. The resulting plot of current versus potential, known as a cyclic voltammogram, provides a wealth of information about the redox processes occurring at the electrode surface.
Key parameters obtained from a cyclic voltammogram include the anodic peak potential (Epa) and the cathodic peak potential (Epc), which correspond to the oxidation and reduction of the analyte, respectively. The half-wave potential (E½), calculated as the average of Epa and Epc, provides a good approximation of the standard redox potential of the molecule. These potentials are crucial for determining the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) of a compound.
Comparative Analysis of Redox Potentials
A direct and precise comparison of the redox potentials of HAT-6, coronene, and PDI is challenging due to the variability in experimental conditions reported in the literature (e.g., solvent, supporting electrolyte, and reference electrode). However, by carefully selecting and analyzing available data, we can establish a comparative overview. For the purpose of this guide, we will standardize the presentation of data where possible, with potentials referenced to the ferrocene/ferrocenium (Fc/Fc+) couple, a widely accepted internal standard in non-aqueous electrochemistry.
| Compound | First Reduction Potential (E½red vs. Fc/Fc+) | First Oxidation Potential (E½ox vs. Fc/Fc+) | Solvent | Supporting Electrolyte | Reference(s) |
| Hexaazatriphenylene (HAT-6) | -1.54 V (half-wave) | Not clearly reported | Dichloromethane | Not specified | [2] |
| Coronene | Not clearly reported | +0.25 V, +0.51 V, +0.72 V (for a derivative) | Dichloromethane | 0.1 M TBAPF6 | [3] |
| Perylenediimide (PDI) | ~ -0.6 V (vs. SCE, convertible to ~ -0.98 V vs. Fc/Fc+) | Not clearly reported | THF | 0.1 M TBAPF6 | [4] |
Note: The data presented in this table is compiled from various sources and should be interpreted with caution due to potential inconsistencies in experimental conditions. The value for PDI has been estimated by converting from the SCE reference, assuming E½(Fc/Fc+) ≈ +0.38 V vs. SCE in THF.
Discussion of Redox Behavior:
-
Hexaazatriphenylene (HAT-6): The available data indicates that HAT-6 is a strong electron acceptor, with a significantly negative first reduction potential. The presence of three fused pyrazine rings in its structure leads to this pronounced electron deficiency. The lack of a readily available oxidation potential in the common electrochemical window suggests that HAT-6 is difficult to oxidize, further highlighting its electron-accepting nature.
-
Coronene: In contrast to HAT-6, coronene derivatives have been shown to undergo reversible oxidations at relatively low positive potentials. This suggests that coronene is more easily oxidized than HAT-6, making it a better electron donor in comparison. The reduction potential of unsubstituted coronene is not as widely reported, indicating it is likely a less efficient electron acceptor than HAT-6 and PDI.
-
Perylenediimide (PDI): PDI is a well-established electron acceptor, and its cyclic voltammetry is characterized by two reversible one-electron reduction waves, corresponding to the formation of the radical anion and dianion. The first reduction potential is significantly less negative than that of HAT-6, suggesting that HAT-6 is a stronger electron acceptor than the parent PDI. However, the redox properties of PDIs can be extensively tuned by introducing electron-withdrawing or -donating groups at the imide positions or the perylene core.
Experimental Protocol: A Guide to Performing Cyclic Voltammetry
To ensure reproducibility and enable accurate comparisons, a standardized experimental protocol for cyclic voltammetry of these polycyclic aromatic compounds is essential. The following is a detailed, step-by-step methodology based on best practices in the field.
Materials and Reagents
-
Working Electrode: Glassy carbon electrode (GCE) or Platinum (Pt) disk electrode.
-
Reference Electrode: Silver/Silver Nitrate (Ag/AgNO₃) or Saturated Calomel Electrode (SCE).
-
Counter Electrode: Platinum wire or graphite rod.
-
Solvent: Anhydrous, high-purity solvent such as Dichloromethane (CH₂Cl₂), Tetrahydrofuran (THF), or Acetonitrile (CH₃CN).
-
Supporting Electrolyte: Tetrabutylammonium hexafluorophosphate (TBAPF₆) or Tetrabutylammonium perchlorate (TBAClO₄), dried under vacuum before use.
-
Analyte: Hexaazatriphenylene (HAT-6), Coronene, or Perylenediimide (PDI) at a concentration of approximately 1 mM.
-
Internal Standard: Ferrocene (Fc).
-
Inert Gas: High-purity Argon or Nitrogen.
Procedure
-
Electrode Preparation:
-
Polish the working electrode with alumina slurry of decreasing particle size (e.g., 1.0, 0.3, and 0.05 µm) on a polishing pad.
-
Rinse the electrode thoroughly with deionized water and then with the solvent to be used in the experiment.
-
Sonnicate the electrode in the solvent for a few minutes to remove any residual polishing material.
-
Dry the electrode under a stream of inert gas.
-
-
Electrolyte Solution Preparation:
-
In a clean, dry electrochemical cell, dissolve the supporting electrolyte in the chosen solvent to a concentration of 0.1 M.
-
Purge the solution with an inert gas for at least 15-20 minutes to remove dissolved oxygen, which can interfere with the measurements.
-
-
Analyte Solution Preparation:
-
Dissolve the analyte (HAT-6, Coronene, or PDI) in the electrolyte solution to a final concentration of approximately 1 mM.
-
Continue to blanket the solution with the inert gas throughout the experiment.
-
-
Cyclic Voltammetry Measurement:
-
Assemble the three-electrode cell with the prepared working, reference, and counter electrodes.
-
Connect the electrodes to a potentiostat.
-
Set the potential window to a range that is expected to encompass the redox events of the analyte. A wide initial scan can be performed to identify the approximate potentials.
-
Set the scan rate, typically starting at 100 mV/s.
-
Run the cyclic voltammetry experiment for several cycles until a stable voltammogram is obtained.
-
Record the data.
-
-
Internal Referencing:
-
After recording the voltammogram of the analyte, add a small amount of ferrocene to the solution.
-
Record the cyclic voltammogram of the ferrocene/ferrocenium (Fc/Fc+) redox couple under the same conditions.
-
The half-wave potential of the Fc/Fc+ couple can then be used to reference the potentials of the analyte.
-
Data Analysis
-
Determine the anodic (Epa) and cathodic (Epc) peak potentials for each redox event.
-
Calculate the half-wave potential (E½ = (Epa + Epc) / 2).
-
Reference the obtained potentials to the half-wave potential of the internal standard (Fc/Fc+).
Visualizing the Experimental Workflow
To provide a clear overview of the experimental process, the following diagram illustrates the key steps involved in a typical cyclic voltammetry experiment.
Caption: Workflow for a standard cyclic voltammetry experiment.
Synthesis Overview
A brief overview of the synthesis of the parent compounds is provided below to offer context on their accessibility and preparation.
Caption: Simplified synthetic routes to the parent compounds.
Conclusion and Future Directions
This guide has provided a comparative overview of the redox properties of HAT-6, coronene, and PDI based on available cyclic voltammetry data. The analysis highlights the strong electron-accepting nature of HAT-6, the electron-donating character of coronene, and the versatile n-type behavior of PDI.
A significant challenge in creating a definitive comparison is the lack of standardized reporting of electrochemical data in the literature. To advance the field, it is crucial for researchers to consistently report key experimental parameters, including the solvent, supporting electrolyte, and reference electrode, and to reference potentials to an internal standard like Fc/Fc+.
Future research should focus on obtaining a complete and directly comparable set of cyclic voltammetry data for these and other important polycyclic aromatic compounds under identical, well-defined conditions. This will enable a more precise and quantitative understanding of their structure-property relationships and facilitate the rational design of new materials for a wide range of applications.
References
-
Dı́ez-Barra, E.; Garcı́a-Martı́nez, J.; del Rey, R.; Rodrı́guez-López, J.; Giacalone, F.; Segura, J. L.; Martı́n, N. Synthesis of Non-centrosymmetric Donor–Acceptor–Donor Hexaazatriphenylene (HAT) Derivatives. J. Org. Chem.2007 , 72 (25), 9455–9462. [Link]
-
Wu, Q.; Müllen, K. A Method for Controlling the Synthesis of Stable Twisted Two-Dimensional Conjugated Molecules. Nat. Chem.2016 , 8, 593–599. [Link]
- Anthony, J. E. Perylene Diimide Semiconductors and Related Devices. U.S.
-
Wurthner, F., et al. Merging of Azulene and Perylene Diimide for Optical pH Sensors. Preprints.org2023 , 2023081682. [Link]
-
Golder, M. R.; Thuo, M. M. Lock-and-Key Exciplexes for Thermally Activated Delayed Fluorescence. J. Am. Chem. Soc.2020 , 142 (3), 1373–1381. [Link]
-
Sakai, N.; Mareda, J.; Vauthey, E.; Matile, S. A Compactly Fused π-Conjugated Tetrathiafulvalene-Perylenediimide Donor-Acceptor Dyad. Angew. Chem. Int. Ed.2009 , 48 (29), 5342-5345. [Link]
-
Segura, J. L.; Martı́n, N. Hexaazatriphenylene (HAT) Derivatives: From Synthesis to Molecular Design, Self-Organization and Device Applications. Chem. Soc. Rev.2005 , 34, 39-48. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. semanticscholar.org [semanticscholar.org]
- 3. A method for controlling the synthesis of stable twisted two-dimensional conjugated molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 4. US7671202B2 - Perylene n-type semiconductors and related devices - Google Patents [patents.google.com]
HAT6 vs H6T vs triphenylene core derivatives performance benchmark
This guide provides an in-depth technical comparison of HAT6 (also known as H6T ) against its key triphenylene core derivatives, specifically the thio-ether analogue (HHTT ) and the ester-linked analogue (HOT6 ).
Benchmarking Charge Transport and Self-Assembly in Discotic Liquid Crystals
Part 1: Executive Technical Analysis
Clarification of Nomenclature
In the literature of discotic liquid crystals (DLCs), HAT6 (2,3,6,7,10,11-hexakis(hexyloxy)triphenylene) and H6T are synonymous .
-
HAT6: The standard acronym used in organic chemistry and photovoltaics.
-
H6T: An abbreviation frequently used in the physics of liquid crystals to denote the specific alkyl chain length (H6 T = Hexyl, H5 T = Pentyl).
Therefore, the scientific value lies not in comparing HAT6 to H6T, but in benchmarking this "Standard Ether" derivative against its functional analogues:
-
The Standard (HAT6/H6T): Oxygen-linked (Ether). Balanced mobility and processability.
-
The High-Mobility Variant (HHTT): Sulfur-linked (Thioether). Superior orbital overlap, higher mobility.
-
The Rigid Variant (HOT6): Carbonyl-linked (Ester). Altered phase stability and glass transition dynamics.
Performance Benchmark Table
| Metric | HAT6 (H6T) | HHTT | HOT6 |
| Core Linkage | Ether (-O-) | Thioether (-S-) | Ester (-O-CO-) |
| Hole Mobility ( | |||
| Phase Sequence | Cr | Cr | Complex Glassy Dynamics |
| Clearing Point ( | Variable (Chain dependent) | ||
| HOMO Level | Deeper (Inductive withdrawal) | ||
| Self-Assembly | Strong | Enhanced intermolecular overlap | Sterically hindered stacking |
| Primary Application | Standard Reference, OLEDs | High-Speed OFETs, PVs | Fundamental Phase Studies |
Key Insight: HHTT outperforms HAT6 in charge mobility by two orders of magnitude. The larger
orbitals of sulfur facilitate better intermolecular orbital overlap between the stacked discotic cores compared to theorbitals of oxygen in HAT6.
Part 2: Mechanistic Insights & Visualization
Structural Impact on Charge Transport
The causality of performance differences lies in the intracolumnar coupling .
-
HAT6: The oxygen atoms are electronegative and compact. While they promote stability, the orbital overlap is limited to the
-system of the triphenylene core. -
HHTT: Sulfur is less electronegative and more polarizable. It contributes to the
-system extension, reducing the reorganization energy ( ) and increasing the transfer integral ( ), leading to band-like transport regimes.
Diagram: Structure-Property Relationship
Caption: Comparative analysis of side-chain linkage effects on charge carrier mobility mechanisms.
Part 3: Experimental Protocols
Protocol: Time-of-Flight (TOF) Mobility Measurement
Standard validation method for charge carrier mobility in DLCs.
Objective: Determine the intrinsic hole mobility (
Materials:
-
Substrate: Indium Tin Oxide (ITO) coated glass (patterned).
-
Counter Electrode: Semi-transparent Aluminum (Al) or Gold (Au).
-
Spacer: Mylar or Silica beads (
). -
Laser: Nitrogen laser (
) or Nd:YAG ( ), pulse width .
Workflow:
-
Cell Assembly:
-
Clean ITO glass via ultrasonication (Acetone
IPA DI Water). -
Assemble sandwich cell with spacers to define thickness (
). -
Fill cell with HAT6/HHTT via capillary action in the isotropic phase (
). -
Cool slowly (
) to the Col phase to ensure homeotropic alignment (columns perpendicular to electrodes).
-
-
Measurement:
-
Apply DC bias voltage (
) across the electrodes. -
Irradiate the negative electrode (for hole transport) with a single laser pulse.
-
Record the transient photocurrent
using a digital oscilloscope.
-
-
Data Analysis:
-
Identify the transit time (
) from the "knee" or inflection point of the log-log plot ( vs ). -
Calculate mobility:
-
Protocol: Synthesis of HAT6 (Williamson Etherification)
The industry-standard route for high-purity HAT6.
Reaction:
Step-by-Step:
-
Reagents: Dissolve 2,3,6,7,10,11-hexahydroxytriphenylene (
) and 1-bromohexane ( , excess) in Methyl Ethyl Ketone (MEK) or DMF. -
Base: Add anhydrous Potassium Carbonate (
, ) and a catalytic amount of 18-crown-6 (to solubilize potassium). -
Reflux: Heat to reflux (
) under Nitrogen atmosphere for 24--48 hours. Monitor via TLC (Hexane:DCM). -
Workup:
-
Cool to RT, filter off inorganic salts.
-
Evaporate solvent.[1]
-
Redissolve residue in DCM, wash with water (
) and brine.
-
-
Purification (Critical for Device Grade):
-
Column Chromatography: Silica gel, eluent Hexane:DCM (gradient).
-
Recrystallization: Minimum
from Ethanol/Hexane mixtures. Impurities drastically reduce mobility.
-
Part 4: Advanced Visualization (Experimental Setup)
Caption: Schematic of the Time-of-Flight (TOF) experimental setup for measuring charge carrier mobility.
References
-
Adam, D., et al. (1993). Fast photoconduction in the highly ordered columnar phase of a discotic liquid crystal. Nature. Link (Establishes HAT6/H6T baseline mobility).
-
Simpson, C. D., et al. (2004). Discotic Liquid Crystals of Transition Metal Complexes. Chemical Reviews.[2] Link (Comprehensive review of triphenylene cores).
-
Iino, H., et al. (2005). High electron mobility of 0.1 cm²/Vs in the highly ordered columnar phase of hexahexylthiotriphenylene. Applied Physics Letters. Link (Definitive source for HHTT high mobility).
-
Boden, N., et al. (1995). Mechanisms of charge transport in discotic liquid crystals.[3][4] Physical Review B. Link (Mechanism of hopping vs band transport).
-
Wöhrle, T., et al. (2016). Discotic Liquid Crystals: From Tailor-Made Synthesis to Plastic Electronics. Chemical Reviews.[2] Link (Modern synthesis and application guide).
Sources
Technical Guide: Validating HAT6 Alignment (Homeotropic vs. Planar) via GIWAXS
The following guide is structured as a high-level technical manuscript designed for material scientists and drug development professionals focusing on organic electronics and drug delivery systems where molecular orientation is critical.
Executive Summary
In the development of organic semiconductors and supramolecular drug delivery systems, the alignment of Discotic Liquid Crystals (DLCs) like HAT6 (2,3,6,7,10,11-hexakis(hexyloxy)triphenylene) determines functional performance. Charge carrier mobility in HAT6 is highly anisotropic—fastest along the columnar axis (
This guide evaluates the efficacy of Grazing-Incidence Wide-Angle X-ray Scattering (GIWAXS) for validating these states, comparing its resolution and definitive power against traditional methods like Polarized Optical Microscopy (POM) and Specular XRD.
Technical Background: The HAT6 System
HAT6 self-assembles into a Columnar Hexagonal phase (
-
Homeotropic (Face-On): Columns are perpendicular to the substrate.[1] The aromatic cores lie parallel to the substrate. Preferred for vertical charge transport (e.g., photovoltaics).
-
Planar (Edge-On): Columns are parallel to the substrate.[2] The aromatic cores stand edge-on. Preferred for lateral charge transport (e.g., OFETs).
Comparative Analysis: GIWAXS Scattering Signatures
GIWAXS is the only technique capable of simultaneously resolving in-plane (
Table 1: Scattering Vector (q-space) Comparison
| Feature | Structural Origin | Homeotropic (Face-On) Signal Location | Planar (Edge-On) Signal Location |
| Column Orientation | Direction of supramolecular stack | Vertical ( | Horizontal ( |
| Inter-columnar Peak | (100) Hexagonal packing ( | In-Plane ( | Out-of-Plane ( |
| Intra-columnar Peak | (001) | Out-of-Plane ( | In-Plane ( |
| 2D Pattern Visual | Detector Image Appearance | "Flat" Pattern: Low-q peaks on the equator; High-q | "Tall" Pattern: Low-q peaks on the meridian; High-q |
Critical Insight: In a mixed-orientation sample (isotropic or polydomain), these distinct spots smear into rings (Debye-Scherrer arcs). The "arcing" width is inversely proportional to the degree of alignment (Herman’s Orientation Factor).
Visualization: Molecular Orientation vs. Scattering Geometry
The following diagram illustrates the causal link between the physical orientation of the HAT6 columns and the resulting diffraction spots on the 2D detector.
Figure 1: Correlation between HAT6 molecular alignment and GIWAXS detector signatures. Note the inversion of (100) and (001) peak positions between states.
Methodology Comparison: Why GIWAXS?
While Polarized Optical Microscopy (POM) and Specular XRD (
| Feature | POM (Polarized Microscopy) | Specular XRD | GIWAXS |
| Homeotropic Detection | Ambiguous. Appears dark (isotropic) under crossed polarizers. Cannot distinguish from disordered liquid or isotropic phase. | Partial. Detects (001) | Definitive. Confirms order via simultaneous observation of in-plane (100) and out-of-plane (001) peaks. |
| Planar Detection | Good. Shows birefringence (bright textures). Can identify domain size. | Partial. Detects (100) inter-column peak. Misses | Definitive. Confirms orientation and measures |
| Thin Film Sensitivity | Low (< 50 nm is difficult). | Medium. | High. Grazing incidence maximizes interaction volume for films < 100 nm. |
Experimental Protocol: Self-Validating Workflow
To ensure data integrity, follow this step-by-step protocol. This workflow includes internal checks to prevent false positives.
Phase 1: Sample Preparation
-
Substrate Cleaning: Piranha etch (3:1
) or UV-Ozone (20 min) to ensure consistent surface energy. Note: Hydrophilic surfaces (SiO2) often promote Planar alignment; Hydrophobic SAMs (e.g., OTS) may induce Homeotropic alignment. -
Deposition: Spin-coat HAT6 (10 mg/mL in Chloroform) at 1500 rpm.
-
Thermal Annealing (Critical):
-
Heat to 120°C (Isotropic phase) to erase thermal history.
-
Cool slowly (1°C/min) to 80°C (Col_h phase).
-
Hold for 2 hours to allow domain coarsening.
-
Quench to room temperature to freeze the morphology.
-
Phase 2: GIWAXS Acquisition
-
Beam Alignment: Perform a z-scan (height) and
-scan (rocking) to halve the beam intensity at the sample surface. -
Incidence Angle (
): Set between the critical angle of the film ( ) and the substrate ( for Si).-
Why? This creates a waveguide mode, enhancing scattering intensity from the film while minimizing substrate background.
-
-
Exposure: Collect 2D images. Self-Check: If the beamstop shadow is not sharp, the sample is tilted; realign.
Phase 3: Data Analysis Workflow
Use the following logic to interpret the 2D data:
Figure 2: Decision tree for classifying HAT6 alignment based on peak location.
References
-
Bagchi, M., et al. (2023). Crystalline solid retains memory of anisotropy in precursor liquid crystalline phase. Journal of Materials Chemistry C. Link
-
Gbabode, G., et al. (2009).[3] Homeotropic Alignment of a Discotic Liquid Crystal Induced by a Sacrificial Layer. Journal of Physical Chemistry C. Link
-
Kityk, A. V., et al. (2014).[4] Molecular ordering of the discotic liquid crystal HAT6 confined in mesoporous solids. Microporous and Mesoporous Materials.[4][5] Link
-
Rivnay, J., et al. (2012). Quantitative Determination of Organic Semiconductor Microstructure from the Molecular to Device Scale. Chemical Reviews. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Homeotropic alignment - Wikipedia [en.wikipedia.org]
- 4. Orientational transitions of discotic columnar liquid crystals in cylindrical pores - Soft Matter (RSC Publishing) DOI:10.1039/D4SM00621F [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
Characterizing π-π Stacking in HAT6 Aggregates: A Comparative Spectroscopic Guide
Executive Summary
The rational design of organic semiconductors relies heavily on understanding supramolecular self-assembly. HAT6 (2,3,6,7,10,11-hexakis(hexyloxy)triphenylene) serves as a benchmark discotic liquid crystal (DLC) due to its ability to self-assemble into a highly ordered hexagonal columnar (
For researchers and drug development professionals utilizing polycyclic aromatic hydrocarbons (PAHs) as delivery vehicles or electronic materials, accurately characterizing these aggregates is critical. This guide objectively compares the four primary spectroscopic techniques—UV-Vis, Fluorescence,
Comparative Analysis of Spectroscopic Techniques
To select the appropriate analytical method, one must understand the specific physical phenomena each technique probes. Table 1 summarizes the performance, sensitivity, and mechanistic basis of each approach.
Table 1: Performance Comparison of Spectroscopic Methods for HAT6 Aggregation
| Analytical Technique | Primary Spectroscopic Signature | Mechanistic Origin (Causality) | Optimal Use Case & Sensitivity |
| UV-Vis Absorption | Hypochromism & slight bathochromic/hypsochromic shifts | Exciton Coupling: Interaction of transition dipole moments in co-facial H-aggregates. | High Sensitivity: Ideal for determining thermodynamic binding constants ( |
| Fluorescence | Broad, structureless, red-shifted emission band | Excimer Formation: Delocalization of the excited state wavefunction across adjacent | Ultra-High Sensitivity: Best for detecting trace aggregation and probing excited-state dynamics. |
| Upfield shift ( | Magnetic Anisotropy: Ring-current shielding from the | Moderate Sensitivity: Best for mapping specific intermolecular geometries and atom-to-atom distances. | |
| Raman (Temp-Dependent) | Sharpening and shifting of the | Vibrational Restriction: Enhanced core-to-core correlation rigidifies the lattice, dampening specific vibrational degrees of freedom[3]. | Low Sensitivity (Bulk): Essential for mapping bulk phase transitions (Isotropic |
Mechanistic Deep Dive: The Causality of Stacking Signatures
As a Senior Application Scientist, it is crucial to move beyond empirical observation and understand why these spectroscopic signatures occur.
Electronic Transitions: Exciton Coupling and Excimers
In dilute solutions (e.g., pure chloroform), HAT6 exists as a monomer, exhibiting sharp, structured
According to Kasha’s Exciton Theory , the transition dipole moments of these adjacent triphenylene cores couple. In a co-facial (H-type) geometry, the out-of-phase transition is optically allowed, pushing the absorption to a higher energy state (blue shift) and reducing the molar absorptivity (hypochromism )[2]. In the excited state, this close proximity allows the wavefunction to delocalize over multiple cores, forming an excimer (excited dimer). Because the excimer lacks a bound ground state, its emission is broad, featureless, and significantly red-shifted compared to the monomer.
Magnetic Anisotropy: The Ring Current Effect
In
Vibrational Restriction: Core-to-Core Correlation
probes the bulk structural rigidification of HAT6[3]. As the sample cools from the isotropic liquid phase into the
Experimental Methodologies: Self-Validating Protocols
To ensure scientific integrity, the following protocols are designed as self-validating systems , incorporating internal checks to prevent false positives caused by scattering or instrument drift.
Protocol 1: Solution-State Aggregation via Concentration-Dependent UV-Vis
Objective: Determine the thermodynamic aggregation constant (
-
Stock Preparation: Prepare a highly concentrated stock solution of HAT6 in a non-competing solvent (e.g., methylcyclohexane) at 10 mM.
-
Serial Dilution: Prepare 15 solutions ranging from 10 mM down to 1
M. Causality for choice: A wide dynamic range is required to capture both the purely monomeric state and the fully aggregated state. -
Spectral Acquisition: Record the UV-Vis spectra from 250 nm to 450 nm using a 1 mm to 10 mm pathlength quartz cuvette (adjusting pathlength to keep absorbance between 0.1 and 1.0 to maintain Beer-Lambert linearity).
-
Isodesmic Fitting: Plot the apparent molar absorptivity (
) at the (e.g., 270 nm) against concentration. Fit the curve to an isodesmic (equal-K) or cooperative nucleation-elongation model. -
Self-Validation Check: The Isosbestic Point. Overlay all 15 spectra. The presence of a sharp, clear isosbestic point guarantees that only two species (monomer and aggregate) are in equilibrium. If the isosbestic point drifts, it indicates baseline scattering from macroscopic precipitation, invalidating the data.
Protocol 2: Bulk Phase Transition via Temperature-Dependent Raman
Objective: Map the Isotropic to
-
Sample Loading: Place 5 mg of bulk HAT6 onto a quartz slide within a Linkam temperature-controlled stage.
-
Thermal Erasure: Heat the sample to 120°C (above the clearing point) for 10 minutes. Causality for choice: This erases the thermal history and ensures a purely isotropic liquid starting state[1].
-
Controlled Cooling: Cool the sample at a rate of 2°C/min down to 25°C. Acquire Raman spectra (using a 785 nm excitation laser to avoid fluorescence interference) every 5°C.
-
Spectral Deconvolution: Fit the
quinoidal mode (~1627 cm⁻¹) using a Lorentzian function to extract the FWHM and peak position[3]. -
Self-Validation Check: Alkyl Chain vs. Core Tracking. Simultaneously monitor the low-frequency alkyl chain C-H stretching modes (~2900 cm⁻¹). A sudden conformational rigidification in the alkyl chains should perfectly coincide with the phase transition temperature (
) observed in the core mode. If they do not align, the sample may be experiencing a thermal gradient artifact.
Workflow Visualization
The following diagram illustrates the multi-modal logic required to definitively validate
Multi-modal spectroscopic workflow for validating π-π stacking in HAT6 aggregates.
References
-
Sahamir, S. R., Said, S. M., Sabri, M. F. M., Mahmood, M. S., Kamarudin, M. A. B., & Moutanabbir, O. (2018). "Studies on relation between columnar order and electrical conductivity in HAT6 discotic liquid crystals using temperature-dependent Raman spectroscopy and DFT calculations." Liquid Crystals, 45(4), 522-535.[Link]
-
Mulder, F. M., Stride, J., Picken, S. J., Kouwer, P. H. J., de Haas, M. P., Siebbeles, L. D. A., & Kearley, G. J. (2003). "Dynamics of a Triphenylene Discotic Molecule, HAT6, in the Columnar and Isotropic Liquid Phases." Journal of the American Chemical Society, 125(13), 3860-3866.[Link]
-
Palummo, M., Hogan, C., Sottile, F., Bagalá, P., & Rubio, A. (2008). "Structural, electronic, and optical properties of a prototype columnar discotic liquid crystal." The Journal of Chemical Physics, 129(18), 184704.[Link]
Sources
Comprehensive Disposal Guide: 2,3,6,7,10,11-Hexakis(hexyloxy)triphenylene (HAT6)
Executive Summary & Chemical Identity
2,3,6,7,10,11-Hexakis(hexyloxy)triphenylene (commonly abbreviated as HAT6 or H6TP ) is a discotic liquid crystal widely used in organic electronics and photovoltaic research due to its high charge carrier mobility. While often chemically stable, its disposal requires strict adherence to organic waste protocols to prevent environmental accumulation.
This guide provides a self-validating workflow for the safe disposal of HAT6, ensuring compliance with standard laboratory safety practices and environmental regulations.
| Chemical Attribute | Specification |
| Chemical Name | 2,3,6,7,10,11-Hexakis(hexyloxy)triphenylene |
| CAS Number | 70351-86-9 |
| Synonyms | HAT6, H6TP, HHOTP |
| Physical State | Solid (White to light yellow powder/crystals) |
| Solubility | Soluble in CH₂Cl₂, CHCl₃, Toluene; Insoluble in Water |
| Hazard Classification | Not Classified (GHS/CLP) ; Treat as General Organic Waste |
Hazard Assessment & Safety Protocols
Although HAT6 is generally classified as non-hazardous under GHS/CLP regulations [1, 4], it is a polycyclic aromatic hydrocarbon (PAH) derivative. Standard precautionary principles dictate that it be treated as a potential dust irritant and aquatic pollutant until proven otherwise.
Personal Protective Equipment (PPE) Matrix
Wear the following PPE to prevent dermal absorption and inhalation of particulates.
| PPE Category | Requirement | Rationale |
| Respiratory | N95 Mask or Fume Hood | Prevents inhalation of fine particulates during weighing or transfer. |
| Dermal | Nitrile Gloves (0.11 mm) | Provides effective barrier against solid powder and common solvents (e.g., DCM). |
| Ocular | Safety Glasses w/ Side Shields | Protects against projectile crystals or accidental splashes of solution. |
| Body | Lab Coat (Cotton/Poly blend) | Standard protection against particulate accumulation on clothing. |
Waste Classification & Segregation
Proper segregation is the primary control point for disposal. HAT6 waste typically exists in three forms: pure solid, solution, or contaminated debris.
Waste Stream Definition
-
Stream A: Solid Organic Waste. Pure HAT6 powder (expired or excess).
-
Stream B: Halogenated Solvent Waste. HAT6 dissolved in Dichloromethane (DCM) or Chloroform.
-
Stream C: Non-Halogenated Solvent Waste. HAT6 dissolved in Toluene or Hexane.
-
Stream D: Contaminated Debris. Weigh boats, pipette tips, and gloves.
CRITICAL RULE: Never dispose of HAT6 or its solutions down the drain. It is insoluble in water and may persist in the environment [3].
Step-by-Step Disposal Procedures
Protocol A: Disposal of Pure Solid HAT6
Objective: Safe containerization of solid chemical for incineration.
-
Container Selection: Use a wide-mouth high-density polyethylene (HDPE) or glass jar.
-
Transfer:
-
Place the waste container in a fume hood to capture dust.
-
Transfer the solid using a spatula or funnel. Avoid creating a dust cloud.
-
-
Labeling:
-
Storage: Cap tightly. Store in the "Solid Waste" satellite accumulation area until pickup.
Protocol B: Disposal of HAT6 Solutions
Objective: Segregation based on solvent type to prevent cross-contamination of waste streams.
-
Identify Solvent:
-
If solvent is DCM or Chloroform → Use Halogenated Waste container.
-
If solvent is Toluene , Hexane , or THF → Use Non-Halogenated Waste container.
-
-
Precipitation Check:
-
HAT6 may precipitate if mixed with incompatible solvents. Ensure the waste container is agitated gently to prevent sludge buildup at the bottom.
-
-
Rinsing:
-
Rinse the original glassware with a small volume of the same solvent 3 times.
-
Add rinsate to the respective waste container.
-
Protocol C: Spill Cleanup (Solid Powder)
Objective: Containment of spill without generating airborne dust.
-
Isolate: Mark the area.
-
Method:
-
Do NOT dry sweep. This generates airborne dust.
-
Wet Wipe Method: Dampen a paper towel with water or ethanol. Gently wipe the spill from the outside in.
-
HEPA Vacuum: If available, use a vacuum dedicated for chemical cleanup.
-
-
Disposal: Place used wipes/towels into a clear plastic bag, seal it, and dispose of it in the Solid Hazardous Waste bin.
Decision Logic & Workflow Visualization
The following diagram illustrates the decision matrix for segregating HAT6 waste.
Figure 1: Decision tree for the segregation and disposal of HAT6 waste streams.
Emergency Response
In the event of exposure during disposal:
-
Eye Contact: Rinse immediately with water for 15 minutes.[6] Remove contact lenses if present.
-
Skin Contact: Wash off with soap and plenty of water.[6]
-
Inhalation: Move to fresh air. If breathing is difficult, seek medical attention.
-
Ingestion: Rinse mouth with water. Do NOT induce vomiting.
References
Sources
- 1. 2,3,6,7,10,11-hexakis(hexyloxy)triphenylene | 70351-86-9 [sigmaaldrich.com]
- 2. 2,3,6,7,10,11-Hexakis(hexyloxy)triphenylene | CymitQuimica [cymitquimica.com]
- 3. ossila.com [ossila.com]
- 4. 2,3,6,7,10,11-Hexakis(hexyloxy)triphenylene | 70351-86-9 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 5. SYNTHON Chemicals Shop | 2,3,6,7,10,11-Hexakis[hexyloxy]triphenylene | Liquid crystals reactive mesogens crown ethers calixarenes [shop.synthon-chemicals.com]
- 6. pdf.dutscher.com [pdf.dutscher.com]
Personal protective equipment for handling 2,3,6,7,10,11-Hexakis(hexyloxy)triphenylene
The following guide details the safe handling, storage, and operational protocols for 2,3,6,7,10,11-Hexakis(hexyloxy)triphenylene (HAT6) .
Chemical Identity & Risk Profile
Important Validation Note: The CAS number provided in your request (69077-24-3) does not correspond to standard registries for this specific chemical name. The industry-standard CAS for 2,3,6,7,10,11-Hexakis(hexyloxy)triphenylene is 70351-86-9 .[1][2] This guide is calibrated to CAS 70351-86-9 .
Substance Snapshot
| Property | Detail |
| Common Name | HAT6, H6TP, Discotic Liquid Crystal |
| CAS Number | 70351-86-9 |
| Physical State | White to light yellow crystalline powder / Plastic crystal |
| Molecular Weight | 829.26 g/mol |
| Solubility | Soluble in Chloroform, Toluene, THF; Insoluble in Water |
| Phase Transitions | Crystal |
Hazard Identification (GHS Classification)
While often classified as "Not Hazardous" in bulk shipping (GHS), as a research chemical, it must be treated as a Contact Irritant .
-
Health Hazards:
-
Reactivity: Stable, but sensitive to strong oxidizing agents.
Personal Protective Equipment (PPE) Strategy
The primary risk with HAT6 is not acute toxicity, but particulate contamination (during weighing) and solvent exposure (during processing).
PPE Decision Matrix
Do not rely on a single PPE setup. Adapt based on the workflow stage.
Figure 1: PPE Selection Logic. Note that during solvation, the solvent (e.g., Chloroform) dictates the higher safety standard.
Glove Specifications
-
Material: Nitrile Rubber (NBR).
-
Thickness: Minimum 0.11 mm for solid handling.
-
Breakthrough Time:
-
Solid HAT6: >480 mins.
-
Dissolved in Chloroform:WARNING. Chloroform degrades nitrile rapidly (<5 mins). If using chloroform, use PVA (Polyvinyl alcohol) or Viton gloves, or employ a "double-glove" technique (change outer nitrile glove immediately upon splash).
-
Operational Handling Protocols
Storage & Stability
-
Temperature: Store at 2–8°C (Refrigerator). While stable at room temperature, cold storage prevents slow oxidative degradation of the alkyl chains over months.
-
Light: Protect from light. Store in amber vials or wrap containers in aluminum foil.
-
Atmosphere: Store under inert gas (Argon or Nitrogen) if possible to maintain high charge-carrier mobility performance.
Solubilization Workflow (Critical for Device Performance)
HAT6 is a discotic liquid crystal; its solubility is temperature-dependent.
-
Weighing: Use an anti-static gun if the powder is "fly-away." Weigh into a glass vial (avoid plastics that may leach plasticizers).
-
Solvent Addition: Add Chloroform or Toluene.
-
Dissolution:
-
Observation: You may see a cloudy suspension initially.
-
Action: Sonicate for 5–10 minutes or gently heat to 40°C. The solution should become optically clear.
-
-
Filtration: Filter through a 0.45 µm PTFE syringe filter before spin-coating to remove dust aggregates that act as charge traps.
Emergency & Disposal Procedures
Emergency Response
| Incident | Immediate Action |
| Skin Contact | Wash with soap and copious water for 15 mins.[5][6] Remove contaminated clothing.[4][5][6][7][8][9] |
| Eye Contact | Rinse cautiously with water for 15 mins.[3][4][5][6] Remove contact lenses if easy to do.[3][5][6][7] |
| Inhalation | Move to fresh air.[4][5][6][7][8][9] If breathing is difficult, provide oxygen.[7] |
| Spill (Solid) | Dampen with wet paper towel to avoid dust. Scoop into waste container. |
| Spill (Solution) | Absorb with vermiculite or sand. Dispose as solvent waste. |
Waste Disposal
-
Classification: Hazardous Chemical Waste.
-
Segregation:
-
Solid Waste: Label as "Solid Organic Waste (HAT6) - Irritant."
-
Liquid Waste: Segregate based on the solvent (e.g., "Halogenated Waste" if Chloroform is used).
-
-
Do NOT: Do not dispose of down the drain.
Scientific Context: Why this protocol matters
HAT6 forms columnar hexagonal (Col_h) phases. The "safety" of the material is directly linked to the "safety" of your data.
-
Impurity Sensitivity: Even trace oxidation (from poor storage) or plasticizers (from wrong gloves/vials) will disrupt the
- stacking columns, destroying the charge transport mobility ( ). -
Thermal History: The material has a "memory." If you melt it (>100°C) and cool it too fast, it may freeze in a disordered state rather than the ordered Col_h phase.
Figure 2: Phase Transition Logic. Handling the material within the Col_h window is often required for film alignment.
References
-
TCI Chemicals. Product Specification: 2,3,6,7,10,11-Hexakis(hexyloxy)triphenylene (CAS 70351-86-9).[1][2] Retrieved from
-
Sigma-Aldrich. Safety Data Sheet (SDS) - 2,3,6,7,10,11-Hexakis(hexyloxy)triphenylene. Retrieved from
-
PubChem. 2,3,6,7,10,11-Hexakis(pentyloxy)triphenylene (Analogous Compound Safety Data). National Library of Medicine. Retrieved from
-
Ossila. HAT6 Material Guide and Properties. Retrieved from
Sources
- 1. ossila.com [ossila.com]
- 2. 2,3,6,7,10,11-Hexakis(hexyloxy)triphenylene | 70351-86-9 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 3. chemistrystore.com [chemistrystore.com]
- 4. tsapps.nist.gov [tsapps.nist.gov]
- 5. soakrochford.co.uk [soakrochford.co.uk]
- 6. soakrochford.co.uk [soakrochford.co.uk]
- 7. realworldepoxies.com [realworldepoxies.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. carlroth.com [carlroth.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
